molecular formula C7H6BrFO B1276730 2-Bromo-5-fluoroanisole CAS No. 450-88-4

2-Bromo-5-fluoroanisole

Cat. No.: B1276730
CAS No.: 450-88-4
M. Wt: 205.02 g/mol
InChI Key: KGYXKRGMSUHYCY-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroanisole is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYXKRGMSUHYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426943
Record name 2-Bromo-5-fluoroanisole
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-88-4
Record name 2-Bromo-5-fluoroanisole
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Record name 2-Bromo-5-fluoroanisole
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research and development.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a versatile reactivity profile, making it a valuable building block in modern organic synthesis.[2] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on practical, field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and storage.

PropertyValueSource(s)
CAS Number 450-88-4[4]
Molecular Formula C₇H₆BrFO[4]
Molecular Weight 205.02 g/mol [4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 143-145 °C at 760 mmHg[4]
Density ~1.5983 g/mL at 25 °C[4]
Refractive Index (n20/D) ~1.542[4]
Purity (typical) ≥97% (GC)[5]
Spectroscopic Data (Representative)

Spectroscopic data is critical for the identification and characterization of this compound. Below are typical spectral characteristics.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around δ 3.8-3.9 ppm. The aromatic protons would be expected in the range of δ 6.7-7.4 ppm, with coupling constants reflecting their ortho, meta, and para relationships, as well as coupling to the fluorine atom.[2][3]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The carbon attached to the bromine will also be identifiable. The methoxy carbon signal would be expected around δ 56 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching of the anisole group (~1020-1250 cm⁻¹). The C-Br and C-F stretching vibrations would appear in the fingerprint region.[8][9][10][11][12]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[13] Fragmentation patterns would likely involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or the bromine atom (M-79/81).[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A plausible synthetic route starting from the readily available 2-bromo-5-fluoroaniline is outlined below. This two-step process involves a diazotization reaction followed by a substitution with a methoxy group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Methoxy Substitution A 2-Bromo-5-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄  0-5 °C C This compound B->C  Methanol (MeOH)  Heat

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 2-Bromo-5-fluoroaniline [15][16]

  • To a stirred solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2 M H₂SO₄) at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Conversion to this compound

  • In a separate flask, heat methanol to reflux.

  • Carefully and slowly add the cold diazonium salt solution to the refluxing methanol. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[17][18]

G cluster_0 Reaction Conditions A This compound C Biaryl Product A->C B Arylboronic Acid (R-B(OH)₂) B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [19][20]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[1][21][22][23]

G cluster_0 Reaction Conditions A This compound C Arylamine Product A->C B Amine (R¹R²NH) B->C D Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline [24]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add this compound (1.0 eq) and aniline (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.[25][26][27]

G cluster_0 Formation cluster_1 Reaction A This compound C Grignard Reagent A->C B Magnesium (Mg) B->C E Functionalized Product C->E D Electrophile (E⁺) D->E

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde [28][29]

  • Ensure all glassware is flame-dried and under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the anisole solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance).

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath and add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, provides chemists with reliable and versatile methods for the construction of complex molecules. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

  • Benchchem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroaniline from 2-fluoroaniline.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Bromo-5-(bromomethyl)pyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Rose-Hulman Institute of Technology. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds | Download Scientific Diagram.
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
  • Quora. (2018). Why does Grignard's reagent behave as an electrophile as well as a nucleophile?.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
  • ChemicalBook. (n.d.). 2-Bromoanisole(578-57-4) 13C NMR spectrum.
  • Benchchem. (2025). Mass Spectrometry Fragmentation Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide.
  • Sigma-Aldrich. (n.d.). This compound 99 450-88-4.
  • Journal of Organic Chemistry. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (2025). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene.
  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds.
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Sources

An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole (CAS 450-88-4): A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluoroanisole, also known as 1-Bromo-4-fluoro-2-methoxybenzene (CAS No. 450-88-4), is a highly versatile and strategically important chemical intermediate. Its unique trifunctionalized aromatic structure, featuring bromine, fluorine, and methoxy groups, offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, comprehensive spectroscopic analysis, and critical reactivity patterns. We will explore its application in cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, supported by detailed, field-tested protocols and mechanistic diagrams. Furthermore, this document highlights its role as a key building block in the synthesis of advanced pharmaceutical agents, underscoring its value in modern medicinal chemistry.

Introduction: The Strategic Value of Trifunctionalization

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic campaign often hinges on the selection of starting materials. This compound is a prime example of a building block that offers exceptional synthetic utility.[1][2] The molecule's value is derived from the orthogonal reactivity of its three key functional groups:

  • The Bromine Atom: Positioned at C1, the bromine atom serves as a primary handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of biaryl and arylamine scaffolds common in many drug candidates.[3]

  • The Fluorine Atom: Located at C4, the fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can modulate the reactivity of the bromine atom and impart unique physicochemical properties to the final molecule. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1]

  • The Methoxy Group: The methoxy group at C2 is a strong ortho-, para-directing group that can influence the regioselectivity of further electrophilic aromatic substitutions. It also serves as a latent phenol, which can be unmasked via ether cleavage to provide another point for diversification.

This strategic combination makes this compound a preferred intermediate for creating molecules with enhanced pharmacokinetic profiles and diverse structural motifs.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in the laboratory.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. The data represents typical values and may vary slightly between suppliers.

PropertyValueReference(s)
CAS Number 450-88-4[4]
Molecular Formula C₇H₆BrFO[4]
Molecular Weight 205.02 g/mol [4]
Appearance Colorless to light yellow clear liquid[1]
Density ~1.598 - 1.61 g/mL at 25 °C[1]
Boiling Point 143-145 °C at 760 mmHg
Refractive Index (n20/D) ~1.542
Purity ≥97% (GC)[2]
SMILES COc1cc(F)ccc1Br
InChI Key KGYXKRGMSUHYCY-UHFFFAOYSA-N
Predicted Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): The aromatic region will display three distinct signals, each corresponding to one of the aromatic protons.

  • H6 (ortho to -OCH₃ and -Br): Expected around δ 7.30-7.40 ppm. This proton will appear as a doublet of doublets (dd). The primary coupling will be a ³J (vicinal) coupling to H5 (~8.8 Hz) and a smaller ⁴J (meta) coupling to H3 (~2.9 Hz).

  • H5 (ortho to -F): Expected around δ 6.40-6.50 ppm. This proton will appear as a triplet of doublets (td) or a complex multiplet. It will have a large ³J coupling to H6 (~8.8 Hz) and a similarly large ³J H-F coupling (~8.4 Hz). It will also have a smaller ⁴J coupling to the bromine-adjacent proton, H3.

  • H3 (ortho to -F): Expected around δ 6.50-6.60 ppm. This proton will appear as a doublet of doublets of doublets (ddd). It will have a large ³J H-F coupling (~10.2 Hz), a small ⁴J coupling to H5, and another small ⁴J coupling to H6.

  • -OCH₃ Protons: A sharp singlet will be observed around δ 3.80-3.90 ppm, integrating to 3H.

¹³C NMR (101 MHz, CDCl₃): The proton-decoupled spectrum will show seven distinct signals. The carbon signals will be split by the fluorine atom (¹J, ²J, ³J, ⁴J C-F couplings).

  • C4 (C-F): Expected around δ 158-162 ppm. This signal will be a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).

  • C2 (C-OCH₃): Expected around δ 148-152 ppm. This will be a doublet due to a two-bond coupling to fluorine (²JCF ≈ 10-15 Hz).

  • C1 (C-Br): Expected around δ 118-122 ppm. This will be a doublet due to a three-bond coupling to fluorine (³JCF ≈ 20-25 Hz).

  • Aromatic CH Carbons (C3, C5, C6): These will appear between δ 105-115 ppm, each as a doublet with varying C-F coupling constants.

  • -OCH₃ Carbon: A single peak expected around δ 55-57 ppm.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A direct, regioselective bromination of 4-fluoroanisole is challenging, as the powerful ortho-directing methoxy group would favor bromination at the C2 position, leading to the isomeric 2-bromo-4-fluoroanisole.

A more controlled and plausible laboratory-scale synthesis involves a Sandmeyer-type reaction starting from the readily synthesized 2-bromo-5-fluoroaniline.

Synthesis_Workflow A 4-Fluoroaniline B 4-Fluoroacetanilide A->B Ac₂O, Pyridine C 2-Nitro-4-fluoroacetanilide B->C HNO₃, H₂SO₄ D 2-Bromo-5-fluoronitrobenzene C->D HBr, NaNO₂, CuBr E 2-Bromo-5-fluoroaniline D->E Fe, AcOH or H₂, Pd/C F Diazonium Salt Intermediate E->F NaNO₂, H₂SO₄, 0-5 °C G This compound (CAS 450-88-4) F->G MeOH, Δ Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(Br)L₂ Pd0->Pd_Complex Oxidative Addition Transmetal [Ar-Pd(II)(R)L₂] Pd_Complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArylHalide Ar-Br (this compound) ArylHalide->Pd_Complex BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • System Integrity: This protocol must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and hydrolysis of the boronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

    • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

    • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the biaryl product.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of arylamines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard. This reaction couples aryl halides with a wide range of primary and secondary amines.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

  • System Integrity: This reaction is highly sensitive to oxygen and moisture. Strict adherence to inert atmosphere techniques and the use of anhydrous, degassed solvents are critical for success.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous Toluene

  • Step-by-Step Methodology:

    • Vessel Preparation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

    • Reagent Addition: Remove the tube from the glovebox. Add this compound (205 mg, 1.0 mmol) followed by anhydrous toluene (4 mL) and morpholine (105 µL, 1.2 mmol) under a positive pressure of argon.

    • Reaction: Seal the tube and heat the mixture to 110 °C in a preheated oil bath for 12-24 hours. Monitor for the disappearance of the starting material by GC-MS.

    • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

    • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-aryl morpholine.

Applications in Drug Discovery: The Anacetrapib Case

The utility of a building block is best demonstrated by its application in the synthesis of high-value targets. The structural framework of this compound is a key component in the synthetic routes leading to the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib . While the final drug molecule contains a more substituted 4-fluoro-5-isopropyl-2-methoxybenzene moiety, patent literature reveals that this core is constructed in a multi-step process where the relative positioning of the fluoro, methoxy, and bromo (or subsequent coupling partner) groups is critical. The synthesis of this key biaryl intermediate validates the industrial relevance of the bromo-fluoro-anisole scaffold for constructing complex pharmaceutical agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a non-negotiable aspect of experimental integrity.

  • Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also a combustible liquid.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

  • Storage:

    • Store at room temperature in a dry, well-ventilated place.

    • Keep the container tightly closed.

    • Store away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 450-88-4) is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature provides a robust and versatile platform for engaging in high-efficiency cross-coupling reactions, while simultaneously embedding the desirable pharmacokinetic benefits of fluorination. From the construction of biaryl systems via Suzuki coupling to the synthesis of arylamines via Buchwald-Hartwig amination, this compound provides reliable and predictable reactivity. Its relevance is solidified by its role in the synthesis of complex drug targets like Anacetrapib. By understanding its properties, reactivity, and safety protocols, researchers can confidently leverage this compound to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

  • Google Patents. (2014).
  • Google Patents. (2012).
  • Google Patents. (2020). Method for preparing 2-bromo-5-fluoroaniline (CN112110824A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. [Link]

  • Henan Allgreen Chemical Co.,LTD. (n.d.). Pharmaceutical Chemicals Manufacturers, Suppliers. [Link]

  • PubChem. (n.d.). Anacetrapib. National Center for Biotechnology Information. [Link]

  • Watson International Ltd. (n.d.). This compound CAS 450-88-4. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-5-fluoroanisole (CAS No. 450-88-4), a key building block in the development of novel pharmaceuticals and agrochemicals. Two principal, field-proven synthetic routes are detailed: the direct electrophilic bromination of 4-fluoroanisole and a multi-step synthesis commencing from 2-bromo-5-fluoroaniline via a Sandmeyer reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic approach to ensure technical accuracy and practical applicability.

Introduction

This compound is a versatile chemical intermediate whose structural features—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity—make it a valuable component in medicinal chemistry.[1] Its strategic importance necessitates robust and scalable synthetic methods. This guide elucidates two primary synthetic strategies, providing the user with the critical knowledge to select and execute the most suitable method for their specific research and development needs.

PART 1: Synthetic Strategy A: Electrophilic Aromatic Substitution of 4-Fluoroanisole

This approach represents the most direct route to this compound, predicated on the electrophilic bromination of the commercially available starting material, 4-fluoroanisole. The regioselectivity of this reaction is governed by the directing effects of the methoxy and fluoro substituents on the aromatic ring.

Mechanistic Rationale

The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group due to its strong +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating, ortho, para-directing group, exhibiting a -I (inductive) effect and a +M effect. In the electrophilic substitution of 4-fluoroanisole, the activating nature of the methoxy group is the dominant influence, directing the incoming electrophile (Br⁺) to the positions ortho to it.[2] This leads to the preferential formation of this compound.

G 4-Fluoroanisole 4-Fluoroanisole Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 4-Fluoroanisole->Sigma_Complex Br₂, Lewis Acid This compound This compound Sigma_Complex->this compound -H⁺

Caption: Electrophilic Bromination of 4-Fluoroanisole.

Experimental Protocol: Direct Bromination of 4-Fluoroanisole

This protocol is adapted from established procedures for the bromination of analogous fluoroanisole derivatives.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluoroanisole126.1212.6 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Chloroform119.38100 mL-
5% Sodium bisulfite (aq)-As needed-
Saturated Sodium bicarbonate (aq)-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoroanisole (12.6 g, 0.1 mol) in chloroform (100 mL).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a 5% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

PART 2: Synthetic Strategy B: Multi-step Synthesis from 2-Bromo-5-fluoroaniline

Step 1: Synthesis of 2-Bromo-5-fluoroaniline (Precursor)

2-Bromo-5-fluoroaniline can be synthesized from 4-fluoroaniline through a four-step process involving acylation, nitration, bromination, and reduction.[5] Alternatively, it can be prepared by the reduction of 2-bromo-5-fluoronitrobenzene.[6][7]

Step 2: Sandmeyer Reaction of 2-Bromo-5-fluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[8] In this step, the amino group of 2-bromo-5-fluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Mechanistic Rationale:

The reaction proceeds via the formation of a diazonium salt by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) salt catalyst (for halogenation or cyanation) or heated in an aqueous acidic solution for hydroxylation.

G Amine 2-Bromo-5-fluoroaniline Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H₂SO₄, 0-5°C Phenol 2-Bromo-5-fluorophenol Diazonium->Phenol H₂O, Δ

Caption: Sandmeyer Reaction for Phenol Synthesis.

Experimental Protocol: Diazotization and Hydrolysis

This is a general protocol for the conversion of an arylamine to a phenol via a Sandmeyer-type reaction.[9][10]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-fluoroaniline190.0119.0 g0.1
Sulfuric acid (conc.)98.0830 mL-
Sodium nitrite69.007.6 g0.11
Water18.02200 mL-
Diethyl ether74.12As needed-
Sodium hydroxide (aq)-As needed-

Procedure:

  • In a 500 mL beaker, carefully add concentrated sulfuric acid (30 mL) to water (100 mL) with cooling.

  • To this acidic solution, add 2-bromo-5-fluoroaniline (19.0 g, 0.1 mol) and cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (50 mL) and cool to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask equipped for steam distillation, bring 50 mL of 20% aqueous sulfuric acid to a boil.

  • Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will be formed and steam distill over.

  • Extract the distillate with diethyl ether. Wash the ethereal extract with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2-bromo-5-fluorophenol.

Step 3: Methylation of 2-Bromo-5-fluorophenol

The final step is the methylation of the synthesized phenol to the desired anisole. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12]

Mechanistic Rationale:

The Williamson ether synthesis is an Sₙ2 reaction where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[13] In this case, 2-bromo-5-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a methylating agent like dimethyl sulfate.

G Phenol 2-Bromo-5-fluorophenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base (e.g., NaOH) Anisole This compound Phenoxide->Anisole Dimethyl Sulfate

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-fluorophenol190.0019.0 g0.1
Sodium hydroxide40.004.4 g0.11
Dimethyl sulfate126.1313.9 g (10.5 mL)0.11
Water18.02100 mL-
Diethyl ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-5-fluorophenol (19.0 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (100 mL).

  • Cool the solution to 10-15 °C.

  • Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise with vigorous stirring.

  • After the addition, stir the mixture at room temperature for 2-3 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

PropertyValue
CAS Number450-88-4
Molecular FormulaC₇H₆BrFO
Molecular Weight205.02 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point143-145 °C at 760 mmHg
Density~1.598 g/mL at 25 °C

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.0 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling.

  • ¹³C NMR (CDCl₃, 100 MHz): Chemical shifts for the aromatic carbons will be influenced by the bromo, fluoro, and methoxy substituents. Expected peaks around δ 160-110 (aromatic carbons) and ~56 (-OCH₃).[1][14][15]

  • Mass Spectrometry (EI): M⁺ at m/z 204 and 206 (characteristic isotopic pattern for bromine).

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a face shield.

  • Dimethyl Sulfate: A potent carcinogen and alkylating agent. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Diazonium Salts: Can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Conclusion

This guide has detailed two robust synthetic routes to this compound. The direct bromination of 4-fluoroanisole is the more atom-economical and straightforward approach. The multi-step synthesis via a Sandmeyer reaction provides a viable alternative, particularly when the starting aniline is more accessible. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both methods, when executed with the necessary precautions and purification techniques, can yield high-purity this compound for downstream applications in pharmaceutical and agrochemical research.

References

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • An In-depth Technical Guide to the Role of 4-Fluoroanisole as a Chemical Intermedi
  • New Journal of Chemistry Supporting Inform
  • Synthesis routes of 4-Bromo-2-fluoroanisole. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • WO 99/19275 - A process for electrophilic substitution of an aromatic compound.
  • A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. Benchchem.
  • Williamson Ether Synthesis.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Synthesis of 4-bromo-2-fluoroanisole. PrepChem.com.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • CN102146023B - Method for preparing p-fluoro anisole.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum. ChemicalBook.
  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis.
  • 2-Bromo-4-fluoroanisole 96 452-08-4. Sigma-Aldrich.
  • Novel method for synthesis of 2-bromo-4-nitrophenol. Semantic Scholar.
  • 8.3 1H and 13C NMR spectroscopy. Fiveable.
  • 5 Combin
  • Basic 1H- and 13C-NMR Spectroscopy.
  • 2-Bromo-5-fluoroaniline synthesis. ChemicalBook.
  • 2-Bromo-4-fluoroanisole. Chem-Impex.
  • (PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS.
  • Spectroscopic Investigation, Computed IR Intensity, Raman Activity and Vibrational Frequency Analysis on 3-bromoanisole Using HF and DFT (LSDA/MPW1PW91)
  • 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. PubChem.
  • 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem.
  • (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline.
  • (PDF) Highlights of Spectroscopic Analysis – A Review.

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2-Bromo-5-fluoroanisole structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-fluoroanisole

Abstract: This technical guide provides a comprehensive structural analysis of this compound (CAS No. 450-88-4), a key halogenated intermediate in the pharmaceutical and agrochemical industries. We delve into the foundational physicochemical properties, plausible synthetic routes, and critical safety protocols. The core of this document is a detailed exploration of modern analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for its definitive identification and characterization. Each analytical section explains the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Standardized, self-validating experimental protocols are provided, alongside data visualization to ensure clarity and reproducibility.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose strategic value lies in its unique trifecta of functional groups: a bromine atom, a fluorine atom, and a methoxy group. This specific arrangement offers medicinal chemists a versatile scaffold for building complex molecules. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds.[1][2][3] The fluorine atom is a bioisostere for hydrogen that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability—properties highly sought after in drug discovery.[1][2] Consequently, this compound is a pivotal building block in the synthesis of novel anti-inflammatory, anti-cancer, and agrochemical agents.[2] An in-depth understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the unambiguous identification of its downstream derivatives.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the foundation of its effective and safe utilization in a laboratory setting.

Key Physicochemical Properties

The essential physical and chemical identifiers for this compound are summarized below.[4][5][6]

PropertyValueSource(s)
CAS Number 450-88-4[4][5]
Molecular Formula C₇H₆BrFO[2][4]
Molecular Weight 205.02 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[1][2]
Density ~1.598 g/mL at 25 °C[4]
Boiling Point 143-145 °C (at 760 mmHg)[4]
Refractive Index n20/D ~1.542[4]
SMILES COc1cc(F)ccc1Br[4][7]
InChI Key KGYXKRGMSUHYCY-UHFFFAOYSA-N[4][7]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][8]

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat is required.[1][9] A properly fitted respirator with an appropriate organic vapor cartridge is recommended for handling larger quantities.[4]

  • Storage: The compound should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents.[2][9]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] Seek immediate medical attention if irritation persists or if swallowed.

Plausible Synthetic Pathway: Williamson Ether Synthesis

While multiple synthetic routes may exist, a chemically sound and widely adopted method for preparing substituted anisoles is the Williamson ether synthesis . This nucleophilic substitution reaction is a robust choice for forming the ether linkage. The logical precursor for this compound is 2-Bromo-5-fluorophenol.

The causality of this two-step process is straightforward:

  • Deprotonation: A strong base (e.g., sodium hydroxide, NaOH) is used to deprotonate the acidic hydroxyl group of the phenol. This is a classic acid-base reaction that generates the highly nucleophilic sodium 2-bromo-5-fluorophenoxide ion.[10]

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[10][11] The iodide or sulfate acts as a good leaving group, resulting in the formation of the C-O ether bond and yielding the final product, this compound.

This pathway is highly efficient for methylating phenols due to the high reactivity of the phenoxide nucleophile and the unhindered nature of the methyl electrophile.[12]

Comprehensive Structural Analysis

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_workflow Structural Analysis Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data Correlated Spectroscopic Data MS->Data IR->Data NMR->Data Structure Definitive Structure Confirmed Data->Structure

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight and the presence of key isotopes. For this compound, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is standard.

  • Molecular Ion Peak (M•⁺): The molecular formula C₇H₆BrFO gives a monoisotopic mass of approximately 204.96 Da.

  • Isotopic Pattern: The most telling feature is the bromine isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).[13][14] The presence of this characteristic doublet at m/z ~205 and ~207 is definitive proof of a monobrominated compound.

  • Key Fragmentation: Under hard ionization like EI, predictable fragmentation occurs. A primary fragmentation pathway is the loss of the bromine radical, leading to a significant peak at m/z 126 (M-Br)⁺. Further fragmentation might involve the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments.

FeaturePredicted m/zRationale / Observation
Molecular Ion [M]•⁺ ~205Corresponds to C₇H₆⁷⁹BrFO
Isotope Peak [M+2]•⁺ ~207Corresponds to C₇H₆⁸¹BrFO, ~1:1 intensity with M peak
Fragment ~126Loss of •Br from the molecular ion
Fragment ~190Loss of •CH₃ from the molecular ion
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. As a liquid, the sample can be analyzed neat using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[15]

  • Aromatic C-H Stretch: A peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), confirming the presence of hydrogens attached to the aromatic ring.[16]

  • Aliphatic C-H Stretch: The methyl group (anisole) will show characteristic C(sp³)-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[17]

  • Aromatic C=C Stretch: One to three sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring itself.[16]

  • Asymmetric C-O-C Stretch: This is a key peak for anisoles. A strong, prominent band is expected around 1250 cm⁻¹, corresponding to the aryl-O-CH₃ asymmetric stretch.[17][18]

  • Symmetric C-O-C Stretch: A second, typically less intense, C-O stretch is expected near 1030-1040 cm⁻¹.[17]

  • C-F and C-Br Stretches: These absorptions occur in the fingerprint region. The C-F stretch is typically a strong band in the 1000-1250 cm⁻¹ range, often overlapping with the C-O stretches. The C-Br stretch appears at lower wavenumbers, typically 500-650 cm⁻¹.[19]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3030C(sp²)-H StretchAromatic Ring
2960-2850C(sp³)-H StretchMethoxy (-OCH₃)
1600-1450C=C StretchAromatic Ring
~1250 (Strong)Asymmetric C-O-C StretchAryl Ether (Anisole)
~1040 (Medium)Symmetric C-O-C StretchAryl Ether (Anisole)
1250-1000C-F StretchAryl Fluoride
650-500C-Br StretchAryl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. The substitution pattern (1,2,4-trisubstituted) creates a unique and predictable set of signals in both ¹H and ¹³C NMR spectra.

Sources

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-methoxybenzene (CAS No. 450-88-4) is a halogenated and methoxylated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its trifunctional nature—featuring bromine, fluorine, and methoxy substituents—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its core physical properties, spectroscopic signatures, safety protocols, and strategic applications, particularly within the pharmaceutical and materials science sectors. The strategic positioning of its functional groups makes it an invaluable intermediate for introducing fluorinated moieties into drug candidates, a strategy widely employed to enhance pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

The intrinsic properties of 1-Bromo-4-fluoro-2-methoxybenzene dictate its behavior in chemical reactions and its handling requirements. These foundational data points are critical for experimental design, from solvent selection to reaction temperature control.

A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
IUPAC Name 1-Bromo-4-fluoro-2-methoxybenzene
Synonyms 2-Bromo-5-fluoroanisole
CAS Number 450-88-4
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 143-145 °C (at 760 mmHg)[2]
Density 1.5983 g/mL (at 25 °C)
Refractive Index (n20/D) 1.542
Flash Point 90 °C (194 °F)
Solubility Expected to be soluble in common organic solvents (e.g., ethers, acetone) and insoluble in water.[3][4]
Storage Temperature Room Temperature[2]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount in synthesis. The unique electronic environment created by the three different substituents on the benzene ring gives 1-Bromo-4-fluoro-2-methoxybenzene a distinct spectroscopic fingerprint.

Molecular Structure

The substitution pattern is the primary determinant of the compound's reactivity and spectral properties.

Caption: Structure of 1-Bromo-4-fluoro-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region (typically 6.5-7.5 ppm). The chemical shifts and coupling patterns (doublets, doublet of doublets) will be governed by the positions relative to the electron-donating methoxy group and the electronegative halogen atoms. A singlet corresponding to the three methoxy protons (-OCH₃) will appear upfield, typically around 3.9 ppm.[5]

  • ¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons due to the molecule's asymmetry, plus one signal for the methoxy carbon. The carbon directly bonded to bromine (C-Br) will be significantly downfield, while the C-F bond will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of organofluorine compounds.[6]

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic nature of the aromatic ring.

Infrared (IR) Spectroscopy

IR analysis is used to confirm the presence of key functional groups. Expected characteristic peaks include C-H stretching from the aromatic ring and methyl group, C=C stretching in the aromatic region (~1500-1600 cm⁻¹), strong C-O stretching for the anisole ether linkage, and distinct C-F and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in two molecular ion peaks (M and M+2) of almost equal intensity, confirming the presence of a single bromine atom.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates. The causality behind these protocols is grounded in the compound's known hazards.

GHS Hazard Profile
  • Classification: Acute Toxicity (Oral, Inhalation), Eye Irritation, Combustible Liquid.[7]

  • Signal Word: Warning.

  • Hazard Statements:

    • H227: Combustible liquid.

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H412: Harmful to aquatic life with long lasting effects.

Protocol for Safe Handling and Dispensing

The following workflow is designed as a self-validating system to minimize exposure and mitigate risks.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Post-Handling ppe 1. Don PPE (Goggles, Lab Coat, Gloves) fumehood 2. Verify Fume Hood Functionality spill_kit 3. Locate Spill Kit & Fire Extinguisher dispense 4. Dispense Liquid Inside Fume Hood spill_kit->dispense seal 5. Tightly Seal Original Container dispense->seal transfer 6. Transfer to Reaction (Secondary Containment) seal->transfer waste 7. Dispose of Contaminated Materials in Labeled Waste transfer->waste cleanup 8. Clean Work Area waste->cleanup wash 9. Remove PPE & Wash Hands cleanup->wash

Caption: A logical workflow for the safe handling of 1-Bromo-4-fluoro-2-methoxybenzene.

  • Rationale:

    • Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory to prevent skin and eye contact, addressing H319.[5][7]

    • Ventilation: All manipulations must be performed in a certified chemical fume hood. This is a critical control to mitigate the inhalation hazard (H332).[7]

    • Ignition Sources: As a combustible liquid (H227), it should be kept away from open flames, hot plates, and spark-producing equipment.

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. This prevents vapor accumulation and degradation.[2][7]

Applications in Synthesis and Drug Development

1-Bromo-4-fluoro-2-methoxybenzene is not an end product but a versatile starting material. Its value lies in the orthogonal reactivity of its functional groups.

  • Cross-Coupling Reactions: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple precursor.[8]

  • Role in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[9][10][11]

    • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[12]

    • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.[10]

    • Lipophilicity & Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9][12]

  • Synthetic Intermediate: This compound serves as a key intermediate for pharmaceuticals and agrochemicals.[3][13] For instance, related structures like 4-Bromo-2-fluorobenzoic acid are used in the synthesis of drugs such as enzalutamide and Venclexta.[14] The title compound provides a similar framework for accessing novel, patented chemical entities.

References

  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4. Retrieved from [Link]

  • Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical Chemistry and Research. Retrieved from [Link]

  • ResearchGate. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sika. (2023). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, drawing upon established chemical principles and field-proven insights. We will delve into its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and organometallic chemistry, providing detailed experimental protocols and mechanistic discussions. Furthermore, this document will address the compound's stability, handling, and storage considerations to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated anisole moiety. The presence of the bromine atom provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[2]

This guide will explore the core reactivity patterns of this compound, focusing on the causality behind experimental choices and providing self-validating protocols for key transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 450-88-4[3][4]
Molecular Formula C₇H₆BrFO[3][4]
Molecular Weight 205.02 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 143-145 °C at 760 mmHg[3][4]
Density ~1.598 g/mL at 25 °C[4]
Flash Point 90 °C[4]
Refractive Index ~1.542 at 20 °C[4]

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the interplay of its three functional groups: the reactive C-Br bond, the electron-withdrawing fluorine atom, and the ortho,para-directing methoxy group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2]

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation.

  • Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (or its boronate ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants A This compound G Reaction Mixture A->G Mixing B Arylboronic Acid B->G Mixing C Pd(0) Catalyst C->G Mixing D Base D->G Mixing E Solvent E->G Mixing F Coupled Product G->F Heating

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.

  • Causality in Experimental Design: The success of this reaction hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and anhydrous toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the mixture at 100 °C for 16 hours.

    • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

  • Field-Proven Insights: This reaction is co-catalyzed by palladium and copper(I) salts. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial for both the deprotonation of the alkyne and as a solvent in some cases.

Sonogashira_Coupling_Workflow Start Start Reactants Mix: This compound Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Amine Base Solvent Start->Reactants Reaction Heat and Stir (e.g., 60-80 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Step-by-step workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene [6]

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound and phenylacetylene in a mixture of THF and Et₃N (2:1), add PdCl₂(PPh₃)₂ and CuI.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.

  • Expertise in Action: The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in the Heck reaction. Typically, the reaction favors the formation of the trans-isomer.

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Materials:

    • This compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

    • Triethylamine (Et₃N, 1.5 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

    • Heat the mixture at 100 °C for 24 hours.

    • Cool the reaction, pour it into water, and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate.

    • Purify the product via column chromatography.

Organometallic Transformations

The C-Br bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic aromatic ring into a potent nucleophile.

The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, a versatile nucleophile.

  • Trustworthiness of Protocol: The formation of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards protic solvents like water and alcohols. The initiation of the reaction can sometimes be challenging and may require an activator such as a small crystal of iodine.

Experimental Protocol: Grignard Reaction of this compound and Subsequent Reaction with an Aldehyde [7]

  • Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.05 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • 4-Bromobenzaldehyde (1.2 equiv)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add magnesium granules under a nitrogen atmosphere.

    • Heat the mixture to 60 °C for 2 hours to initiate and complete the Grignard formation.

    • Cool the reaction mixture to room temperature.

    • Add a solution of 4-bromobenzaldehyde in anhydrous THF dropwise.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

The methoxy group in this compound can act as a directing group for ortho-lithiation, where a strong organolithium base selectively removes a proton from the adjacent position.

  • Causality in Regioselectivity: The methoxy group is a stronger directing group than the fluorine atom.[8] Therefore, lithiation is expected to occur at the C6 position, ortho to the methoxy group. Halogen-metal exchange at the C-Br bond is a competing reaction, and the outcome can be influenced by the reaction conditions, particularly the temperature and the organolithium reagent used. At low temperatures (e.g., -78 °C), deprotonation is generally favored over halogen-metal exchange.

Lithiation_Regioselectivity Anisole This compound BuLi n-BuLi, THF, -78 °C Intermediate Lithiation at C6 (ortho to OMe) BuLi->Intermediate Directed ortho-Metalation Quench Electrophile (e.g., DMF) Product 6-substituted product Quench->Product Electrophilic Quench

Sources

A Comprehensive Technical Guide to 2-Bromo-5-fluoroanisole for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4). We will delve into its chemical properties, synthesis, commercial availability, and critical applications as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is designed to offer not just procedural steps, but also the scientific rationale behind its use, ensuring a thorough understanding for its practical application.

Introduction to a Key Synthetic Intermediate

This compound, also known as 1-Bromo-4-fluoro-2-methoxybenzene, is a halogenated aromatic compound that has garnered significant interest in organic synthesis. Its structure, featuring a methoxy group, a fluorine atom, and a bromine atom on a benzene ring, provides a unique combination of reactivity and electronic properties.[1][2] The presence of both bromine and fluorine substituents makes it a valuable precursor for creating diverse and complex molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in drug discovery.[3][4] This guide will explore the practical aspects of sourcing and utilizing this important chemical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use in synthesis. This compound typically appears as a colorless to light yellow clear liquid.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 450-88-4[1][6][7]
Molecular Formula C₇H₆BrFO[1][6]
Molecular Weight 205.03 g/mol [5][8]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 143-145 °C at 760 mmHg[1][5]
Density Approximately 1.598-1.599 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.542 - 1.5435[1][9]
Purity (typical) ≥96.0% to 99% (by GC)[1][5][9]
Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10]

Hazard Statements:

  • H315: Causes skin irritation.[5][10]

  • H319: Causes serious eye irritation.[5][10]

  • H335: May cause respiratory irritation.[5][10]

Precautionary Measures: It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10] If inhaled, move the individual to fresh air.[10]

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product is typically high, often 97% or greater, as determined by Gas Chromatography (GC).[5][9] Below is a summary of some of the key suppliers.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich 99%Gram to kilogram scale
Thermo Scientific Chemicals (Alfa Aesar) 97%5 g, 25 g
A2B Chem 97%1 g to 500 g
SynQuest Laboratories, Inc. 98%Inquire for bulk quantities
Santa Cruz Biotechnology ≥98%Inquire for availability
Chem-Impex -Inquire for availability

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for process development and for instances where a custom synthesis is required. A common and effective method for its preparation is the electrophilic bromination of a fluoroanisole precursor. The following protocol is a representative example based on the synthesis of a structurally similar isomer, 2-fluoro-4-bromoanisole, and illustrates the key transformations.[8][13]

Experimental Protocol: Bromination of 4-fluoroanisole

This protocol describes the synthesis of this compound via the bromination of 4-fluoroanisole.

Materials:

  • 4-fluoroanisole

  • Bromine

  • Chloroform

  • 5% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve 4-fluoroanisole in chloroform in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Slowly add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique such as GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a 5% aqueous solution of sodium hydroxide to neutralize any remaining acid and remove excess bromine.

  • Separate the organic layer and wash it multiple times with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the chloroform by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification Start Dissolve 4-fluoroanisole in Chloroform Bromination Add Bromine (Room Temperature) Start->Bromination Step 1 Reflux Heat to Reflux (Several Hours) Bromination->Reflux Step 2 Quench Wash with 5% NaOH (aq) Reflux->Quench Step 3 Wash Wash with Water Quench->Wash Step 4 Dry Dry over Na2SO4 Wash->Dry Step 5 Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Step 6 Distillation Vacuum Distillation Evaporation->Distillation Step 7 Product Pure this compound Distillation->Product Final Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules.[2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of a wide range of substituents.[1] The fluorine atom, on the other hand, is known to improve the pharmacokinetic properties of drug candidates by enhancing metabolic stability and membrane permeability.[4]

Role in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[12] This allows for the anabolic benefits in muscle and bone to be realized with reduced androgenic side effects in tissues like the prostate.[12][14] Many non-steroidal SARMs feature a core aromatic structure, and the synthesis of these complex molecules often relies on halogenated precursors. While a direct synthesis of a marketed SARM from this compound is not prominently documented, its structural motifs are highly relevant to the scaffolds of many SARMs in development. The bromo- and fluoro-substituted phenyl ring is a common feature in this class of compounds.

Potential as a Precursor for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[15][16] Consequently, the development of potent and selective GSK-3 inhibitors is an active area of research.[3] Many small molecule inhibitors of GSK-3 are heterocyclic compounds, and their synthesis often involves the use of functionalized aromatic building blocks. The reactivity of this compound makes it a suitable starting material for the construction of such heterocyclic systems.

Signaling Pathway of Androgen Receptor Action

The therapeutic rationale for developing SARMs is rooted in their ability to selectively modulate the androgen receptor (AR) signaling pathway. The following diagram illustrates a simplified overview of this pathway.

AR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone, SARM) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Transcription Modulation of Gene Transcription ARE->Transcription Recruits Co-regulators Biological_Response Tissue-Specific Biological Response Transcription->Biological_Response

Caption: Simplified signaling pathway of the Androgen Receptor.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound is a valuable intermediate in the development of modern agrochemicals.[11] Its structure can be incorporated into novel fungicides, herbicides, and pesticides to enhance their efficacy and selectivity. The presence of the C-F bond can increase the metabolic stability of the agrochemical in the environment, leading to longer-lasting crop protection.[11]

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its unique combination of reactive sites allows for the efficient synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist working with this valuable compound. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of novel therapeutics and advanced crop protection agents.

References

  • Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. (URL: [Link])

  • This compound, 97%, Thermo Scientific Chemicals | RHENIUM BIO SCIENCE. (URL: [Link])

  • Synthesis of 4-bromo-2-fluoroanisole - PrepChem.com. (URL: [Link])

  • WO 99/19275 - Googleapis.com. (URL: )
  • Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC - NIH. (URL: [Link])

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])

  • Development of Selective Androgen Receptor Modulators (SARMs) - PubMed Central. (URL: [Link])

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

  • Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - MDPI. (URL: [Link])

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An In-depth Technical Guide to 2-Bromo-5-fluoroanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoroanisole, a key halogenated building block in modern organic synthesis. While a singular moment of discovery is not prominently documented in the historical literature, its emergence is intrinsically linked to the advancements in aromatic halogenation and nucleophilic substitution reactions. This document delves into the logical synthetic pathways, detailed chemical and physical properties, and the expanding applications of this versatile intermediate, particularly in the realms of pharmaceutical and agrochemical development. The content is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of the causality behind its synthetic utility and practical applications.

Introduction: The Strategic Importance of Halogenated Anisoles

The strategic incorporation of fluorine and bromine atoms into aromatic scaffolds has become a cornerstone of modern medicinal and materials chemistry. This compound (CAS No. 450-88-4) is a prime exemplar of a molecule whose utility is defined by the unique interplay of its constituent functional groups. The methoxy group is a classical electron-donating group, influencing the regioselectivity of further electrophilic aromatic substitutions. The fluorine atom, with its high electronegativity and small size, can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[1] The bromine atom serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions.[1][2]

This guide will explore the logical synthesis of this compound, detail its key physicochemical properties, and highlight its applications as a pivotal intermediate in the synthesis of complex organic molecules.

Plausible Synthetic Pathways: A Deductive Approach

Synthesis from 2-Bromo-5-fluoroaniline

A highly plausible and efficient route to this compound begins with the corresponding aniline, 2-Bromo-5-fluoroaniline. The synthesis of this aniline is well-documented and can be achieved through the reduction of 2-bromo-5-fluoronitrobenzene.[3][4]

Step 1: Diazotization of 2-Bromo-5-fluoroaniline

The primary amine functionality of 2-Bromo-5-fluoroaniline can be converted to a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Step 2: Hydrolysis of the Diazonium Salt to a Phenol

The resulting diazonium salt can be carefully heated in the presence of water to yield 2-Bromo-5-fluorophenol.

Step 3: Williamson Ether Synthesis

The final step involves the methylation of the phenol to form the anisole. This is classically achieved through a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a methyl halide (e.g., methyl iodide or dimethyl sulfate).

Experimental Protocol: Synthesis of this compound from 2-Bromo-5-fluoroaniline

  • Diazotization:

    • Dissolve 2-Bromo-5-fluoroaniline in an aqueous solution of a strong acid (e.g., 2 M HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Carefully heat the diazonium salt solution to promote the evolution of nitrogen gas and the formation of 2-Bromo-5-fluorophenol. The temperature should be gradually increased to control the reaction rate.

  • Williamson Ether Synthesis:

    • To the solution containing the 2-Bromo-5-fluorophenol, add a base such as sodium hydroxide to form the sodium phenoxide.

    • Add a methylating agent like dimethyl sulfate or methyl iodide.

    • Heat the reaction mixture under reflux to drive the etherification to completion.

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Williamson Ether Synthesis 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Diazonium Salt Diazonium Salt 2-Bromo-5-fluoroaniline->Diazonium Salt NaNO2, HCl 0-5 °C 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenol Diazonium Salt->2-Bromo-5-fluorophenol H2O, Heat This compound This compound 2-Bromo-5-fluorophenol->this compound Base (e.g., NaOH) Methylating Agent (e.g., (CH3)2SO4) Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions This compound This compound Suzuki-Miyaura Suzuki-Miyaura (Biaryls) This compound->Suzuki-Miyaura [Pd], Base R-B(OH)2 Heck Heck (Aryl Alkenes) This compound->Heck [Pd], Base Alkene Sonogashira Sonogashira (Aryl Alkynes) This compound->Sonogashira [Pd], Cu(I), Base Terminal Alkyne Buchwald-Hartwig Buchwald-Hartwig (Aryl Amines) This compound->Buchwald-Hartwig [Pd], Base Amine

Caption: Key cross-coupling reactions of this compound.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products. [1]Its role as a building block allows for the systematic modification of lead compounds in drug discovery and crop protection research.

Safety and Handling

This compound is classified as harmful if swallowed and causes eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the specific historical discovery of this compound remains elusive in the readily available literature, its significance as a versatile building block in organic synthesis is undeniable. Its synthesis is logically derived from well-established chemical transformations, and its utility is firmly grounded in the principles of modern cross-coupling chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for the design and execution of innovative synthetic strategies.

References

  • Sandmeyer reaction. (2023, December 27). In Wikipedia. Retrieved January 11, 2026, from [Link]

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  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 11, 2026, from [Link]

  • Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen Overseas. Retrieved January 11, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • Rani, A., & Sharma, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1131–1154. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • The Chemical Versatility of this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Preparation method of 2-bromo-5-fluoroaniline. (2013). Google Patents.
  • This compound. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]

  • Ferguson, G., & Low, J. N. (2004). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 60(1), o143–o145. [Link]

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A Senior Application Scientist's Guide to the Solubility of 2-Bromo-5-fluoroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, offers a predicted solubility profile in common organic solvents, and provides detailed, field-proven methodologies for experimental solubility determination.

Compound Profile: this compound

This compound is a halogenated aromatic ether with a molecular formula of C₇H₆BrFO.[1] Its structure, featuring a methoxy group, a bromine atom, and a fluorine atom on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.[2] These characteristics are pivotal in its application as a building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1]

A summary of its key physical and chemical properties is presented in Table 1. Understanding these parameters is the foundation for predicting its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 450-88-4
Molecular Formula C₇H₆BrFO
Molecular Weight 205.02 g/mol
Appearance Colorless to light yellow clear liquid[1]
Density 1.5983 g/mL at 25 °C
Boiling Point 143-145 °C at 760 mmHg
Refractive Index n20/D 1.542
Flash Point 90 °C

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The this compound molecule possesses both polar and non-polar characteristics. The presence of the ether linkage (-OCH₃) and the electronegative fluorine and bromine atoms introduce polarity. The aromatic benzene ring, however, is non-polar. This dual nature suggests that its solubility will be highest in solvents with intermediate polarity and in aprotic polar solvents.

A structurally similar compound, 2-bromoanisole, is described as being moderately soluble in organic solvents like ethanol and ether, while having limited solubility in water.[3] This provides a reasonable starting point for our predictions for this compound.

Predicted Solubility of this compound in Common Organic Solvents:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl AcetateHigh to Very High These solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-O bonds of the solute. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4][5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The hydroxyl group in these solvents allows for hydrogen bonding with the oxygen atom of the anisole's ether group, and they also have sufficient polarity to interact with the halogen substituents.
Non-Polar Toluene, Hexane, CyclohexaneLow to Moderate The non-polar aromatic ring of this compound will interact favorably with these solvents through London dispersion forces. However, the polar functional groups will limit its solubility compared to purely non-polar solutes.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions, making them effective at dissolving a wide range of organic compounds, including halogenated aromatics.

It is crucial to emphasize that these are predictions. For applications requiring precise concentration knowledge, experimental determination is non-negotiable.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for the quantitative determination of this compound solubility in an organic solvent of interest. The isothermal shake-flask method is presented here, as it is widely regarded as the "gold standard" for equilibrium solubility measurements.[6]

Principle

An excess of the solute (this compound) is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solute, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment
  • This compound (of known purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Desiccator

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25 °C) prep_vial->agitate equilibrate Allow to reach equilibrium (24-72 hours) agitate->equilibrate filter Filter an aliquot of the saturated solution equilibrate->filter dilute Dilute the filtrate accurately filter->dilute analyze Analyze by HPLC or GC dilute->analyze quantify Quantify concentration using a calibration curve analyze->quantify report Report solubility (e.g., in mg/mL or mol/L) quantify->report caption Figure 1. Isothermal Shake-Flask Solubility Determination Workflow.

Caption: Figure 1. Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vial for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

    • Self-Validation Step: To confirm that equilibrium has been reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

  • Sample Preparation and Analysis:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification and Reporting:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Safety and Handling

This compound is a chemical that requires careful handling. According to safety data sheets, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in organic solvents. While experimentally determined data is sparse, a strong predictive framework based on its physicochemical properties has been established. For applications demanding high precision, the detailed and self-validating experimental protocol provided herein offers a reliable method for quantitative solubility determination. The information and methodologies presented are intended to empower researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

  • ChemRTP. (n.d.). Understanding the Properties and Handling of this compound (CAS 450-88-4). Retrieved from [Link]

  • Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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A Theoretical Investigation of 2-Bromo-5-fluoroanisole: A Computational Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Bromo-5-fluoroanisole, a pivotal building block in modern synthetic chemistry. Recognizing its increasing importance in the development of pharmaceuticals, agrochemicals, and advanced materials, a deep understanding of its electronic and structural properties is paramount.[1][2] This document eschews a rigid template, instead presenting a logical and scientifically-grounded workflow for characterizing the molecule in silico. The methodologies described herein are designed to predict reactivity, interpret spectroscopic data, and ultimately guide the rational design of novel chemical entities.

The core philosophy of this guide is built on a self-validating system where computational predictions are designed to be directly correlated with empirical data. We will explore how modern theoretical methods, primarily Density Functional Theory (DFT), can elucidate the subtle interplay between the bromo, fluoro, and methoxy substituents, which collectively define the molecule's unique chemical behavior.

Part 1: The Computational Blueprint: Methodology and Workflow

The foundation of any robust theoretical study lies in the selection of appropriate computational methods. For a molecule like this compound, a balance between accuracy and computational cost is essential.

Rationale for Method Selection: DFT and HF

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size. Its efficacy in capturing electron correlation effects at a manageable computational cost makes it ideal. The B3LYP hybrid functional is a proven choice, offering a reliable blend of Hartree-Fock exchange with DFT exchange-correlation. This functional has demonstrated success in predicting the geometries and vibrational frequencies of similar halogenated aromatic compounds.[3]

To provide a comparative baseline, Hartree-Fock (HF) theory will also be considered.[4] While HF systematically neglects electron correlation, leading to less accurate absolute energies, its utility lies in providing a fundamental, uncorrelated wavefunction that can be a useful point of comparison.

For both DFT and HF calculations, the 6-311++G(d,p) basis set is recommended.[5] This triple-zeta basis set provides sufficient flexibility for the valence electrons, while the addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen, fluorine, and bromine atoms. Polarization functions (d,p) are indispensable for correctly modeling the bonding environment.

A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive theoretical analysis workflow.

  • Structure Input & Conformation Analysis:

    • Construct the 3D structure of this compound using a molecular editor.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM3 semi-empirical) to find a reasonable starting structure.[6]

    • For the methoxy group, two primary conformations exist concerning the aromatic ring (in-plane or out-of-plane). A potential energy surface scan around the C(aromatic)-O-C-H dihedral angle should be performed to identify the global minimum energy conformer. Studies on related molecules like 2-bromo-5-fluorobenzaldehyde have shown that specific conformers are significantly more stable.[7][8]

  • High-Level Geometry Optimization:

    • Using the lowest-energy conformer, perform a full geometry optimization at the B3LYP/6-311++G(d,p) level.

    • This step calculates the equilibrium geometry, minimizing the forces on all atoms.

  • Frequency Calculation & Vibrational Analysis:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The results provide predicted harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.[9] A uniform scaling factor (typically ~0.96 for B3LYP) is often applied to the computed frequencies to better match experimental data.[10]

  • Electronic Property Analysis:

    • From the optimized wavefunction, calculate key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[11][12]

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical attack.[3]

    • Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and hyperconjugative interactions, which provide deeper insight into the molecule's stability and bonding characteristics.[13][14]

  • Spectroscopic Simulation:

    • NMR Spectroscopy: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts. These can be compared to experimental spectra for structure verification.

    • UV-Visible Spectroscopy: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[5]

Workflow Visualization

The entire computational process can be visualized as a logical sequence, ensuring a systematic and reproducible investigation.

G cluster_start 1. Initial Setup cluster_compute 2. Quantum Chemical Calculation (B3LYP/6-311++G(d,p)) cluster_analysis 3. In Silico Analysis & Prediction cluster_validation 4. Experimental Validation A 3D Structure Input B Conformational Analysis (PES Scan) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum) C->D E Vibrational Spectra (IR/Raman) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Signatures (NMR, UV-Vis) D->G H Empirical Data (FT-IR, NMR, etc.) E->H Compare F->H Predict Reactivity G->H Compare

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Predicted Molecular Properties and Reactivity

Based on the established protocol, we can predict the key structural and electronic characteristics of this compound, drawing parallels from theoretical studies on analogous molecules.

Optimized Molecular Geometry

The molecule is expected to be largely planar. The primary conformational flexibility arises from the methoxy group. The C(aromatic)-O bond length and the C-O-C bond angle will be key parameters. The introduction of electronegative fluorine and bromine atoms is anticipated to cause minor distortions in the benzene ring from a perfect hexagonal geometry.[3]

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures.[7][5])

ParameterPredicted Value (Å or °)Rationale / Comparison
C-Br Bond Length~1.89 ÅTypical for bromobenzene derivatives.
C-F Bond Length~1.35 ÅTypical for fluorobenzene derivatives.
C-O (Aromatic) Bond Length~1.37 ÅShorter than a typical C-O single bond due to resonance.
C-O-C Bond Angle~118°Slightly larger than sp³ hybridization due to steric effects.
C-C (Aromatic) Bond Lengths1.39 - 1.41 ÅRing bonds will vary slightly due to substituent effects.
Vibrational Analysis: The Spectroscopic Fingerprint

Theoretical vibrational analysis is instrumental in assigning peaks in experimental IR and Raman spectra. The calculations can definitively link specific atomic motions to observed absorption bands.

Table 2: Key Predicted Vibrational Frequencies (Scaled) (Based on assignments for similar halogenated aromatics.[7][3][14])

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium (IR), Strong (Raman)
CH₃ Asymmetric/Symmetric Stretch2950 - 3000Medium (IR), Medium (Raman)
Aromatic C=C Stretch1580 - 1610Strong (IR & Raman)
C-O-C Asymmetric Stretch~1250Strong (IR)
C-F Stretch~1220Strong (IR)
C-Br Stretch~680Medium (IR)
Electronic Properties: Understanding Reactivity

The electronic landscape of this compound dictates its reactivity, particularly in the cross-coupling reactions for which it is a valuable precursor.[15][16]

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be a π-orbital distributed across the aromatic ring, with significant contributions from the oxygen atom's lone pairs. The LUMO will likely be a π*-antibonding orbital. The energy gap (ΔE = ELUMO – EHOMO) is a direct measure of the energy required to excite an electron and is inversely related to chemical reactivity.[12] A smaller gap suggests higher reactivity.

Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map will likely show a negative potential (red/yellow) around the oxygen and fluorine atoms due to their high electronegativity, indicating these are sites susceptible to electrophilic attack. A region of positive potential (blue) may be present on the hydrogens of the methyl group. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is relevant for halogen bonding interactions.

Part 3: The Synergy of Theory and Experiment

A theoretical study, no matter how sophisticated, achieves its full potential only when validated by and used in conjunction with experimental data.

Experimental Validation Protocol

To validate the computational predictions, the following experimental characterization is necessary:

  • Sample Preparation: Obtain a high-purity sample (>97%) of this compound.[17][18]

  • Spectroscopic Analysis:

    • FT-IR/FT-Raman: Record spectra in the 4000-400 cm⁻¹ range to obtain the vibrational fingerprint of the molecule.[9]

    • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire high-resolution NMR spectra.[19]

    • UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) and record the absorption spectrum to identify electronic transition maxima.[20]

  • Data Correlation:

    • Compare the peak positions in the experimental vibrational spectra with the scaled theoretical frequencies to confirm assignments.

    • Compare the experimental NMR chemical shifts with the GIAO-calculated values.

    • Compare the experimental λmax from the UV-Vis spectrum with the TD-DFT predictions.

A Self-Validating Research Cycle

The interplay between prediction and measurement forms a powerful, iterative cycle that accelerates discovery. Discrepancies between theoretical and experimental results can lead to a refinement of the computational model, while theoretical insights can explain complex experimental observations.

G A Computational Prediction (DFT/B3LYP) B Experimental Measurement (Spectroscopy) A->B Guides Experiment C Data Correlation & Analysis B->C Provides Data C->A Refines Model D Refined Molecular Understanding C->D Generates Insight

Caption: The iterative cycle of theoretical prediction and experimental validation.

This comprehensive theoretical framework provides a powerful lens through which to examine this compound. By predicting its structural, electronic, and spectroscopic properties, researchers can better understand its reactivity, anticipate its behavior in complex synthetic pathways, and accelerate its application in the critical fields of drug discovery and materials science. The incorporation of fluorine, a "small magic bullet atom," into molecules like this often enhances metabolic stability and bioavailability, making such detailed preliminary studies invaluable.[1][21]

References

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Topic: Unlocking New Frontiers: Potential Research Areas for 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its unique trifunctional architecture—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methoxy group—offers a powerful toolkit for constructing complex molecular frameworks. While its utility in established cross-coupling reactions is recognized, its full potential remains largely untapped. This guide, from the perspective of a Senior Application Scientist, moves beyond standard applications to explore novel and forward-looking research avenues. We will delve into advanced synthetic methodologies, the design of new molecular scaffolds for medicinal chemistry, and potential applications in materials science, providing detailed protocols and mechanistic insights to empower researchers to innovate.

Core Physicochemical Characteristics and Reactivity Profile

A foundational understanding of this compound's properties is essential for designing robust synthetic strategies. The interplay between its functional groups dictates its reactivity and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 450-88-4[1]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point ~208 °C or 143-145 °C (at 760 mmHg)[1]
Density ~1.6 g/mL at 25 °C[1]
Refractive Index (n20/D) ~1.542 - 1.548[3]
Purity Typically ≥95% (GC)[1]

The molecule's reactivity is governed by three key sites:

  • Bromine Atom: This is the primary handle for synthetic transformations, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[4][5] Its position ortho to the methoxy group can influence catalyst coordination and reaction kinetics.

  • Fluorine Atom: The strong electron-withdrawing nature of fluorine modulates the electronic properties of the aromatic ring, impacting the reactivity of the C-Br bond.[5] Critically, in drug discovery, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][6]

  • Methoxy Group: As an electron-donating group, it influences the regioselectivity of electrophilic aromatic substitution and can be a site for future modification (e.g., ether cleavage to a phenol) to introduce further diversity.

Research Area 1: Advanced Palladium-Catalyzed Cross-Coupling

While the use of this compound in standard cross-coupling is known, significant research potential lies in pushing the boundaries of these transformations to access novel chemical space.[1][2]

Suzuki-Miyaura Coupling for Novel Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation.[7][8] The research frontier involves coupling this compound with sterically hindered, electronically diverse, or previously inaccessible boronic acids and esters, such as those derived from complex heterocyclic systems.

Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical. For unactivated aryl boronic acids, a highly active catalyst like Pd(PPh₃)₄ is often sufficient. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid to form a boronate species that readily transfers its organic group to the palladium center.[9][10] A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.[10]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling
  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Solvent Addition: Introduce a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration).[10]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 4-24 hours.[11]

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired biaryl compound.[11]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiibn Ar-Pd(II)L₂(Br) pd0->pdiibn pdiibn_bor Ar-Pd(II)L₂(Ar') pdiibn->pdiibn_bor pdiibn_bor->pd0 prod Product (Ar-Ar') pdiibn_bor->prod Reductive Elimination sub This compound (Ar-Br) sub->pdiibn Oxidative Addition bor Boronic Acid (Ar'-B(OH)₂) + Base bor->pdiibn_bor Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for Advanced Amine Scaffolds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] Potential research areas include the coupling of this compound with challenging nucleophiles like primary alkylamines, ammonia equivalents, or sensitive heterocyclic amines to generate novel fluorinated aniline derivatives.

Causality in Protocol Design: This reaction typically requires a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the amine, making it a more potent nucleophile for the palladium complex.[13] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., SPhos, XantPhos) are known to accelerate the rate-limiting reductive elimination step, improving yields and substrate scope.[14]

Experimental Protocol: Generalized Buchwald-Hartwig Amination
  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting N-aryl amine by flash column chromatography.

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pdiibn Ar-Pd(II)L(Br) pd0->pdiibn pd_amido Ar-Pd(II)L(NR¹R²) pdiibn->pd_amido pd_amido->pd0 prod Product (Ar-NR¹R²) pd_amido->prod Reductive Elimination sub This compound (Ar-Br) sub->pdiibn Oxidative Addition amine Amine (HNR¹R²) + Base amine->pd_amido Amine Coordination & Deprotonation Synthesis_Workflow start This compound step1 Sonogashira Coupling (with propargyl alcohol) start->step1 intermediate Coupled Intermediate (Alkynyl Anisole) step1->intermediate step2 Intramolecular Cyclization (e.g., base- or metal-catalyzed) intermediate->step2 product Novel Fluorinated Benzofuran Derivative step2->product

Caption: A proposed workflow for synthesizing fluorinated benzofurans.

Research Area 3: Applications in Materials Science

The unique electronic properties conferred by the fluorine atom make this compound an attractive monomer or precursor for advanced materials. [1][2]

  • Fluorinated Polymers: Incorporating this moiety into polymer backbones via coupling polymerization could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. Research should focus on synthesizing difunctionalized derivatives (e.g., by converting the methoxy group to a second coupling handle) to act as monomers.

  • Coatings and Surfaces: The fluorine content can impart hydrophobic and oleophobic properties, making derivatives of this compound candidates for creating durable, low-surface-energy coatings. [1]

Conclusion

This compound is far more than a simple chemical intermediate; it is a launchpad for innovation. The potential research areas outlined here—from advancing the frontiers of cross-coupling and designing novel heterocyclic scaffolds to pioneering new fluorinated materials—highlight its significant untapped value. By applying the detailed protocols and mechanistic principles discussed, researchers in both academia and industry can leverage this powerful building block to drive discovery and create next-generation molecules with impactful applications.

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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical information and expert insights into the safe handling, storage, and application of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4). It is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate in their work. The protocols and recommendations herein are designed to foster a culture of safety and ensure the integrity of experimental outcomes.

Understanding this compound: A Profile

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis.[1][2] Its utility is primarily derived from the presence of three key functional groups: a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. This unique combination allows for a range of chemical transformations, making it a staple in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science industries.[2][3]

The fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in medicinal chemistry.[2][4] The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][5]

Physicochemical and Safety Data Summary

For ease of reference, the key physicochemical properties and hazard information for this compound are summarized in the table below. This data has been compiled from various safety data sheets and chemical databases.[6][7][8]

PropertyValueSource(s)
CAS Number 450-88-4[6][8]
Molecular Formula C₇H₆BrFO[6]
Molecular Weight 205.02 g/mol [6]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 143-145 °C at 760 mmHg[6]
Density ~1.598 g/mL at 25 °C[6]
Flash Point 90 °C (194 °F)[6]
Hazard Pictogram GHS07 (Exclamation Mark)[6][7]
Signal Word Warning[6][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][7][9]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501[7]

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[7] The compound is classified as an irritant to the skin, eyes, and respiratory system.[1][7] Ingestion is also harmful.[6]

The "Why" Behind the Precautions

The irritant nature of halogenated aromatic compounds like this compound stems from their ability to interact with biological macromolecules, potentially disrupting cellular functions upon contact. The respiratory irritation is a concern due to its volatility, especially when heated. Therefore, a proactive risk assessment is not merely a procedural step but a critical scientific practice to prevent unintended exposure and ensure the well-being of laboratory personnel.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound. This process ensures that all potential hazards are identified and appropriate control measures are implemented.

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Control Control Measures cluster_Action Action Phase Start Identify the need to use This compound ReviewSDS Review Safety Data Sheet (SDS) and other literature Start->ReviewSDS AssessExperiment Assess the experimental procedure: - Scale of reaction - Temperature and pressure - Potential byproducts ReviewSDS->AssessExperiment SelectPPE Select appropriate Personal Protective Equipment (PPE) AssessExperiment->SelectPPE EngineeringControls Confirm availability and functionality of engineering controls (e.g., fume hood) SelectPPE->EngineeringControls EmergencyPlan Establish emergency procedures: - Spill cleanup - First aid EngineeringControls->EmergencyPlan IsSafe Are the risks adequately controlled? EmergencyPlan->IsSafe Proceed Proceed with the experiment Stop Re-evaluate or modify the procedure Stop->AssessExperiment IsSafe->Proceed Yes IsSafe->Stop No

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

Adherence to proper safety protocols is non-negotiable when working with this compound. The following engineering controls and PPE are mandatory to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood.[10] This is the most critical engineering control to prevent inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the event of accidental skin or eye contact.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11] A face shield should be worn in situations where there is a higher risk of splashes, such as during transfers of larger quantities or when the material is heated.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[3] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double gloving can provide an additional layer of protection.

    • Lab Coat: A flame-resistant lab coat with long sleeves must be worn and kept fastened.

  • Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7] Consult with your institution's environmental health and safety department for specific guidance.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mists.[12]

  • Wash hands thoroughly after handling.[7]

  • Keep containers tightly closed when not in use.[7]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[10]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Keep containers tightly closed to prevent leakage and evaporation.[7]

  • Incompatible materials include strong oxidizing agents.[7]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.[7]

  • Do not dispose of down the drain.[13]

  • Contaminated materials, such as gloves and paper towels, should be collected in a designated hazardous waste container.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Major Spill: Evacuate the area and contact your institution's emergency response team.[14]

Application in Organic Synthesis: A Practical Perspective

This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Understanding the principles behind these reactions is key to their successful and safe execution.

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][13] The following is a general protocol for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Ar-B(OH)₂ + Br-C₆H₃(F)(OCH₃) --[Pd catalyst, base]--> Ar-C₆H₃(F)(OCH₃)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the key decision points and steps in performing a Suzuki coupling reaction with this compound.

SuzukiWorkflow cluster_Setup Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Workup and Purification Start Define Suzuki coupling target ChooseReagents Select Arylboronic Acid, Pd Catalyst, Base, and Solvent Start->ChooseReagents InertAtmosphere Assemble flame-dried glassware under inert atmosphere (N₂ or Ar) ChooseReagents->InertAtmosphere AddReagents Add solid reagents: This compound, boronic acid, catalyst, and base InertAtmosphere->AddReagents AddSolvent Add degassed solvent AddReagents->AddSolvent Heat Heat to appropriate temperature with vigorous stirring AddSolvent->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor IsComplete Is the reaction complete? Monitor->IsComplete IsComplete->Monitor No Quench Cool to room temperature and quench with water IsComplete->Quench Yes Extract Extract with organic solvent Quench->Extract WashDry Wash organic layer with brine, dry over Na₂SO₄ Extract->WashDry Concentrate Concentrate under reduced pressure WashDry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize final product Purify->End

Sources

2-Bromo-5-fluoroanisole: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-fluoroanisole, also known by its systematic name 1-Bromo-4-fluoro-2-methoxybenzene, is a halogenated aromatic ether that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique structural arrangement, featuring bromine, fluorine, and methoxy substituents on a benzene ring, imparts a distinct reactivity profile that is highly sought after by researchers in pharmaceutical and agrochemical development.[1][3] This guide provides an in-depth exploration of the molecular characteristics, synthesis, reactivity, and applications of this compound, offering valuable insights for professionals engaged in drug discovery and materials science.

The strategic placement of a bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[4] Furthermore, the presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of derivative compounds, a crucial consideration in the design of novel therapeutic agents.[1][5][6]

Molecular Formula and Weight

The chemical formula for this compound is C7H6BrFO.[1][2][7] This formula indicates the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom.

The molecular weight of this compound is approximately 205.02 g/mol to 205.03 g/mol , a value derived from the sum of the atomic weights of its constituent atoms.[1][2][7]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 450-88-4[1][2][7]
Molecular Formula C7H6BrFO[1][2][7]
Molecular Weight 205.02 - 205.03 g/mol [1][2][7]
Appearance Colorless to light yellow clear liquid[1][8][9]
Density 1.5983 - 1.61 g/mL at 25 °C[1][7][10]
Boiling Point 143-145 °C at 760 mmHg; 208 °C[1][7]
Refractive Index n20/D 1.542 - 1.55[1][7]
Flash Point 90 °C (194 °F)[7][10]
Purity ≥ 95% (GC) to 99%[1][7]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectral data was not available in the search results, typical characterization would involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the bromine and fluorine substituents.

    • ¹³C NMR would provide information on the chemical environment of each carbon atom in the molecule.

    • ¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic ring and methoxy group, and C-Br and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.

Synthesis and Reactivity

The synthesis of this compound is a key aspect of its utility, ensuring its availability for various chemical transformations. While a specific, detailed synthesis for this exact molecule was not found, a general approach can be inferred from related syntheses. For instance, the synthesis of a related compound, p-fluoroanisole, can be achieved through the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a copper catalyst.[11] A plausible route to this compound could involve the methoxylation of a corresponding bromofluorophenol derivative.

Reactivity Profile

The chemical behavior of this compound is largely dictated by its functional groups:

  • Bromine Atom: The C-Br bond is a key reactive site, making the compound an excellent substrate for a variety of cross-coupling reactions.[4] These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom: The fluorine atom influences the electronic properties of the aromatic ring, which can affect reaction rates and regioselectivity.[4] It also imparts desirable properties to the final products, such as increased metabolic stability.[1][8]

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. It can also be cleaved under certain conditions to yield a phenol, providing another avenue for functionalization.[12]

Key Reactions

This compound is a versatile substrate for several important classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.[1][4]

    • Heck Reaction: Reaction with alkenes to form substituted alkenes.[4]

    • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[1][4]

  • Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by a nucleophile.[4]

  • Formation of Organometallic Reagents: The bromine atom can be converted into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.[4]

G cluster_starting_material This compound cluster_reactions Key Synthetic Transformations cluster_products Product Classes A C7H6BrFO B Suzuki-Miyaura Coupling A->B  Pd Catalyst,  Boronic Acid C Heck Reaction A->C  Pd Catalyst,  Alkene D Sonogashira Coupling A->D  Pd/Cu Catalyst,  Alkyne E Organometallic Formation A->E  Mg or Li F Biaryl Compounds B->F G Substituted Alkenes C->G H Aryl Alkynes D->H I Functionalized Aromatics E->I

Caption: Synthetic utility of this compound.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable intermediate in several areas of research and development.

Pharmaceutical Development

This compound serves as a crucial starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] Its utility is particularly noted in the development of anti-cancer and anti-inflammatory drugs, where the incorporation of fluorine can enhance therapeutic efficacy.[1] The fluorine atom can improve pharmacokinetic properties, such as metabolic stability and bioavailability, leading to more effective drug candidates.[1][6]

Agrochemical Formulations

In the agrochemical industry, this compound is used in the formulation of new pesticides and herbicides.[1] The presence of fluorine can contribute to the development of more potent and selective crop protection agents, while minimizing environmental impact.[3]

Materials Science

This compound also finds applications in the creation of advanced materials, including polymers and coatings.[1] The incorporation of this building block can lead to materials with improved durability and chemical resistance, making them suitable for a variety of industrial applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified as a hazardous substance.[13] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][13][14]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][14]

  • Ventilation: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[8][13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][13]

In case of exposure, it is crucial to seek immediate medical attention and follow the first-aid measures outlined in the safety data sheet.[13][14]

Conclusion

This compound is a highly versatile and valuable chemical intermediate for professionals in the fields of drug discovery, agrochemical development, and materials science. Its unique molecular structure provides a gateway to a wide array of complex molecules through well-established synthetic transformations. A comprehensive understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full potential in innovative research and development endeavors.

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A Senior Application Scientist's Guide to 2-Bromo-5-fluoroanisole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated compounds indispensable tools for the development of next-generation pharmaceuticals and advanced materials.[1][2][3] Among the vast arsenal of fluorinated building blocks, 2-Bromo-5-fluoroanisole (CAS No. 450-88-4) has emerged as a particularly versatile and valuable intermediate.[4]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, reactivity, and application. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices, providing a robust framework for its effective utilization in the laboratory.

Physicochemical Properties & Structural Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is a colorless to light yellow liquid whose properties are dictated by the interplay of its three key functional groups: the methoxy group, the fluorine atom, and the bromine atom.

PropertyValueSource(s)
CAS Number 450-88-4[5]
Molecular Formula C₇H₆BrFO[5]
Molecular Weight 205.03 g/mol [5]
Appearance Colorless to light yellow clear liquid[5]
Density ~1.61 g/mL at 25 °C[5]
Boiling Point 143-145 °C (at 760 mmHg); 208 °C[5]
Refractive Index ~1.54-1.55 (n20/D)[5]
Purity ≥95% (GC)[5]
Spectroscopic Signature: A Guide to Verification

Confirming the identity and purity of this compound is critical. The following is an expert analysis of its expected spectroscopic data.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-7.5 ppm) and one singlet in the aliphatic region.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically observed around δ 3.8-3.9 ppm.

    • Aromatic Protons (Ar-H): The three aromatic protons will exhibit complex splitting patterns (doublets or doublets of doublets) due to coupling with each other and with the fluorine atom. Their precise chemical shifts are influenced by the electronic effects of the three different substituents.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals. The carbon attached to fluorine will show a large coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbon attached to bromine will also be identifiable in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight.

    • Molecular Ion Peak (M⁺): A key diagnostic feature is the presence of a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio.[6] This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For this compound, these peaks would appear at m/z ≈ 204 and 206.

Synthesis of this compound: A Practical Protocol

The most direct and common laboratory synthesis of this compound is via the electrophilic aromatic substitution of 3-fluoroanisole. The methoxy group is a strong activating, ortho, para-director. The fluorine atom is a deactivating, but also ortho, para-directing group. The position ortho to the methoxy group and meta to the fluorine (C2) is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid that is safer and easier to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine, minimizing over-bromination.[7][8]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Final Product SM1 3-Fluoroanisole P1 Combine reactants in flask under inert atmosphere SM1->P1 1. Setup SM2 N-Bromosuccinimide (NBS) SM2->P1 1. Setup SM3 Acetonitrile (Solvent) SM3->P1 1. Setup P2 Cool to 0 °C P3 Add NBS portion-wise (Maintain T < 5 °C) P1->P3 2. Reaction P4 Stir at 0 °C for 4-6 hours (Monitor by TLC) P5 Quench with aq. Na₂S₂O₃ P4->P5 3. Quench P6 Aqueous Work-up (Extraction with Ethyl Acetate) P5->P6 P7 Dry, Concentrate P6->P7 E1 Column Chromatography (Silica Gel) P7->E1 4. Purification E2 This compound (Final Product) E1->E2

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination with NBS
  • Materials:

    • 3-Fluoroanisole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Anhydrous Acetonitrile (CH₃CN)

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-fluoroanisole (1.0 eq) in anhydrous acetonitrile.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Reagent Addition: Add N-bromosuccinimide (1.05 eq) in small portions over 30 minutes. The key here is portion-wise addition; this maintains a low concentration of the brominating species and prevents a sudden exotherm, which is crucial for selectivity and minimizing the formation of di-brominated byproducts.[7]

    • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 4-6 hours).

    • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity & Synthetic Applications

The synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond.[4] This allows for the precise and efficient formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most important application of this compound.[9] It provides a robust method for constructing biaryl structures, which are prevalent motifs in pharmaceuticals.

Causality of Components:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction. The palladium atom cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[5][9]

  • Ligand (e.g., PPh₃): Triphenylphosphine ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, which is essential for an efficient catalytic cycle.[10]

  • Base (e.g., K₂CO₃, Na₂CO₃): The base is not merely a spectator. It is crucial for activating the organoboron species into a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[5][11]

  • Solvent System (e.g., Dioxane/Water): A polar, aprotic solvent like dioxane or THF solubilizes the organic components, while the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

G cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-Br(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd_complex2->product aryl_bromide This compound (Ar-Br) aryl_bromide->pd_complex1 boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, field-proven method for coupling this compound with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical; oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to side reactions like boronic acid homocoupling.[5]

    • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

    • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

This compound is also an excellent substrate for the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which are key precursors for many complex heterocycles and conjugated materials. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[12]

The Role in Drug Discovery: Blocking Metabolic Hotspots

The true value of this compound in drug development lies in the properties of the 4-fluoro-2-methoxyphenyl moiety it installs.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid drug clearance. Placing a fluorine atom on the ring at a potential "metabolic hotspot" can block this oxidation pathway.[1][3][13] The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[13]

  • Modulation of pKa and Lipophilicity: The highly electronegative fluorine atom can lower the pKa of nearby basic groups (e.g., amines), which can be beneficial for tuning solubility and receptor binding. It also increases lipophilicity, which can enhance membrane permeability and cell penetration.[3][13]

Safety & Handling

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, centered on robust palladium-catalyzed cross-coupling reactions, provides a reliable gateway to complex biaryl and aryl-alkynyl structures. The true power of this building block is realized in its application, where the installed fluoroanisole moiety acts to enhance the pharmacokinetic profile of bioactive molecules, primarily by improving metabolic stability. By understanding the fundamental principles of its synthesis and reactivity as outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate innovation in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of this compound in Organic Synthesis. [Link]

  • ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025-08-06). [Link]

  • DiVA portal. Suzuki reactions in novel liquids. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015-02-21). [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2025-08-07). [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2023-02-11). [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015-02-21). [Link]

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Fluoroanisoles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substrate, 2-Bromo-5-fluoroanisole, is a valuable building block, incorporating a fluorine atom and a methoxy group, both of which are prevalent in medicinal chemistry for their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful Buchwald-Hartwig amination of this compound.

Mechanistic Rationale: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle is generally accepted to proceed via the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center and promote the reactivity of the aryl bromide.[3]

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.

  • Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.[4]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex pd_amido L_nPd(II)(Ar)(NR₂) pd_complex->pd_amido + Amine - HX amine R₂NH (Amine) amine->pd_amido base Base base->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Pd Precatalyst, Ligand, and Base evacuate 2. Evacuate and Backfill with Inert Gas (3x) reagents->evacuate add_reactants 3. Add Solvent, Aryl Bromide, and Amine evacuate->add_reactants heat 4. Heat to Desired Temperature (80-110 °C) with Stirring add_reactants->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Dilute and Filter through Celite® cool->filter extract 8. Aqueous Workup (Wash with Water/Brine) filter->extract dry 9. Dry, Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Sources

The Strategic Utility of 2-Bromo-5-fluoroanisole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Strategic Functionalization in Drug Discovery

In the intricate process of drug discovery and development, the selection of starting materials and key intermediates is of paramount importance. These foundational molecules, or building blocks, dictate the synthetic accessibility of novel chemical entities and significantly influence their physicochemical and pharmacological properties. 2-Bromo-5-fluoroanisole (CAS 450-88-4) has emerged as a highly versatile and strategically valuable building block in medicinal chemistry.[1][2] Its utility stems from a unique combination of functional groups: a bromine atom, a fluorine atom, and a methoxy group arranged on an aromatic ring. This specific arrangement provides a powerful platform for synthetic chemists to construct complex molecular architectures with desirable drug-like properties.[3]

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4][5] These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of nearby functional groups.[6] The methoxy group can also influence the electronic properties of the ring and provide a potential point for further modification. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis: A Case Study Approach

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors, often serving as a precursor to key fragments that interact with the ATP-binding site of these enzymes.

A prominent example that highlights the utility of a closely related structural motif is in the synthesis of the potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib) .[4][7] While the documented synthesis of GSK2126458 starts from a pyridinyl derivative, the core strategy involves a Suzuki coupling reaction where a bromo-substituted aromatic ring is coupled with a boronic acid derivative. The synthesis of a key intermediate for such a coupling, N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide, showcases the synthetic logic that would be applied to this compound.[7]

The general workflow for such a synthesis is depicted below:

G cluster_0 Synthesis of a Key Intermediate cluster_1 Core Assembly via Cross-Coupling cluster_2 Final Elaboration Start This compound Step1 Nitration/Reduction/ Halogenation Start->Step1 Intermediate1 Functionalized Anisole Derivative Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Biaryl Scaffold Step2->Intermediate2 BoronicAcid Heterocyclic Boronic Acid BoronicAcid->Step2 Step3 Further Functionalization/ Deprotection Intermediate2->Step3 FinalProduct Bioactive Kinase Inhibitor Step3->FinalProduct

Caption: Generalized workflow for synthesizing kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide a generalized framework for key synthetic transformations involving this compound. These protocols are based on established literature procedures for similar substrates and should be optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ in combination with PPh₃ is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[8][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl anisole derivative.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to facilitate the reaction with the alkyne.

  • Base and Solvent: Triethylamine acts as both the base and a solvent in this reaction.

  • Mild Conditions: The reaction can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.

Data Presentation

The following table summarizes representative data for the inhibitory activity of kinase inhibitors that incorporate structural motifs accessible through the functionalization of this compound and related building blocks.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
GSK2126458PI3Kα/mTOR0.019 / 0.18[7]
Compound X VEGFR-25.0[10]
Compound Y FGFR-112.0[11]
Compound Z c-Met2.3[10]

Visualization of Synthetic Pathways

The following diagram illustrates a representative synthetic pathway for the diversification of the this compound scaffold.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent Ar-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagent Sonogashira_Reagent R-C≡CH Pd/Cu Catalysts, Base Start->Sonogashira_Reagent Buchwald_Reagent R₂NH Pd Catalyst, Base Start->Buchwald_Reagent Suzuki_Product Biaryl Anisole Derivative Suzuki_Reagent->Suzuki_Product Sonogashira_Product Alkynyl Anisole Derivative Sonogashira_Reagent->Sonogashira_Product Buchwald_Product Arylamine Derivative Buchwald_Reagent->Buchwald_Product

Caption: Diversification of this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically active molecules. Its strategic combination of reactive and modulating functional groups makes it an ideal starting material for the construction of novel kinase inhibitors and other therapeutic agents. The protocols and application notes provided herein serve as a guide for researchers and scientists in drug discovery to effectively utilize this important chemical intermediate in their synthetic endeavors. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved drug candidates.

References

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  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][7][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1777–1793. [Link]

  • Vargas, R., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(16), 5143. [Link]

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3505.
  • Zhidkova, E. M., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(21), 6461. [Link]

  • He, X., et al. (2015). A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor. Organic Process Research & Development, 19(3), 450–457. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][7][12]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184–193. [Link]

  • ResearchGate. (2025). Pyrrolo[2,1‐f][1][7][12]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 25(64), 14594–14598. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • de la Fuente, M., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]

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Application Notes: 2-Bromo-5-fluoroanisole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-fluoroanisole (CAS No: 450-88-4), a versatile and highly valuable building block in contemporary organic synthesis. We delve into the molecule's unique reactivity profile, dictated by the strategic placement of its bromo, fluoro, and methoxy functionalities. This document furnishes researchers, medicinal chemists, and process development scientists with detailed mechanistic insights and robust, field-tested protocols for its application in key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and organometallic transformations via lithium-halogen exchange. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Molecular Architecture and Synthetic Value of this compound

This compound is a substituted aromatic compound whose utility in synthesis is derived from the orthogonal reactivity of its functional groups. Its structure allows for selective transformations, making it a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Physicochemical Properties:

PropertyValueSource(s)
CAS Number 450-88-4[Generic]
Molecular Formula C₇H₆BrFO[Generic]
Molecular Weight 205.02 g/mol [Generic]
Appearance Colorless to light yellow clear liquid[Generic]
Boiling Point 143-145 °C (at 760 mmHg)[Generic]
Density ~1.598 g/mL at 25 °C[Generic]

The synthetic potential of this compound is governed by three key features:

  • The Bromine Atom: Positioned at C2, the C-Br bond is the primary site for reactivity. It is an excellent handle for palladium-catalyzed cross-coupling reactions and is susceptible to metal-halogen exchange, generating potent organometallic nucleophiles.

  • The Fluorine Atom: Located at C5, the fluorine atom significantly influences the molecule's electronic properties through its strong inductive electron-withdrawing effect. In the context of drug development, the C-F bond can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

  • The Methoxy Group: This electron-donating group at C1 activates the aromatic ring and can influence the regioselectivity of certain reactions. It can also serve as a synthetic handle for demethylation to reveal a phenol if required in later synthetic steps.

This combination of functionalities allows for a modular and predictable approach to the synthesis of highly substituted aromatic cores.

Caption: Core reactivity sites of this compound.

Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in many pharmaceuticals. This compound is an excellent substrate for this transformation due to its reactive C-Br bond.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the choice of phosphine ligand on the palladium center.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the bromide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so harsh as to degrade the substrates or catalyst.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Transmetalation_Ready Base-Activated Complex (Pd-II) OxAdd->Transmetalation_Ready Ligand Exchange/ Base Activation Product_Complex Biaryl Complex (Pd-II) Transmetalation_Ready->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product Biaryl Product (Ar-R) Product_Complex->Product Aryl_Br This compound (Ar-Br) Aryl_Br->OxAdd Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Transmetalation_Ready Base Base (e.g., K₂CO₃) Base->Transmetalation_Ready

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines, which are ubiquitous structural motifs in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle shares similarities with the Suzuki coupling but is distinct in the nature of the nucleophile.[1][2]

  • Oxidative Addition: A Pd(0) species inserts into the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is critical, as the neutral amine is not sufficiently nucleophilic for the subsequent step.

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is crucial as it accelerates this rate-limiting step and prevents undesirable side reactions like β-hydride elimination.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Amido_Complex Palladium-Amido Complex (Pd-II) OxAdd->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Aryl Amine Product (Ar-NR₂) Amido_Complex->Product Aryl_Br This compound (Ar-Br) Aryl_Br->OxAdd Amine Amine (R₂NH) Amine->Amido_Complex Base Base (e.g., NaOt-Bu) Base->Amido_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is suitable for coupling this compound with various anilines or aliphatic amines. Careful exclusion of air and moisture is paramount for success.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • RuPhos (2-4 mol%) or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene, degassed

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Setup (in a glovebox): To a dry vial or Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), RuPhos (0.02-0.04 eq), and NaOt-Bu (1.4 eq). Add a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq). If the amine is a liquid, it can be added via syringe after the vessel is sealed and removed from the glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are often complete in 2-24 hours.[3]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Application III: Organometallic Transformations via Lithium-Halogen Exchange

For transformations where a carbon nucleophile is required, converting the C-Br bond of this compound into a C-Li bond is a powerful strategy. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles.

Mechanistic Rationale

Lithium-halogen exchange is an equilibrium process that is typically very fast at low temperatures.[4] The reaction is driven by the formation of a more stable organolithium species. The exchange between an aryllithium (sp²-hybridized) and an alkyllithium (sp³-hybridized) like n-butyllithium is thermodynamically favorable.

The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or protonation by adventitious water.[5] Once formed, the aryllithium intermediate can be "quenched" by adding an electrophile.

Lithiation_Workflow start This compound in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi (1.1 eq) cool->add_buli exchange Lithium-Halogen Exchange (Formation of Aryllithium) add_buli->exchange Fast Reaction add_electrophile Add Electrophile (E⁺) (e.g., DMF, CO₂, RCHO) exchange->add_electrophile quench Aqueous Quench (e.g., sat. NH₄Cl) add_electrophile->quench Warm to RT workup Extraction & Purification quench->workup

Caption: General workflow for lithium-halogen exchange and electrophilic quench.

Protocol: General Procedure for Lithiation and Formylation with DMF

This protocol describes the formation of 2-lithio-5-fluoroanisole and its subsequent trapping with N,N-dimethylformamide (DMF) to yield 5-fluoro-2-methoxybenzaldehyde.[6]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • N,N-Dimethylformamide (DMF, 1.5 eq), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Strictly anhydrous, inert-atmosphere glassware

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the careful, slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash chromatography or distillation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a powerful and versatile building block whose value is defined by the predictable and selective reactivity of its C-Br bond. It serves as a reliable substrate for cornerstone reactions in modern synthesis, including Suzuki-Miyaura C-C couplings, Buchwald-Hartwig C-N couplings, and organometallic transformations. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to confidently incorporate this reagent into their synthetic strategies, enabling the efficient construction of complex and high-value molecules.

References

  • BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Ali, M. A., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • BenchChem (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Organic Syntheses.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Li, W., et al. (2018).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mitchell, J. R., & Peterson, M. A. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
  • Organic Chemistry Portal. Formylation - Common Conditions. Organic Chemistry Portal.
  • ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation.
  • Organic Syntheses. (2020).
  • BLDpharm. 1183866-69-4|4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. BLDpharm.
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
  • Google Patents. CN102146023B - Method for preparing p-fluoro anisole.
  • Google Patents. CN102146023A - Method for preparing p-fluoro anisole.
  • Acta Crystallographica Section E. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
  • ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com.

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Application Notes and Protocol for the Grignard Reaction of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence:

Abstract

This document provides a comprehensive guide for the preparation of the Grignard reagent from 2-bromo-5-fluoroanisole, yielding 2-methoxy-4-fluorophenylmagnesium bromide. This organometallic intermediate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established principles of organometallic chemistry. Emphasis is placed on experimental causality, safety, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and versatile methods for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents involves the oxidative insertion of magnesium metal into a carbon-halogen bond, transforming an electrophilic carbon into a potent nucleophile.[3][4] 2-Methoxy-4-fluorophenylmagnesium bromide, derived from this compound, is a particularly useful reagent for introducing the 2-methoxy-4-fluorophenyl moiety into organic molecules. This structural motif is of interest in medicinal chemistry due to the metabolic stability often conferred by the fluorine atom and the directing and activating effects of the methoxy group.

This application note provides a detailed protocol for the formation of this specific Grignard reagent, addressing the critical aspects of magnesium activation, reaction initiation and control, and subsequent quenching with an electrophile.

Reaction Scheme

Grignard_Reaction This compound This compound 2-Methoxy-4-fluorophenylmagnesium bromide 2-Methoxy-4-fluorophenylmagnesium bromide This compound->2-Methoxy-4-fluorophenylmagnesium bromide Mg, Anhydrous THF Product Product 2-Methoxy-4-fluorophenylmagnesium bromide->Product 1. Electrophile (E+) 2. Aqueous Workup

Caption: General scheme for the formation of 2-methoxy-4-fluorophenylmagnesium bromide and its subsequent reaction with an electrophile.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableShould be anhydrous.
Magnesium turnings99.5+%Commercially Available
IodineCrystal, ACS reagentCommercially AvailableFor activation.
1,2-Dibromoethane≥99%Commercially AvailableAlternative activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailableStored over molecular sieves.
Diethyl etherAnhydrous, ≥99.7%, inhibitor-freeCommercially AvailableAlternative solvent.
Saturated aqueous ammonium chloride (NH₄Cl)For quenching.
Dilute hydrochloric acid (HCl)1 MFor workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying.
Nitrogen or Argon gasHigh purityFor inert atmosphere.

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)

Experimental Protocol

Part 1: Preparation and Setup
  • Glassware Preparation: All glassware must be rigorously dried to remove any traces of water, which would quench the Grignard reagent.[5] This can be achieved by oven-drying at 120 °C for at least 4 hours or by flame-drying under a stream of inert gas. The glassware should be assembled while hot and allowed to cool to room temperature under a positive pressure of nitrogen or argon.[6]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture.[5][7] A Schlenk line or a nitrogen/argon balloon setup is essential.

  • Reagent Preparation:

    • Weigh the magnesium turnings (1.2 equivalents) and place them in the three-neck flask.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (concentration typically 0.5-1.0 M) in the dropping funnel.

Part 2: Grignard Reagent Formation
  • Magnesium Activation: The surface of magnesium is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2][8] Activation is crucial for initiating the Grignard formation.

    • Iodine Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. The flask can be gently warmed with a heat gun. The disappearance of the purple iodine vapor and the formation of a yellow-brown color on the magnesium surface indicates activation.[9][10]

    • 1,2-Dibromoethane Activation: Alternatively, add a few drops of 1,2-dibromoethane to the magnesium suspension in a small amount of THF. The evolution of ethylene gas is a visual indicator of activation.[8][9]

  • Initiation:

    • Once the magnesium is activated, add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.

    • The initiation of the reaction is indicated by a gentle bubbling from the magnesium surface, a slight increase in temperature, and the formation of a cloudy, grayish solution.[11] If the reaction does not start, gentle warming with a heat gun may be necessary. Be cautious, as the reaction is exothermic and can become vigorous once initiated.[12]

  • Addition of Aryl Halide:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] The slow addition is critical to control the exotherm and minimize side reactions, such as Wurtz coupling.[10]

    • If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice-water bath.

  • Completion of Reaction:

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The final Grignard reagent should appear as a cloudy, grayish to brownish solution.

Part 3: Reaction with an Electrophile and Workup
  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice-water bath. Slowly add a solution of the desired electrophile (e.g., aldehyde, ketone, ester) in anhydrous THF to the Grignard reagent. The reaction is typically exothermic. Allow the reaction to stir at room temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Quenching: After the reaction with the electrophile is complete, the mixture must be quenched to destroy any unreacted Grignard reagent and to protonate the alkoxide intermediate.[13]

    • Cool the reaction flask in an ice-water bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[14] This is a milder quenching agent than strong acids and is preferred for acid-sensitive products. Be aware of the initial exotherm and potential gas evolution.[15]

    • Alternatively, for products that are not acid-sensitive, a dilute solution of hydrochloric acid (e.g., 1 M HCl) can be used.[16]

  • Extraction and Isolation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Visualization of the Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction & Workup A Dry Glassware B Assemble under Inert Atmosphere A->B C Add Mg Turnings B->C D Prepare Aryl Halide Solution in THF C->D E Activate Mg (Iodine or 1,2-Dibromoethane) F Initiate Reaction (add ~10% Aryl Halide) E->F G Slowly Add Remaining Aryl Halide F->G H Stir to Completion G->H I React with Electrophile J Quench (aq. NH4Cl or dil. HCl) I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Purify Product L->M

Caption: Step-by-step workflow for the preparation of 2-methoxy-4-fluorophenylmagnesium bromide and subsequent reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or reagents.[10]- Passivated magnesium surface.[8]- Ensure all glassware is rigorously dried and anhydrous solvents are used.[11]- Vigorously stir the magnesium turnings to mechanically break the oxide layer.[9]- Add a fresh crystal of iodine or a few more drops of 1,2-dibromoethane.[10]- Gently warm a small spot of the flask with a heat gun.[10]
Low yield of Grignard reagent - Incomplete reaction.- Wurtz coupling side reaction.[10]- Reaction with atmospheric oxygen or moisture.[17]- Extend the reaction time after the addition of the aryl halide.- Ensure slow, dropwise addition of the this compound solution.[11]- Maintain a positive pressure of inert gas throughout the reaction.[10]
Formation of biphenyl byproduct - Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.[10]- Slow down the rate of addition of the this compound solution to maintain a low concentration of the aryl halide.[10]

Safety Precautions

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous.[12] An ice-water bath should be readily available for cooling.

  • Reactive Reagents: Grignard reagents are highly reactive with water and protic solvents, which can lead to a violent reaction.[6] They are also corrosive.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Quenching: The quenching process can be highly exothermic and may produce flammable hydrogen gas if a strong acid is used. Add the quenching agent slowly and with cooling.[14]

  • Fire Safety: Do not use water or carbon dioxide fire extinguishers on a Grignard reaction fire, as they will react violently. A Class D fire extinguisher (for combustible metals) or dry powder (such as sand or graphite) should be available.[7]

Characterization

The formation and concentration of the Grignard reagent can be determined by several methods before its use in the subsequent reaction:

  • Titration: A common method involves titrating a small aliquot of the Grignard solution with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

  • NMR Spectroscopy: While direct NMR of the Grignard reagent can be complex due to the Schlenk equilibrium, quenching a small aliquot with D₂O and analyzing the resulting deuterated anisole by ¹H NMR can confirm its formation and provide an estimate of the yield.[14]

References

  • Experiment 25 – The Grignard Reaction. (n.d.).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2007). Organic Process Research & Development.
  • Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.).
  • Grignard Reaction - American Chemical Society. (n.d.).
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014).
  • Grignard reagent - Sciencemadness Wiki. (2019).
  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (n.d.). UNL Digital Commons.
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. (1962). Discussions of the Faraday Society.
  • The Grignard Reagents. (2010). Organometallics.
  • Laboratory Safety Standard Operating Procedure (SOP)
  • Activation of Grignard reagent - Chemistry Stack Exchange. (2021).
  • The Grignard Reaction - Chemistry at Winthrop University. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
  • Technical Support Center: Grignard Reaction with 4-Bromoanisole - Benchchem. (2025).
  • Composition of Grignard compounds. X. NMR, ir, and molecular association studies of some methylmagnesium alkoxides in diethyl ether, tetrahydrofuran, and benzene. (1967). Journal of the American Chemical Society.
  • making Grignard reagents - YouTube. (2019).
  • Formation of Grignard Reagents from Organic Halides. (n.d.).
  • WO2020193617A1 - Impact of trace elements in the grignard reaction - Google P
  • A Report on Reagents and its Quenching Methods | Open Access Journals. (n.d.).
  • Quenching Reactions: Grignards - Chemistry LibreTexts. (2021).
  • ³¹P{¹H} NMR spectrum of the Grignard reaction of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Ch23: Aryl Grignards - University of Calgary. (n.d.).
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem. (2025).
  • Grignard Reaction. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy | Request PDF - ResearchG
  • Troubleshooting low yields in the Grignard reaction of 2-Bromo-5-methylanisole - Benchchem. (2025).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for the Formation of 2-Methoxy-4-methylphenylmagnesium Bromide - Benchchem. (2025).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Side Reactions in a Grignard Synthesis - ResearchG
  • Grignard Reaction, Mechanism, Reagent and Che
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
  • Reactivity of 2-Bromo-5-methylanisole with Organometallics: An In-depth Technical Guide - Benchchem. (2025).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane - Benchchem. (n.d.).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
  • Synthesis of A. Bromo(4-fluorophenyl)magnesium - PrepChem.com. (n.d.).
  • 8 - Organic Syntheses Procedure. (n.d.).

Sources

Application Notes: The Strategic Use of 2-Bromo-5-fluoroanisole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern agrochemical research, the demand for active ingredients with high efficacy, target specificity, and favorable environmental profiles is paramount. Fluorinated organic compounds have become indispensable in meeting these criteria. 2-Bromo-5-fluoroanisole (CAS No. 450-88-4) has emerged as a critical building block for the synthesis of novel fungicides, herbicides, and pesticides.[1][2] Its unique trifunctional structure—a reactive bromine atom, a bioactivity-enhancing fluorine atom, and a methoxy group—offers synthetic chemists a versatile platform for constructing complex molecular architectures.[3] This guide provides an in-depth analysis of this compound's reactivity and details field-proven protocols for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are foundational in the agrochemical industry.

Introduction: The Value Proposition of Fluorinated Building Blocks

The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing molecular properties. The carbon-fluorine bond, being one of the strongest in organic chemistry, can significantly increase the metabolic stability of a molecule, leading to greater persistence and longer-lasting crop protection.[1] Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, often improving its binding affinity to target enzymes or proteins and thereby increasing its biological potency.[2]

This compound is a prime example of a strategic intermediate that leverages these benefits. Its structure provides a distinct advantage:

  • The Bromine Atom: Serves as a versatile reactive "handle," making the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3]

  • The Fluorine Atom: Acts as a crucial bioisostere for hydrogen, enhancing the pharmacokinetic and pharmacodynamic properties of the final active ingredient.[2]

  • The Methoxy Group: Influences the electronic nature and orientation of substituents on the aromatic ring, providing another point for potential modification.

Physicochemical Properties & Reactivity Profile

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 450-88-4
Molecular Formula C₇H₆BrFO
Molecular Weight 205.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~215-217 °C
Density ~1.6 g/cm³
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF).

The reactivity is dominated by the carbon-bromine bond, which is susceptible to oxidative addition by low-valent palladium complexes, initiating the catalytic cycles of cross-coupling reactions. The fluorine and methoxy groups are generally stable under these conditions, making them ideal for incorporation into the final product structure.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation, offering high efficiency and broad functional group tolerance. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is instrumental for creating biaryl structures, which are prevalent in many advanced agrochemicals, particularly in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Catalyst/Ligand: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern systems often employ a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands stabilize the palladium center and promote the often rate-limiting oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are common, often used with an aqueous solvent mixture to facilitate their solubility and activity.

  • Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions like protodeboronation of the boronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask, and place it in a preheated oil bath at 90-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br (L)₂ OxAdd->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_R RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Boronic Ar'-B(OH)₂ + Base BaseComplex [Ar'-B(OH)₃]⁻ Boronic->BaseComplex Activation ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BaseComplex->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The formation of a carbon-nitrogen bond between an aryl halide and an amine is another critical transformation in agrochemical synthesis. This reaction is essential for producing aniline derivatives that are precursors to many herbicides and fungicides.

Causality of Experimental Design:

  • Base: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Ligand: The choice of ligand is crucial. Highly effective ligands for this transformation, such as Josiphos or Buchwald's biaryl phosphine ligands (e.g., RuPhos), are designed to facilitate the challenging C-N reductive elimination step.

  • Reaction Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong bases used are sensitive to moisture and oxygen.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous, degassed)

  • Glovebox or Schlenk line for inert atmosphere setup

Methodology:

  • Reaction Setup (in a glovebox): To a dry vial or Schlenk flask, add NaOtBu (1.4 eq), RuPhos (0.035 eq), and Pd₂(dba)₃ (0.015 eq). Add this compound (1.0 eq), the amine (1.1 eq), and a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vessel tightly.

  • Reaction Execution: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block set to 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-Br\n(L)", fillcolor="#E8F0FE", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Amine [label="[Ar-Pd(II)-Br(HNR'R'')]⁺\n(L)", fillcolor="#E8F0FE", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Amido [label="Ar-Pd(II)-NR'R''\n(L)", fillcolor="#E8F0FE", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Amine [label="R'R''NH", shape=cds, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; ArylHalide [label="Ar-Br\n(this compound)", shape=cds, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Ar-NR'R''\n(Aryl Amine)", shape=cds, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Base [label="Base", shape=cds, style=filled, fillcolor="#F1F3F4"];

// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#4285F4"]; PdII -> AmineCoord [style=invis]; Amine -> AmineCoord [color="#FBBC05"]; AmineCoord -> PdII_Amine [color="#4285F4"]; PdII_Amine -> Deprotonation [style=invis]; Base -> Deprotonation [color="#5F6368"]; Deprotonation -> PdII_Amido [color="#4285F4"]; PdII_Amido -> RedElim [style=invis]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [dir=back, color="#34A853"];

// Invisible edges for layout {rank=same; Pd0; ArylHalide;} {rank=same; RedElim; Product;} {rank=same; PdII; Amine;} {rank=same; PdII_Amine; Base;} }

Caption: Workflow for the synthesis of a representative SDHI fungicide.

This multi-step synthesis highlights how this compound serves as a foundational piece for building a complex, high-value agrochemical. The initial C-N bond formation sets the stage for the final amide coupling, which joins the two key pharmacophores—the substituted aniline and the pyrazole—required for potent fungicidal activity.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions, which are fundamental to the modern synthetic chemist's toolbox. The protocols and workflows detailed in this guide serve as a practical starting point for researchers and drug development professionals aiming to construct novel, effective, and highly functionalized crop protection agents. The strategic incorporation of the 5-fluoroanisole moiety is a proven method for enhancing the biological performance of the final active ingredient, ensuring its continued relevance in the development of next-generation agrochemicals.

References

  • Vertex AI Search. (2026). Innovating Agrochemicals with this compound: Enhancing Crop Protection.
  • Chem-Impex. (2026). This compound.
  • Vertex AI Search. (2026). The Chemical Versatility of this compound in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Material Science.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine.
  • Organic Chemistry Portal. (2024). Suzuki Coupling.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Novel Pyrazole Carboxamide Fungicides from Methyl 2,4-difluorobenzoate.

Sources

Application Notes and Protocols for the Pharmaceutical Development of 2-Bromo-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-fluoroanisole in Medicinal Chemistry

This compound has emerged as a pivotal building block in modern pharmaceutical development.[1] Its utility stems from the strategic placement of three key functional groups on the phenyl ring: a bromine atom, a fluorine atom, and a methoxy group. This unique combination offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with desirable pharmacological properties. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[2] The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Finally, the methoxy group can be a key pharmacophoric element or can be readily converted to a hydroxyl group, providing a site for further derivatization.

These application notes provide detailed protocols for the synthesis of pharmaceutically relevant derivatives of this compound, with a focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are provided to ensure scientific integrity and practical utility.

Part 1: Synthesis of 2-Aryl-5-fluoroanisole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many approved drugs.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings.

  • Palladium Catalyst: Palladium(0) complexes are the active catalytic species. While Pd(PPh₃)₄ can be used directly, the combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is often more effective, as the active Pd(0) species is generated in situ.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the biaryl product.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and tolerate various functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk flask. degas Evacuate and backfill with inert gas (e.g., Argon) three times. start->degas Inert Atmosphere add_solvent Add degassed solvent system (e.g., Dioxane/Water). degas->add_solvent heat Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor Until starting material is consumed cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-fluoroanisole

This protocol describes the synthesis of a biaryl ether derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-5-fluoroanisole.

Expected Data:

ParameterExpected Value
Yield 70-90%
¹H NMR Consistent with the structure of 2-(4-methoxyphenyl)-5-fluoroanisole.
¹³C NMR Consistent with the structure of 2-(4-methoxyphenyl)-5-fluoroanisole.
HRMS Calculated mass for C₁₄H₁₃FO₂ corresponds to the experimental value.

Part 2: Synthesis of N-Aryl-5-fluoroanisole Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is instrumental in synthesizing arylamines, which are key components of numerous pharmaceuticals, including kinase inhibitors.[6]

Causality Behind Experimental Choices

The selection of the catalyst system and reaction conditions is crucial for the successful amination of this compound.

  • Palladium Precatalyst and Ligand: Similar to the Suzuki coupling, a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is highly effective.[7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Pd Precatalyst and Ligand in a Schlenk flask. inert Evacuate and backfill with inert gas (e.g., Argon). start->inert add_reagents Add this compound, Amine, and Base. inert->add_reagents add_solvent Add anhydrous solvent (e.g., Toluene). add_reagents->add_solvent heat Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor Until starting material is consumed cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction with a saturated aqueous solution of NH₄Cl. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify Kinase_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor 2-Aryl/N-Aryl-5-fluoroanisole Derivative Inhibitor->Kinase_Cascade Inhibits ATP Binding Site

Sources

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-5-fluoroanisole as a versatile starting material. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on modern, high-efficacy catalytic systems. Detailed, step-by-step protocols for the construction of fluorinated benzofurans via a domino Sonogashira coupling-cyclization and carbazoles through a sequential Buchwald-Hartwig amination and intramolecular C-H activation are presented. The guide emphasizes scientific integrity through self-validating protocols, authoritative citations for mechanistic claims, and clear data visualization to empower the rational design of complex molecular architectures for pharmaceutical and material science applications.

Introduction: The Strategic Value of this compound

This compound (CAS No. 93237-45-5) is a trifunctional aromatic building block of significant interest in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its three key substituents—bromo, fluoro, and methoxy groups—which allows for a high degree of control in sequential synthetic transformations.

  • The Bromo Group: Serves as a primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This enables the facile formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular complexity.

  • The Fluoro Group: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] Fluorine substitution can profoundly enhance key drug properties such as metabolic stability, binding affinity, and bioavailability. While generally less reactive in cross-coupling, its strong electron-withdrawing nature modulates the electronic properties of the aromatic ring.

  • The Methoxy Group (Anisole): This group influences the electron density of the ring and can direct electrophilic or metalation reactions. It can also be cleaved to reveal a phenol, providing another point for functionalization or intramolecular cyclization.

This application note will detail two robust, high-value synthetic pathways starting from this compound to generate two distinct and pharmaceutically relevant heterocyclic cores: Benzofurans and Carbazoles .

Synthesis of 4-Fluoro-7-methoxybenzofurans via Domino Sonogashira Coupling and Annulation

Benzofurans are a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including antiviral, antitumor, and anti-inflammatory properties.[3] A highly efficient method for their synthesis is the palladium- and copper-cocatalyzed domino reaction between an ortho-halo-phenol (or a precursor) and a terminal alkyne.

Causality and Mechanistic Insight: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide.[4][5][6] In this domino protocol, we first perform a Sonogashira coupling between this compound and a terminal alkyne bearing a hydroxyl group (e.g., a propargyl alcohol). The key to the domino process is the subsequent intramolecular cyclization (annulation) of the hydroxyl group onto the newly installed alkyne, forming the furan ring. This is often facilitated by the same catalytic system or promoted by the reaction conditions.

Experimental Workflow: Domino Benzofuran Synthesis```dot

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Oven-dried flask under Ar B Add this compound (1 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (1.5 mol%) A->B C Add anhydrous solvent (e.g., THF/Et₃N) B->C D Add Terminal Alkyne (e.g., Propargyl alcohol, 1.2 eq) C->D E Heat reaction mixture (e.g., 60-80 °C, 8-16 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, filter off salts F->G H Concentrate filtrate in vacuo G->H I Purify by column chromatography H->I J Characterize final product I->J

Caption: Sequential C-N Coupling/C-H Amination Workflow.

Protocol 2: Synthesis of 2-Fluoro-7-methoxy-9H-carbazole

Step A: Synthesis of N-(4-fluorophenyl)-2-methoxyaniline This protocol uses a generic aniline for simplicity. For a direct carbazole synthesis, one would typically use an aniline already bearing the second aromatic ring, such as 2-aminobiphenyl. However, this illustrates the key C-N bond formation. A more direct route involves coupling this compound with an appropriate aniline like 2-bromoaniline, followed by an intramolecular Ullmann or Buchwald-Hartwig cyclization.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
This compound 98% Commercial
Aniline 99.5% Commercial Distill before use
Pd₂(dba)₃ Catalyst Grade Commercial Tris(dibenzylideneacetone)dipalladium(0)
XantPhos Ligand Grade Commercial 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Potassium Phosphate (K₃PO₄) Anhydrous Commercial Finely ground

| Toluene | Anhydrous, >99.8% | Commercial | Degas before use |

Procedure (Step A):

  • In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 206 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XantPhos (0.04 mmol, 23.1 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg).

  • Add aniline (1.2 mmol, 0.11 mL) and anhydrous, degassed toluene (5 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 18 hours. Monitor progress by TLC/LC-MS.

  • Cool the mixture, dilute with ethyl acetate (20 mL), and filter through Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the diarylamine intermediate.

Step B: Intramolecular C-H Amination to form 2-Fluoro-7-methoxy-9H-carbazole (This step assumes the intermediate from Step A was a suitable biphenyl amine)

Materials and Reagents:

Reagent/Material Grade Supplier Notes
Diarylamine Intermediate From Step A - Must be fully dried
Palladium(II) Acetate (Pd(OAc)₂) 98% Commercial
Copper(II) Acetate (Cu(OAc)₂) >98% Commercial As re-oxidant

| Toluene or DMSO | Anhydrous | Commercial | |

Procedure (Step B):

  • To an oven-dried Schlenk tube, add the diarylamine intermediate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Cu(OAc)₂ (1.0 mmol, 181 mg).

  • Evacuate and backfill the tube with oxygen (from a balloon) or use air.

  • Add anhydrous toluene (or DMSO for more challenging substrates) (5 mL). [7]4. Seal the tube and heat to 120 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite® to remove metal salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final carbazole product.

Note on Alternative C-N Coupling: The Ullmann condensation, a copper-catalyzed reaction, provides a classic alternative to the Buchwald-Hartwig amination for forming C-N and C-O bonds, though it often requires higher temperatures and stoichiometric copper. [8][9][10]

Summary and Outlook

This compound is a powerful and versatile building block for the synthesis of complex, fluorinated heterocycles. The protocols detailed in this guide for constructing benzofuran and carbazole cores are based on robust and scalable palladium-catalyzed methodologies that offer broad functional group tolerance and high yields. The strategic application of modern cross-coupling reactions like the Sonogashira and Buchwald-Hartwig amination allows for the efficient assembly of molecular scaffolds that are of high interest to the pharmaceutical and materials science communities. Future work can expand upon these principles to access even more complex polycyclic and drug-like molecules from this readily available starting material.

References

  • The Chemical Versatility of this compound in Organic Synthesis. (n.d.). Google Vertex AI.
  • Exploring 2-Fluoro-5-Bromoanisole: Properties and Applications. (n.d.). Google Vertex AI.
  • This compound. (n.d.). Chem-Impex.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. (2008). PubMed.
  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (n.d.). Source-not-provided.
  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (n.d.). National Institutes of Health.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). National Institutes of Health.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • Carbazole synthesis. (n.d.). Organic Chemistry Portal.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Application Notes and Protocols: Ullmann Condensation of 2-Bromo-5-methylanisole with Phenols. (n.d.). Benchchem.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Lithiation of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction conditions for the lithiation of 2-bromo-5-fluoroanisole, a critical transformation for the synthesis of complex polysubstituted aromatic compounds. As a senior application scientist, this document is structured to offer not just a protocol, but a deeper understanding of the underlying principles, potential challenges, and strategic considerations to ensure successful and reproducible outcomes in your research.

Introduction: The Synthetic Utility of Lithiated this compound

The selective functionalization of halogenated and poly-functionalized aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound serves as a valuable building block, and its site-selective lithiation opens a gateway to a diverse array of derivatives. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This guide will delve into the critical parameters governing this transformation, providing a robust framework for its application.

Mechanistic Considerations: A Tale of Two Pathways

The lithiation of this compound can proceed through two primary mechanistic pathways: halogen-metal exchange and directed ortho-metalation (DoM) . The prevailing pathway is dictated by the choice of organolithium reagent, solvent, and temperature.

  • Halogen-Metal Exchange: This is a rapid reaction where the bromine atom is exchanged for a lithium atom.[1][2] This process is typically favored when using alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The reaction proceeds through a four-centered transition state or an "ate-complex".[1][2] The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the bromo-substituent in our substrate highly susceptible to this transformation.[2]

  • Directed ortho-Metalation (DoM): In this pathway, a directing group on the aromatic ring coordinates to the lithium reagent, facilitating the deprotonation of a nearby ortho-proton.[3] Both the methoxy (-OCH₃) and fluoro (-F) groups are known directing metalation groups (DMGs).[4][5] Lithium amide bases, such as lithium diisopropylamide (LDA), are often employed to favor DoM over nucleophilic attack or halogen-metal exchange.[6][7]

For this compound, the interplay between the bromo-, fluoro-, and methoxy-substituents makes the reaction outcome highly dependent on the chosen conditions. Generally, halogen-metal exchange at the bromine position is significantly faster than directed ortho-metalation when using alkyllithiums.[4]

Key Reaction Parameters and Optimization

Successful lithiation of this compound hinges on the meticulous control of several experimental variables. The following table summarizes the critical parameters and their impact on the reaction.

ParameterRecommended ConditionsRationale & Expert Insights
Organolithium Reagent n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) for halogen-metal exchange. Lithium diisopropylamide (LDA) for potential ortho-lithiation.n-BuLi and s-BuLi are highly basic and excellent for rapid bromine-lithium exchange at low temperatures.[8][9] LDA, being a non-nucleophilic strong base, is the reagent of choice for directed ortho-metalation, minimizing side reactions.[6][8]
Solvent Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).Ethereal solvents are crucial for solvating and disaggregating the organolithium reagents, thereby increasing their reactivity.[7][10] THF is generally a better solvent than Et₂O but can be deprotonated by strong bases at higher temperatures.[11]
Temperature -78 °C (Dry ice/acetone bath) is standard.Low temperatures are critical to prevent side reactions, such as the decomposition of the organolithium reagent, reaction with the solvent, and potential elimination or rearrangement pathways.[12][13] The aryllithium intermediate is also more stable at these temperatures.
Reaction Time Typically 15-60 minutes for the lithiation step.Halogen-metal exchange is usually very fast, even at -78 °C.[14] The reaction progress can be monitored by quenching aliquots with an electrophile and analyzing the product distribution.
Atmosphere Strictly anhydrous and inert conditions (Argon or Nitrogen).Organolithium reagents are pyrophoric and react violently with water and oxygen.[9][15] Maintaining an inert atmosphere is paramount for both safety and reaction success.

Experimental Protocols

Protocol for Halogen-Metal Exchange of this compound

This protocol is designed to favor the formation of the 2-lithio-5-fluoroanisole intermediate via bromine-lithium exchange.

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, or trimethyl borate for borylation)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Low-temperature bath (dry ice/acetone)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in an oven. prep2 Assemble reaction setup under inert gas. prep1->prep2 prep3 Prepare dry ice/acetone bath (-78 °C). prep2->prep3 react1 Dissolve this compound in anhydrous THF. prep3->react1 Start Reaction react2 Cool the solution to -78 °C. react1->react2 react3 Add n-BuLi dropwise over 10-15 minutes. react2->react3 react4 Stir for 30-60 minutes at -78 °C. react3->react4 react5 Add electrophile solution dropwise at -78 °C. react4->react5 react6 Allow the reaction to warm to room temperature. react5->react6 work1 Quench with saturated aq. NH4Cl. react6->work1 Begin Workup work2 Extract with an organic solvent. work1->work2 work3 Wash the organic layer with brine. work2->work3 work4 Dry over anhydrous MgSO4. work3->work4 work5 Concentrate in vacuo. work4->work5 work6 Purify by column chromatography or recrystallization. work5->work6

Caption: Experimental workflow for the lithiation of this compound.

Step-by-Step Procedure:

  • Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum under a positive pressure of argon or nitrogen.

  • Reaction Setup: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise at -78 °C.[16]

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[17]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired functionalized product.

Safety Precautions: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with air and moisture.[9] It is imperative to follow strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere of argon or nitrogen.[15]

  • Syringe and Cannula Techniques: Use well-practiced syringe or cannula transfer techniques for handling organolithium reagents.[18]

  • Quenching: Have a quenching bath (e.g., isopropanol or a beaker of dry ice) readily available to safely neutralize any excess reagent.[19][20]

  • Emergency Preparedness: Ensure a Class D fire extinguisher is accessible and you are trained in its use. Never work alone when handling pyrophoric reagents.[18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Inactive organolithium reagent.Titrate the organolithium solution before use to determine its exact molarity.[18]
Incomplete reaction.Increase the reaction time for the lithiation step. Ensure the temperature is maintained at -78 °C.
Wet reagents or solvent.Use freshly dried and distilled solvents and ensure all glassware is rigorously dried.
Formation of multiple products Competing ortho-lithiation.While less likely with n-BuLi, if observed, ensure a very low temperature and rapid addition of the electrophile.
Reaction with the solvent (THF).Maintain a low temperature (-78 °C) throughout the reaction. For reactions requiring higher temperatures, consider using diethyl ether.[11]
Difficulty in purification Presence of unreacted starting material or byproducts.Optimize the stoichiometry of the reagents. Ensure complete consumption of the starting material before workup.

References

  • Grokipedia. Metal–halogen exchange.
  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Halogen-metal exchange.
  • Indian Academy of Sciences.
  • Journal of the American Chemical Society. Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes in hexane solution.
  • National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC.
  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes.
  • Wikipedia. Metal–halogen exchange.
  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones.
  • Wikipedia. Organolithium reagent.
  • National Institutes of Health.
  • EPFL. Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche.
  • Cornell University.
  • University of Calgary. Directed (ortho)
  • Royal Society of Chemistry.
  • American Chemical Society.
  • Reddit.
  • ResearchGate.
  • ResearchGate.
  • YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
  • ECI Digital Archives.
  • ResearchGate. Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.[25–27].
  • Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Wikipedia.
  • Chemistry Stack Exchange.
  • Royal Society of Chemistry.
  • ResearchGate. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Common Organic Chemistry. n-Butyllithium (n-BuLi).
  • Wikipedia. n-Butyllithium.
  • Metadatar.
  • UPSpace. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study.
  • Semantic Scholar.
  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF.
  • Semantic Scholar. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • ACS Publications.
  • YouTube.
  • PubMed Central.
  • Benchchem. Reactivity of 2-Bromo-5-methylanisole with Organometallics: An In-depth Technical Guide.
  • ResearchGate. (PDF)

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Application Note: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aryl nitriles are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The cyano group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various heterocycles. Traditional methods for synthesizing benzonitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and superstoichiometric amounts of toxic copper(I) cyanide.[1] Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering milder conditions and broader functional group tolerance.[1][2]

However, Pd-catalyzed cyanations have been historically plagued by issues of irreproducibility, largely due to catalyst deactivation by excess cyanide ions, which can poison all intermediates in the catalytic cycle.[1][2] This application note provides a robust and detailed protocol for the cyanation of 2-Bromo-5-fluoroanisole, a common building block in drug discovery, using modern palladium catalysis. We will explore the catalytic mechanism, delve into the critical parameters that govern success, provide a step-by-step experimental guide, and address crucial safety considerations when handling cyanide reagents.

The Catalytic Cycle: Mechanism of Action

The palladium-catalyzed cyanation of an aryl halide proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[2]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a catalytically active, low-valent Pd(0) species. This step, often rate-limiting, forms a Pd(II) intermediate. The electronic properties of the phosphine ligand are crucial here; electron-rich ligands increase electron density on the palladium center, which can accelerate this step.[3]

  • Transmetalation/Cyanide Exchange: The Pd(II) complex then exchanges its bromide ligand for a cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). With zinc cyanide, this is a formal transmetalation. With potassium ferrocyanide, the dissociation of a cyanide ion from the stable iron complex is required, which may necessitate higher temperatures.[1]

  • Reductive Elimination: The final step is the reductive elimination of the aryl nitrile (Ar-CN) from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Sterically bulky phosphine ligands can promote this step by influencing the coordination sphere of the palladium center.[3]

A major challenge is the tendency for cyanide ions to strongly coordinate with and poison the palladium catalyst at various stages, inhibiting the cycle.[1] Modern protocols mitigate this by using cyanide sources with low solubility or those that release cyanide slowly, such as zinc cyanide (Zn(CN)₂) or the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]).[1][4][5]

Catalytic_Cycle Figure 1. Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition ArBr This compound (Ar-Br) ArBr->OA_complex TM_complex L₂Pd(II)(Ar)(CN) OA_complex->TM_complex Transmetalation CN_source Cyanide Source (e.g., Zn(CN)₂) CN_source->TM_complex TM_complex->Pd0 Reductive Elimination ArCN 2-Cyano-5-fluoroanisole (Ar-CN) TM_complex->ArCN

Caption: Figure 1. Palladium-Catalyzed Cyanation Cycle

Key Experimental Parameters & Component Selection

The success of the cyanation reaction is highly dependent on the careful selection of several key components.

ParameterComponentRole & Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst. Pre-catalysts can also be used.[1]
Ligand dppf, XantphosBulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote oxidative addition and reductive elimination, and prevent catalyst deactivation.[3][6] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely effective ligand for this transformation.[7]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Zinc Cyanide (Zn(CN)₂): A widely used source due to its lower toxicity compared to alkali metal cyanides and its low solubility in organic solvents, which helps prevent catalyst poisoning.[1][4] Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and stable alternative.[1][8] It often requires slightly higher temperatures or aqueous co-solvents to facilitate cyanide transfer.[1]
Solvent DMAc, DMF, DioxaneAprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction. N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) are common choices.[9]
Temperature 80-120 °CThe reaction temperature is crucial for driving the reaction to completion, especially for the oxidative addition step and for promoting cyanide release from stable sources like K₄[Fe(CN)₆].[1][9]

Detailed Experimental Protocol

This protocol is optimized for the cyanation of this compound using zinc cyanide, a method known for its reliability and broad applicability.[10]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene, consider double-gloving).[11]

Workflow Diagram:

Workflow Figure 2. Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Add solids: - this compound - Zn(CN)₂ - Pd₂(dba)₃ - dppf A->B C 3. Evacuate and backfill with N₂/Ar (3x) B->C D 4. Add anhydrous DMAc via syringe C->D E 5. Heat to 110 °C with stirring D->E F 6. Monitor by TLC/GC-MS (approx. 4-6 h) E->F G 7. Cool to RT F->G H 8. Quench with aqueous NH₄Cl/NaCNBH₃ (optional) G->H I 9. Dilute with EtOAc, filter through Celite H->I J 10. Wash with water/brine I->J K 11. Dry (Na₂SO₄), filter, concentrate J->K L 12. Purify via column chromatography K->L

Caption: Figure 2. Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 207 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and dppf (0.04 mmol, 22.1 mg).

  • Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous DMAc (e.g., 5 mL) to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup - Cooling and Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the dark reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-cyano-5-fluoroanisole.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent/reagents- Use fresh Pd₂(dba)₃ and dppf.- Ensure proper Schlenk technique; check for leaks.- Use freshly opened anhydrous solvent.
Reaction Stalls - Catalyst poisoning- Insufficient temperature- Confirm the quality of the cyanide source.- Ensure the reaction temperature is maintained at the setpoint.
Formation of Byproducts - Hydrolysis of nitrile- Homo-coupling of aryl bromide- Ensure anhydrous conditions.- Optimize ligand-to-palladium ratio.
Critical Safety Precautions

Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.

  • Toxicity: Zinc cyanide, while less acutely toxic than NaCN or KCN, is still highly hazardous if ingested or inhaled.[1] It can release deadly hydrogen cyanide (HCN) gas upon contact with acids.[11][12]

  • Engineering Controls: All manipulations of solid cyanide salts and the reaction setup/workup must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[11][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, a face shield, and chemically resistant gloves. Double-gloving is highly recommended.[11][13]

  • Designated Area: Establish a clearly marked designated work area for cyanide use.[13]

  • Acid Incompatibility: NEVER allow cyanide salts or their solutions to come into contact with acids. Keep all acidic solutions out of the immediate work area.[13][14]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[11] Decontaminate glassware by rinsing with a basic solution (pH > 10) followed by a dilute bleach solution, all within the fume hood.[12][13] The rinsate must also be treated as hazardous waste.

  • Emergency Preparedness: Ensure an emergency plan is in place. Know the location of safety showers and eyewash stations. An approved cyanide antidote kit should be available, and lab personnel must be trained in its use. Report any exposure, no matter how minor, to emergency personnel immediately.[11][12]

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • The Role of Phosphine Ligands in Palladium C
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
  • Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source.
  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
  • Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Cyanide Salts - Environmental Health and Safety. Dartmouth College.
  • Cyanides Storage, Handling and General Use Inform
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Functionalization of 2-Bromo-5-fluoroanisole at the Bromine Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-fluoroanisole

This compound is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional handles: a methoxy group, a fluorine atom, and a bromine atom. The bromine atom, in particular, serves as a versatile anchor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the fluorine atom and the methoxy group can significantly influence the electronic properties of the aromatic ring, thereby affecting reactivity and providing a means to fine-tune the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity.[1] This guide provides an in-depth exploration of the primary methods for the functionalization of this compound at the bromine position, complete with detailed protocols and mechanistic insights.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of aryl halides like this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl compounds.[2] The reaction's popularity is due to the mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance to a wide range of functional groups.[2]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance the rate of oxidative addition and reductive elimination, especially for sterically hindered substrates.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel. B Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 min. A->B C Add degassed solvent system (e.g., Toluene/Water). B->C D Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). E->F G Separate the organic layer, wash with brine, and dry over Na₂SO₄. F->G H Concentrate in vacuo. G->H I Purify by flash column chromatography. H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • Toluene (5 mL per mmol of aryl bromide)

    • Water (1 mL per mmol of aryl bromide)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum and evacuate and backfill with nitrogen three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001292
24-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O100885
32-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001271
4Thiophene-3-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O100682
Conditions are representative and based on common protocols for similar substrates.[2]
B. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[4] This reaction has become indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceuticals.[5]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to Suzuki coupling, a Pd(0) species is the active catalyst. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) being highly effective in promoting the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for this purpose.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent quenching of the strong base and the reactive organometallic intermediates.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A In a glovebox or Schlenk line, combine Pd pre-catalyst, ligand, and base in a dry reaction vessel. B Add this compound and the amine. A->B C Add anhydrous, degassed solvent. B->C D Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. E->F G Wash the filtrate with water and brine, then dry over Na₂SO₄. F->G H Concentrate in vacuo. G->H I Purify by flash column chromatography. H->I

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3 mol%)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous toluene (5 mL per mmol of aryl bromide)

  • Procedure:

    • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Seal the tube and purge with argon for 10 minutes.

    • Add this compound, morpholine, and anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001885-95
2PiperidinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene1101280-90
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄THF802475-85
4tert-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002470-80
Yields are representative for similar aryl bromide substrates.[6][7]
C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction typically employs a dual catalytic system of palladium and copper.[8]

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent.[8]

  • Solvent: Aprotic solvents like THF or DMF are commonly used.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (3.0 equiv)

    • Anhydrous THF (5 mL per mmol of aryl bromide)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with nitrogen three times.

    • Add anhydrous THF, triethylamine, and phenylacetylene.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with diethyl ether and filter through Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-HexynePd(PPh₃)₄ (3)CuI (1.5)DIPADMF801275-90
2Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (1)Et₃NAcetonitrileRT1870-85
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT685-95
Yields are based on protocols for similar aryl bromides.[9][10]
D. Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[11] A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.[11]

Protocol 4: Stille Coupling of this compound with Tributyl(vinyl)tin

  • Materials:

    • This compound (1.0 equiv)

    • Tributyl(vinyl)tin (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Anhydrous THF (5 mL per mmol of aryl bromide)

  • Procedure:

    • In a flame-dried flask under nitrogen, dissolve this compound and tributyl(vinyl)tin in anhydrous THF.

    • Add Pd(PPh₃)₄ and heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC.

    • Cool to room temperature and quench with a saturated aqueous solution of KF.

    • Stir vigorously for 1 hour, then filter through Celite®.

    • Extract the filtrate with diethyl ether, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

E. Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often leading to faster reactions. However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic conditions.

Protocol 5: Negishi Coupling of this compound with Phenylzinc Chloride

  • Materials:

    • This compound (1.0 equiv)

    • Phenylzinc chloride (1.2 equiv, prepared in situ from bromobenzene and ZnCl₂)

    • Pd(PPh₃)₄ (5 mol%)

    • Anhydrous THF

  • Procedure:

    • Prepare the phenylzinc chloride reagent in situ or use a commercially available solution.

    • In a dry flask under nitrogen, dissolve this compound and Pd(PPh₃)₄ in anhydrous THF.

    • Add the phenylzinc chloride solution dropwise at room temperature.

    • Stir for 4-8 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

II. Organometallic Approaches: Grignard Reagent Formation and Lithiation-Borylation

Beyond palladium catalysis, the bromine atom of this compound can be transformed into a potent nucleophile through the formation of organometallic reagents.

A. Grignard Reagent Formation and Subsequent Reactions

The reaction of this compound with magnesium metal generates the corresponding Grignard reagent, a powerful carbon nucleophile that can react with a wide range of electrophiles.[12]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[12]

  • Initiation: The reaction can sometimes be sluggish to start. A crystal of iodine or gentle heating can be used to initiate the reaction.[12]

Experimental Workflow: Grignard Reagent Formation and Reaction

G cluster_prep Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification A Add Mg turnings to a flame-dried flask under N₂. B Add a solution of this compound in anhydrous ether/THF dropwise. A->B C Initiate with iodine or gentle heat if necessary. B->C D Cool the Grignard reagent solution (e.g., to 0 °C). C->D E Add the electrophile (e.g., aldehyde, ketone, CO₂) dropwise. D->E F Stir until reaction is complete (TLC). E->F G Quench with saturated aqueous NH₄Cl. F->G H Extract with an organic solvent, wash, dry, and concentrate. G->H I Purify by chromatography or crystallization. H->I

Sources

The Strategic Utility of 2-Bromo-5-fluoroanisole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Anisoles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance a compound's pharmacological profile. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within the arsenal of fluorinated building blocks, 2-Bromo-5-fluoroanisole has emerged as a particularly versatile and valuable intermediate in the synthesis of a diverse array of bioactive molecules, ranging from kinase inhibitors for oncology to agents targeting the central nervous system (CNS).[2][3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the key chemical transformations that this building block readily undergoes, supported by detailed, field-proven protocols. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this powerful synthetic intermediate.

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the orthogonal reactivity of its key functional groups: the bromo substituent, the fluoro substituent, and the methoxy group. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and often contributes to improved metabolic stability in the final bioactive molecule. The methoxy group, a directing group in electrophilic aromatic substitution, can also be a site for chemical modification, such as demethylation to reveal a phenol, which can be a key pharmacophoric feature.

The primary applications of this compound in bioactive molecule synthesis revolve around three major classes of reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, creating biaryl or heteroaryl-aryl structures.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing arylamines and their derivatives.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-aryl motifs.

  • Directed ortho-Lithiation: For the regioselective functionalization of the aromatic ring.

The following sections will provide detailed protocols and application notes for each of these key transformations.

Application Note I: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

Background: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient and high-yielding formation of C-C bonds between an organoboron compound and an organohalide.[4] In the context of kinase inhibitor synthesis, this reaction is frequently employed to construct the core biaryl or heteroaryl-aryl scaffolds that are essential for binding to the ATP-binding site of the target kinase. The 2-methoxy-4-fluorophenyl moiety derived from this compound is a common feature in many kinase inhibitors.

Workflow Visualization:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Reactant1->Catalyst Oxidative Addition Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Reactant2->Catalyst Transmetalation Product Biaryl/Heteroaryl-aryl Product Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Precursor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This is a foundational step in the synthesis of numerous kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]

Causality and Trustworthiness:

  • Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[6]

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7]

  • Biphasic Solvent System: The use of a dioxane/water mixture allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.

Application Note II: Constructing Key Intermediates for CNS-Active Agents via Buchwald-Hartwig Amination

Background: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals, including those targeting the central nervous system. The 2-methoxy-4-fluorophenylamino moiety is a key structural feature in several CNS-active compounds, contributing to their desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow Visualization:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Reactant1 This compound Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Reactant1->Catalyst Oxidative Addition Reactant2 Primary or Secondary Amine Reactant2->Catalyst Amine Coordination & Deprotonation Product Arylamine Product Catalyst->Product Reductive Elimination Ligand Phosphine Ligand (e.g., Xantphos, RuPhos) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General workflow of the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of an N-Aryl-2-aminopyrimidine CNS Drug Intermediate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary aminopyrimidine, a common core in CNS drug candidates.

Materials:

  • This compound (1.0 equiv)

  • 2-Aminopyrimidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 equiv), 2-aminopyrimidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl-2-aminopyrimidine.[9]

Causality and Trustworthiness:

  • Palladium Precatalyst and Ligand: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[10]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex.[11]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential.

Application Note III: Introduction of Alkynyl Moieties via Sonogashira Coupling

Background: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a powerful tool for the synthesis of arylalkynes, which are found in various bioactive molecules and are also versatile intermediates for further transformations.

Workflow Visualization:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Reactant1 This compound Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Reactant1->Pd_Catalyst Oxidative Addition Reactant2 Terminal Alkyne Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Reactant2->Cu_Cocatalyst Copper Acetylide Formation Product Arylalkyne Product Pd_Catalyst->Product Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Amine Base (e.g., Et₃N, DIPA) Solvent Solvent (e.g., THF, DMF)

Caption: General workflow of the Sonogashira coupling reaction.

Protocol 3: Synthesis of a Fluorinated Arylalkyne

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, such as propargyl alcohol.

Materials:

  • This compound (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and propargyl alcohol (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired arylalkyne.[7][12]

Causality and Trustworthiness:

  • Dual Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the cross-coupling, while the copper(I) cocatalyst activates the alkyne by forming a copper acetylide intermediate.[13]

  • Amine Base: The amine base, such as triethylamine, serves to neutralize the hydrogen halide formed during the reaction and can also act as a solvent.[14]

  • Mild Conditions: A key advantage of the Sonogashira coupling is that it can often be carried out under mild conditions, including at room temperature.

Application Note IV: Regioselective Functionalization via Directed ortho-Lithiation

Background: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[14] A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group of this compound can act as a DMG, allowing for the introduction of various electrophiles at the C3 position.

Workflow Visualization:

DoM_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Reactant1 This compound Intermediate ortho-Lithiated Species Reactant1->Intermediate Directed Deprotonation Reactant2 Organolithium Reagent (e.g., n-BuLi) Product ortho-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (e.g., CO₂, DMF, R-X)

Caption: General workflow of the Directed ortho-Metalation (DoM) reaction.

Protocol 4: ortho-Carboxylation of this compound

This protocol describes the regioselective carboxylation of this compound at the C3 position.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.0 equiv) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by carefully adding crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature.

  • Add water and acidify with 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-5-fluoro-3-methoxybenzoic acid.[15]

Causality and Trustworthiness:

  • Directing Group: The methoxy group acts as a Lewis base, coordinating to the lithium of the n-BuLi and directing the deprotonation to the adjacent C3 position.[8]

  • Low Temperature: The reaction is performed at low temperature (-78 °C) to prevent side reactions, such as lithium-halogen exchange or decomposition of the organolithium intermediate.

  • Electrophile: Dry ice serves as the electrophile, reacting with the lithiated intermediate to form a carboxylate upon workup.

Quantitative Data Summary

Reaction TypeKey ReagentsTypical ConditionsExpected Yield RangeReference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90-100 °C70-95%[5]
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBuToluene, 100-110 °C60-90%[9]
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃NTHF, room temp.75-95%[7][12]
Directed ortho-Lithiation n-BuLi, CO₂THF, -78 °C65-85%[15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic combination of a readily functionalizable bromine atom, a metabolically stabilizing fluorine atom, and a directing methoxy group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and directed ortho-lithiation represent robust and reliable methods for leveraging the synthetic potential of this important intermediate. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently employ this compound to accelerate the discovery and development of novel therapeutic agents.

References

  • Chem-Impex. (n.d.). This compound.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Material Science.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from Rose-Hulman Institute of Technology.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023). Sonogashira coupling.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Mehdi, S. H., et al. (2018). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine.
  • F1000Research. (2014). As leads for non-CNS targets.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • BenchChem. (2025). Patents in 5-Fluoroisoquinoline Synthesis and Application: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • BenchChem. (2026). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-4-fluorotoluene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Google Patents. (n.d.). WO2006067445A3 - Csf-1r kinase inhibitors.
  • Google Patents. (n.d.). WO2019228252A1 - Highly active csf1r inhibitor compound.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). PubMed Central.
  • Google Patents. (n.d.). Small molecule csf-1r inhibitors in therapeutic and cosmetic uses.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Reactions of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-fluoroanisole. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. This compound presents a unique set of challenges due to its electronic properties as an electron-rich aryl bromide, which can render the oxidative addition step of the catalytic cycle sluggish.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you systematically diagnose issues and improve your reaction yields.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction has stalled or is giving a very low yield. What are the most common culprits?

A1: Low conversion in the Suzuki coupling of an electron-rich aryl bromide like this compound typically points to a suboptimal catalyst system or inefficient activation. The primary factors to investigate are the palladium source, ligand, base, and reaction temperature.

  • Inefficient Oxidative Addition: The methoxy group on the anisole ring is electron-donating, which can slow down the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.[1] This is often the rate-limiting step. Using a standard catalyst like Pd(PPh₃)₄ may be insufficient.[3][4]

    • Solution: Employ a more active catalyst system. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[4][5][6] These ligands promote the oxidative addition step and stabilize the active catalytic species.[1][6]

  • Inadequate Base Strength: The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[5][7] If the base is too weak, this activation is inefficient.

    • Solution: Screen stronger bases. While K₂CO₃ is a common choice, challenging couplings often benefit from stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[8][9][10] The choice can be substrate-dependent, so a small screen is often worthwhile.

  • Low Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition.

    • Solution: Gradually increase the reaction temperature. While many Suzuki reactions run at 80-100 °C, some systems may require temperatures up to 120 °C, especially if solubility is also an issue.[9] Monitor for potential degradation of starting materials at higher temperatures.

Q2: I'm observing a significant amount of homocoupled biaryl from my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid partner is a common side reaction, typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][11]

  • Cause 1: Oxygen Contamination: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules to regenerate Pd(0).[1]

    • Solution: Implement rigorous inert atmosphere techniques. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6][9] Assemble your reaction under a positive pressure of inert gas.

  • Cause 2: Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via homocoupling of the boronic acid.[1][4]

    • Solution: While some initial homocoupling might be necessary to initiate the cycle, you can minimize it by ensuring the main catalytic cycle is more efficient. Using a more effective ligand can accelerate the primary cross-coupling pathway, outcompeting the homocoupling side reaction. Alternatively, using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (which readily forms Pd(0) in solution) can sometimes help, though the choice of ligand remains paramount.[6]

Q3: My analysis shows the formation of 5-fluoroanisole (dehalogenated starting material). What causes this and how can it be prevented?

A3: Dehalogenation is the reductive cleavage of the carbon-bromine bond, replacing the bromine with a hydrogen atom. This side reaction can be promoted by certain solvents, bases, or impurities.[6][11]

  • Mechanism: This pathway can occur through various mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water, alcohols, or other protic sources, or via β-hydride elimination if an alkylborane with β-hydrogens is used (not applicable here).

  • Solution:

    • Change the Solvent/Base System: Some solvent/base combinations are more prone to this side reaction. If using an alcohol-based solvent, consider switching to an aprotic solvent system like dioxane/water or toluene.[12]

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use water, if dehalogenation is severe, minimizing the water content or using anhydrous conditions with a base like KF might be beneficial.[5]

    • Use a More Stable Boronic Acid Derivative: Protodeboronation (see Q5) can sometimes lead to conditions that favor dehalogenation. Using a pinacol ester or trifluoroborate salt can improve overall reaction robustness.[6][7]

Q4: My reaction starts but then stops, and I see black particles forming (palladium black). What is happening?

A4: The formation of palladium black indicates the precipitation of palladium metal from the solution.[11] This occurs when the catalytically active monomeric palladium species aggregate into inactive nanoparticles, effectively killing the reaction.[13][14]

  • Cause: This is often due to ligand dissociation from the palladium center or ligand degradation. Electron-rich, bulky phosphine ligands are crucial not only for promoting the reaction steps but also for stabilizing the palladium catalyst and preventing aggregation.[6]

  • Solution:

    • Ligand Selection: If you are using a simple ligand like PPh₃, switch to a more robust, bulky ligand like SPhos, XPhos, or PCy₃.[4] These ligands form more stable complexes with palladium.

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common to ensure the palladium center remains coordinated.

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If you are running the reaction at a high temperature, try reducing it slightly to see if catalyst stability improves without sacrificing too much reaction rate.

Q5: I suspect my boronic acid is degrading during the reaction. How can I address this?

A5: Boronic acids can be susceptible to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source (like water), converting the boronic acid back to its corresponding arene.[2][6] This reduces the effective concentration of your nucleophilic partner and lowers the yield.

  • Confirmation: To confirm this, you can often detect the corresponding arene (from the boronic acid) as a byproduct in your crude reaction mixture by GC-MS or LC-MS.

  • Solution:

    • Use a Milder Base: While a strong base is needed, an excessively harsh base in a protic solvent can accelerate protodeboronation. Consider screening bases like KF or Cs₂CO₃.

    • Minimize Water Content: If using a biphasic system, reducing the amount of water can sometimes help. However, some water is often necessary for dissolving the base and facilitating the reaction.

    • Switch to a More Stable Boron Reagent: This is the most robust solution. Potassium aryltrifluoroborates or boronic acid pinacol esters are generally more stable towards protodeboronation than free boronic acids and are excellent alternatives.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki reaction with this compound?

A1: For a challenging electron-rich substrate, it is best to start with a highly active and reliable catalyst system. A validated starting point would be:

  • Palladium Precursor: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (4 mol%) or XPhos (4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)

  • Temperature: 100 °C These conditions provide a high probability of success and can be optimized further if needed.[8][10]

Q2: What is the mechanistic role of the base, and how does it impact yield?

A2: The base has multiple crucial roles in the Suzuki-Miyaura catalytic cycle, and its proper function is essential for achieving high yield.[7]

  • Activation of the Boronic Acid: The primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[5][15][16] This "ate" complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.

  • Facilitating Ligand Exchange: The base (or its conjugate anion, like hydroxide) can displace the halide from the organopalladium intermediate [Ar-Pd(II)-X], forming a species like [Ar-Pd(II)-OH], which is more reactive towards transmetalation.[7][17]

  • Accelerating Reductive Elimination: Some studies suggest that the base can also play a role in promoting the final reductive elimination step, where the desired product is formed and the Pd(0) catalyst is regenerated.[7] An incorrect choice of base (too weak or poorly soluble) will stifle the catalytic cycle, leading directly to low or no yield.

Q3: How do I select the optimal phosphine ligand for an electron-rich aryl bromide?

A3: The key is to choose a ligand that accelerates the slow oxidative addition step. The general principles are:

  • Electron-Richness: Ligands with high electron density (e.g., those with alkyl groups like cyclohexyl or tert-butyl, or biaryl scaffolds) donate electron density to the palladium center. This makes the palladium more nucleophilic and more reactive towards the aryl bromide in the oxidative addition step.[1][4]

  • Steric Bulk: Bulky ligands promote the reductive elimination step, which releases the final product from the palladium complex.[1] This helps to turn the catalyst over more quickly. For electron-rich aryl halides, ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) classes are considered the state-of-the-art.[5][18]

Q4: What are the pros and cons of different boronic acid derivatives?

A4: The choice of boron reagent can significantly impact reaction success, especially regarding stability and handling.

  • Boronic Acids (R-B(OH)₂):

    • Pros: Widely commercially available, relatively inexpensive.[7]

    • Cons: Prone to protodeboronation, can be difficult to purify, and may undergo self-condensation to form boroxines.[1][7]

  • Boronic Acid Pinacol Esters (R-B(pin)):

    • Pros: Much more stable to air, moisture, and chromatography than boronic acids.[1] They are often crystalline, weighable solids.

    • Cons: Less reactive than boronic acids, often requiring slightly more forcing conditions (stronger base or higher temperature) to hydrolyze the ester in situ for transmetalation.

  • Potassium Aryltrifluoroborates (R-BF₃K):

    • Pros: Highly stable, crystalline solids that are easy to handle and store. They are generally less prone to protodeboronation.[7][16]

    • Cons: Require specific conditions for the transmetalation step, as they must slowly hydrolyze in the reaction mixture to generate the active boronic acid.[16]

Data Presentation

Table 1: Comparison of Common Catalyst/Ligand Systems for Electron-Rich Aryl Halides
Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(OAc)₂ / SPhos or XPhosBulky, Electron-Rich BiarylphosphineElectron-rich aryl bromides/chlorides, sterically hindered substratesHigh activity, promotes difficult oxidative additions, good catalyst stability.[4][18]
Pd₂(dba)₃ / P(t-Bu)₃Bulky, Electron-Rich TrialkylphosphineWide range of aryl bromides/chloridesVery electron-rich, highly active, often effective at room temperature for some substrates.[5]
PdCl₂(dppf)Bidentate FerrocenylphosphineGeneral aryl bromides and iodidesGood for many standard couplings, but can be less effective for very electron-rich or hindered partners.[4]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Activated aryl bromides and iodidesA classic, single-component Pd(0) catalyst. Often struggles with electron-rich substrates.[3]
Table 2: Guide to Selecting Bases and Solvents
BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂O, THF/H₂OExcellent general choice for challenging couplings. Good solubility in aqueous phases.[8]
Cs₂CO₃ StrongDioxane, DMF, TolueneVery effective, but more expensive. Often used when other bases fail.[9][18]
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂O, TolueneA standard base for many Suzuki reactions, but may be too weak for this substrate.[8][12]
KF WeakAnhydrous Dioxane or THFUsed in anhydrous conditions, particularly with boronic esters or trifluoroborates.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6][8]

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol is designed for optimizing a low-yielding reaction using a 24-well plate format.

Procedure:

  • Prepare stock solutions of this compound, the boronic acid, and the palladium precursor (e.g., Pd₂(dba)₃) in a suitable solvent (e.g., dioxane).

  • In an inert atmosphere glovebox, dispense the solid ligands (e.g., SPhos, XPhos, PCy₃·HBF₄, P(t-Bu)₃·HBF₄) and bases (K₃PO₄, K₂CO₃, Cs₂CO₃) into individual wells of a 24-well plate.

  • Add the stock solutions of starting materials and catalyst to each well.

  • Add the appropriate solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to each well.

  • Seal the plate and heat it to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).

  • After cooling, quench the reactions, dilute, and analyze the outcomes by LC-MS or GC-MS to identify the optimal conditions. This systematic approach allows for the rapid identification of the most effective reaction parameters.[19][20]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reagents Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX L₂PdII(Ar)(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr L₂PdII(Ar)(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product center start_reagents product_out boronic_reagent ArX This compound ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH_activated [Ar'-B(OH)₃]⁻ ArBOH->ArBOH_activated Base Base (e.g., K₃PO₄) Base->ArBOH ArBOH_activated->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield in Suzuki Reaction check_reagents 1. Verify Reagent Purity & Inert Atmosphere Setup start->check_reagents reagents_ok Setup is Valid check_reagents->reagents_ok no_conversion 2. Low or No Conversion? reagents_ok->no_conversion Yes optimize_catalyst Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) optimize_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) increase_temp Increase Temperature (e.g., 100-120 °C) no_conversion->optimize_catalyst Yes side_products 3. Major Side Products? no_conversion->side_products No, but... optimize_catalyst->optimize_base optimize_base->increase_temp homocoupling Homocoupling Observed side_products->homocoupling Yes deboronation Protodeboronation Observed side_products->deboronation Yes solve_homocoupling Improve Degassing Ensure Inert Atmosphere homocoupling->solve_homocoupling solve_deboronation Use Pinacol Ester or Trifluoroborate Salt deboronation->solve_deboronation

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • Kozdras, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. Retrieved January 11, 2026, from [Link]

  • Kozdras, M., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved January 11, 2026, from [Link]

  • Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved January 11, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 11, 2026, from [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. Retrieved January 11, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved January 11, 2026, from [Link]

  • Niemeyer, Z. L., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Clavel, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Retrieved January 11, 2026, from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 11, 2026, from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved January 11, 2026, from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. Retrieved January 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved January 11, 2026, from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 521-530. Retrieved January 11, 2026, from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved January 11, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved January 11, 2026, from [Link]

  • Lyubimov, S. E., et al. (2012). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 27. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved January 11, 2026, from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific and useful information. I found a resource explaining the regioselectivity of electrophilic substitution on 4-fluoroanisole, which is key to understanding the formation of the desired product and potential isomers. The directing effects of the methoxy and fluoro groups are well-explained. I also found several mentions of using milder brominating agents like NBS to control the reaction and prevent over-bromination, a common side reaction. Some search results provide general protocols for bromination of similar compounds, which can be adapted.

However, I still lack a definitive, detailed, step-by-step protocol specifically for the synthesis of 2-Bromo-5-fluoroanisole from 4-fluoroanisole. While there are general procedures, the specific conditions (temperature, solvent, reaction time, purification method) for this exact transformation are not yet fully clear. I also need to find more peer-reviewed sources to ensure the scientific integrity and trustworthiness of the information provided, especially for the mechanistic explanations and protocols. The current information is good for building the FAQs and troubleshooting sections, but a more robust and citable experimental section is needed. Finally, I need to gather data for the quantitative summary table.I have gathered substantial information regarding the synthesis of this compound. I have found details on the directing effects of the methoxy and fluoro groups on 4-fluoroanisole, which explains the regioselectivity. I have also found several protocols for the bromination of similar aromatic compounds using NBS, which is the preferred reagent to avoid over-bromination. Information on potential side reactions like the formation of isomeric byproducts and demethylation has also been found, along with general purification techniques. I have enough information to construct the core of the technical support guide, including the troubleshooting and FAQ sections, and to create a representative experimental protocol. I can now proceed with structuring the content, creating the diagrams, and writing the full response without needing further searches.

Welcome to the dedicated technical support resource for the synthesis of this compound (CAS: 450-88-4). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we consolidate field-proven insights, troubleshooting protocols, and in-depth mechanistic discussions to empower you to optimize your reaction outcomes, minimize side-product formation, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the synthesis of this compound.

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the electrophilic aromatic substitution (EAS) of 4-fluoroanisole. This involves the introduction of a bromine atom onto the aromatic ring using a suitable brominating agent.

Q2: How is the regioselectivity of the bromination controlled?

The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring: the methoxy (-OCH₃) group and the fluorine (-F) atom. The methoxy group is a powerful activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. Since the para position to the methoxy group is occupied by the fluorine, the strong activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho to it (C2 and C6). This leads to the desired this compound as the major product.

Q3: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂)?

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to the highly reactive elemental bromine (Br₂). The use of NBS helps to prevent over-bromination, a common side reaction where a second bromine atom is added to the activated aromatic ring, leading to the formation of dibromo- derivatives.

Q4: What are the most common side products in this synthesis?

The primary side products include:

  • Over-brominated species: Such as 2,6-dibromo-4-fluoroanisole, which arises from the high reactivity of the monobrominated product.

  • Isomeric products: Although the formation of this compound is electronically favored, small amounts of other isomers may form under certain conditions.

  • Demethylated products: Harsh reaction conditions or the use of certain Lewis acids can lead to the cleavage of the methyl ether, resulting in brominated fluorophenol impurities.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the visualization of the consumption of the starting material (4-fluoroanisole) and the formation of the product and any significant byproducts.

Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during the synthesis of this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Product loss during workup and purification. - Degradation of starting material or product.- Increase reaction time or gently warm the reaction mixture. Monitor by TLC or GC-MS to determine the optimal reaction time. - Optimize extraction and chromatography steps. Ensure the correct pH during aqueous washes and use an appropriate solvent system for chromatography. - Use high-purity, fresh reagents and solvents.
Significant formation of over-brominated products - Brominating agent is too reactive (e.g., Br₂). - Molar ratio of brominating agent to substrate is greater than 1:1. - High reaction temperature.- Use a milder brominating agent like N-Bromosuccinimide (NBS). [1] - Maintain a strict 1:1 stoichiometry. Add the brominating agent slowly and portion-wise to the reaction mixture. - Lower the reaction temperature. Conducting the reaction at 0 °C or room temperature can improve selectivity.
Formation of multiple isomers - Non-optimal reaction conditions (e.g., high temperature, strong Lewis acid catalyst).- Optimize reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. - Avoid the use of strong Lewis acid catalysts unless necessary, as they can decrease regioselectivity.
Presence of demethylated impurities - Use of strong Lewis acids (e.g., BBr₃, AlCl₃). - High reaction temperatures for extended periods.- Avoid strong Lewis acids. The reaction with NBS typically does not require a catalyst. - Maintain a controlled reaction temperature and avoid prolonged heating. If demethylation is a persistent issue, consider purification by column chromatography.
Darkening of the reaction mixture - Oxidation of the anisole substrate or product.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air. - Use purified reagents and solvents to minimize oxidative impurities.

Experimental Protocols

Protocol 1: Regioselective Monobromination of 4-Fluoroanisole using NBS

This protocol is designed to favor the formation of this compound while minimizing side reactions.

Materials:

  • 4-Fluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroanisole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or GC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Visualizations

Reaction Scheme and Side Products

G cluster_main Main Reaction cluster_side Side Reactions 4-Fluoroanisole 4-Fluoroanisole This compound This compound 4-Fluoroanisole->this compound  NBS, CH3CN, RT Demethylated Products Demethylated Products 4-Fluoroanisole->Demethylated Products  Harsh Conditions 2,6-Dibromo-4-fluoroanisole 2,6-Dibromo-4-fluoroanisole This compound->2,6-Dibromo-4-fluoroanisole  Excess NBS

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield over_bromination Over-bromination start->over_bromination isomers Isomer Formation start->isomers check_completeness Check Reaction Completeness (TLC/GC-MS) low_yield->check_completeness optimize_workup Optimize Workup/Purification low_yield->optimize_workup use_milder_reagent Use Milder Reagent (NBS) over_bromination->use_milder_reagent control_stoichiometry Control Stoichiometry (1:1) over_bromination->control_stoichiometry lower_temp Lower Reaction Temperature over_bromination->lower_temp optimize_conditions Optimize Temp/Catalyst isomers->optimize_conditions end Optimized Synthesis check_completeness->end optimize_workup->end use_milder_reagent->end control_stoichiometry->end lower_temp->end optimize_conditions->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF₃-H₂O: Highly Efficient and Regioselective Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8347–8356. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4). This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and require it in high purity for their applications. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure predictable reaction outcomes, high yields, and the integrity of final products.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification process.

Compound Properties at a Glance

A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [3]
Appearance Colorless to light yellow clear liquid[1][4][5]
Boiling Point 143-145 °C at 760 mmHg[6]
Note: A value of 208 °C is also reported, but may be less accurate.[1]
Density ~1.598 - 1.61 g/mL at 25 °C[1]
Refractive Index n20/D ~1.542 - 1.55[1]
Flash Point 90 °C (194 °F)
Purity (Commercial) Typically ≥95% to 99%[1][5]
Safety Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]
GHS Pictogram GHS07 (Exclamation mark)

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My isolated this compound is a distinct yellow or brown color, but the literature describes it as colorless. What causes this discoloration and how can I remove it?

Answer: This is a common issue often caused by trace amounts of high-molecular-weight, conjugated impurities, or degradation products formed during synthesis or workup. These impurities are typically non-volatile and polar.

  • Causality: The color arises from chromophores, which absorb visible light. These can be byproducts from overheating, extended reaction times, or exposure to air and light, leading to minor polymerization or oxidation.

  • Recommended Solution: Vacuum Distillation. This is the most effective method for this issue. The desired this compound is volatile under vacuum, while the colored, high-boiling-point impurities are not. They will remain in the distillation flask, yielding a colorless distillate. See Protocol 1 for a detailed procedure.

  • Alternative Quick Solution: For small-scale purification where distillation is not feasible, you can perform a "plug filtration." Prepare a short column (a Pasteur pipette with a cotton plug is sufficient) with silica gel. Dissolve your product in a non-polar solvent like hexane and pass it through the silica plug. The polar, colored impurities will adsorb onto the silica, while the less polar product will elute. This method is fast but may result in some product loss.

Question 2: My GC-MS analysis shows a cluster of peaks with similar mass spectra around the main product peak. How do I separate these isomers?

Answer: This indicates the presence of regioisomers, which are common byproducts in aromatic substitution reactions. For example, you might have small amounts of 2-Bromo-3-fluoroanisole or other isomers. Their similar boiling points and polarities make separation challenging.

  • Causality: Isomers have identical molecular weights and often similar polarities, making them difficult to separate by standard techniques.

  • Recommended Solution 1: Fractional Vacuum Distillation. If the boiling points of the isomers differ by at least a few degrees Celsius, a carefully executed fractional distillation with a packed column (e.g., Vigreux or Raschig rings) can effectively separate them. The key is to maintain a slow distillation rate and a high reflux ratio to allow the vapor-liquid equilibria to be established, enriching the more volatile component in the vapor phase.

  • Recommended Solution 2: High-Performance Column Chromatography. For isomers with very close boiling points, flash column chromatography is the superior method.[8] The separation relies on subtle differences in polarity. You will need to perform careful solvent system screening using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (ΔRf > 0.15). A low-polarity solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, is typically effective. See Protocol 2 for guidance.

Question 3: After running a silica gel column, my final yield is significantly lower than expected. Where did my product go?

Answer: Low recovery from column chromatography can be attributed to several factors.

  • Causality & Solutions:

    • Irreversible Adsorption: this compound, while moderately polar, can still interact with the acidic silanol groups on the silica gel surface. If your solvent is not polar enough, the product will not elute effectively. If you suspect this, try eluting the column with a more polar solvent (e.g., 100% ethyl acetate) to wash out any remaining product.

    • Volatility: The compound has a boiling point of ~145 °C and is volatile. If you are using a rotary evaporator at high temperature or high vacuum to remove the solvent from your collected fractions, you may be co-evaporating your product. Always use a moderate bath temperature (≤ 40 °C) and carefully control the vacuum.

    • Improper Column Packing: Air bubbles or channels in the silica gel packing can lead to poor separation and broad, diffuse bands, making it difficult to collect pure fractions and resulting in significant product loss in mixed fractions.[9] Ensure the column is packed uniformly as described in Protocol 2 .

Frequently Asked Questions (FAQs)

Q: What is the best all-around purification method for achieving >99% purity of this compound?

A: The choice depends on the scale of your work and the nature of the impurities.

  • For multi-gram to kilogram scale: Fractional vacuum distillation is the most efficient and economical method, particularly for removing non-volatile residues and impurities with different boiling points.

  • For milligram to multi-gram scale: Flash column chromatography offers the highest resolution for separating complex mixtures, especially those containing isomers or impurities of similar volatility.[8][10]

Q: How should I properly store purified this compound?

A: Store the purified liquid in a tightly sealed, amber glass bottle at room temperature.[1] The amber glass protects it from potential light-induced degradation. While it is relatively stable, storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent long-term oxidative degradation.

Q: What analytical methods are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining purity (as a percentage area) and for identifying volatile impurities by their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR): NMR spectroscopy is essential for confirming the chemical structure and identifying any structural isomers or residual starting materials. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While not quantitative for purity, FTIR is a quick method to confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions (e.g., -OH from a hydrolyzed starting material).

Q: What are the critical safety precautions to take during purification?

A: According to safety data sheets, this compound is classified as an irritant.[4][7] Always adhere to the following precautions:

  • Conduct all work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

  • When performing vacuum distillation, use a blast shield and inspect all glassware for cracks or defects before heating.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for purifying this compound on a multi-gram scale, targeting the removal of non-volatile impurities and those with different boiling points.

Step-by-Step Methodology:

  • Glassware Setup: Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with appropriate grease.

  • Charge the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap. A typical target pressure is 10-20 mmHg, which will significantly lower the boiling point.

  • Initiate Distillation: Begin stirring and slowly heat the distillation flask using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column. Maintain a gentle heat to allow for proper fractionation.

  • Collect Fractions:

    • Fore-run: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point at your working pressure, switch to a new receiving flask and collect the main product fraction. The temperature should remain stable throughout this collection.

    • End Fraction: A drop in temperature or the appearance of discoloration indicates the main fraction is complete. Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Flash Column Chromatography

This protocol is ideal for high-purity separation on a smaller scale, especially for removing isomers or impurities with similar polarity.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system that gives the product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size.

    • In a beaker, prepare a slurry of silica gel in your chosen eluent.

    • With the column's stopcock closed, add a small amount of eluent, then a layer of sand.

    • Pour the silica slurry into the column. Tap the column gently to ensure even packing and open the stopcock to drain the excess solvent, being careful never to let the solvent level drop below the top of the silica bed.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add this concentrated solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches/minute.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Fraction Analysis:

    • Spot each collected fraction onto a TLC plate to monitor the separation.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40 °C) to yield the purified this compound.

Purification Strategy Workflow

Choosing the right purification technique is critical for efficiency and success. The following decision tree illustrates a logical workflow for purifying crude this compound based on the initial impurity profile.

Purification_Workflow Figure 1. Purification Strategy Decision Tree start Crude this compound (Analyze by GC-MS / TLC) check_impurities What is the primary impurity type? start->check_impurities distill_simple Simple Vacuum Distillation check_impurities->distill_simple  High-boiling or non-volatile residues (e.g., color, polymers) distill_fractional Fractional Vacuum Distillation check_impurities->distill_fractional  Close-boiling impurities (e.g., starting material) chromatography Flash Column Chromatography (Optimize solvent system) check_impurities->chromatography  Isomers or impurities with similar volatility final_product Pure Product (>99%) (Confirm purity by GC/NMR) distill_simple->final_product distill_fractional->final_product chromatography->final_product

Caption: A decision tree to guide the selection of the appropriate purification technique.

References
  • 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. PubChem. [Link]

  • CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • Column chromatography. University of Arizona. [Link]

  • Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sourcing High-Quality this compound: A Guide for Researchers and Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recrystallization. Professor Dave Explains, YouTube. [Link]

  • B. Column Chromatography. Chemistry LibreTexts. [Link]

  • Recrystallization and Melting Point Analysis. The Organic Chemistry Tutor, YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. Sci Vis Lab, YouTube. [Link]

  • MCAT Organic Chemistry: Column Chromatography. The Brem Method, YouTube. [Link]

  • This compound CAS 450-88-4. Watson International. [Link]

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

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Technical Support Center: Overcoming the Low Reactivity of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 2-Bromo-5-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reactivity with this substrate. Here, we will dissect the underlying reasons for its low reactivity and provide in-depth, field-proven troubleshooting strategies and optimized protocols for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in standard cross-coupling reactions?

The diminished reactivity of this compound stems from the electronic properties of its substituents. The methoxy (-OCH₃) group is a moderate electron-donating group through resonance, while the fluorine (-F) atom is a strong electron-withdrawing group through induction. The interplay of these effects increases the electron density at the carbon-bromine bond, making the initial, often rate-determining, oxidative addition step in many catalytic cycles, such as Suzuki and Buchwald-Hartwig, more difficult.[1][2]

Q2: I'm observing significant amounts of starting material even after prolonged reaction times and increased temperatures. What is the likely cause?

This is a classic symptom of a sluggish oxidative addition step. The palladium(0) catalyst is struggling to insert into the electron-rich C-Br bond. Simply increasing the temperature may lead to catalyst decomposition or unwanted side reactions. A more effective approach is to optimize the catalyst system, specifically the ligand, to enhance the catalytic activity.

Q3: Can I form a Grignard reagent with this compound using standard methods?

Direct formation of a Grignard reagent using magnesium metal can be challenging with electron-rich aryl bromides like this compound.[3][4] The reaction is often slow and may require activation of the magnesium.[5] A more reliable method is a halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures.[6]

Troubleshooting Guides & Optimized Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with this compound is highly dependent on the proper selection of catalyst, ligand, and base.[7][8]

Common Issues & Troubleshooting Strategies:

  • Issue: Low to no conversion.

    • Cause: Inefficient oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for coupling electron-rich aryl halides.[1] These ligands promote both oxidative addition and the final reductive elimination step.[1]

  • Issue: Formation of homocoupled biaryl products.

    • Cause: This can occur if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that can cause homocoupling of the boronic acid.[9]

    • Solution: Ensure rigorous degassing of solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Issue: Protodeboronation of the boronic acid.

    • Cause: Excess water or the use of strong hydroxide bases can lead to the cleavage of the C-B bond in the boronic acid.[1]

    • Solution: Use anhydrous solvents and consider weaker bases like K₃PO₄ or Cs₂CO₃. While a small amount of water is often beneficial, excess should be avoided.[1][10]

Optimized Suzuki Coupling Protocol:

Suzuki_Workflow

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Readily available and effective sources of Pd(0).
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that accelerate oxidative addition.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases that minimize protodeboronation.[10]
Solvent Dioxane/Water (e.g., 4:1) or TolueneCommon solvent systems for Suzuki couplings.[11]
Temperature 80-110 °CSufficient to overcome the activation energy for oxidative addition.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12][13] For an electron-rich substrate like this compound, careful selection of the reaction components is critical for success.

Common Issues & Troubleshooting Strategies:

  • Issue: Low yield or incomplete conversion.

    • Cause: Similar to the Suzuki coupling, a slow oxidative addition is often the culprit. Additionally, the choice of base is crucial for the deprotonation of the amine to form the palladium-amido complex.[12]

    • Solution: Utilize advanced, air-stable precatalysts like the G3 or G4 palladacycles from the Buchwald group. These often show higher activity. For the ligand, consider Josiphos-type or biaryl phosphine ligands. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Issue: Dehalogenation of the starting material.

    • Cause: This side reaction can occur where the aryl halide is reduced to the corresponding arene.[9]

    • Solution: This is often a sign of catalyst decomposition or a reaction pathway competing with reductive elimination. Re-evaluating the ligand and temperature may be necessary. Sometimes, using a slightly lower temperature can disfavor this pathway.

Optimized Buchwald-Hartwig Amination Protocol:

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Highly active, air-stable precatalysts.
Ligand (Included in precatalyst)Specifically designed for challenging C-N couplings.
Base NaOtBu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are standard for this reaction.[14]
Temperature 90-110 °CProvides the thermal energy needed for the reaction to proceed efficiently.
Grignard Reagent Formation and Subsequent Reactions

For reactions requiring a strong nucleophile, converting this compound to its Grignard reagent is a viable strategy, provided the correct methodology is employed.

Common Issues & Troubleshooting Strategies:

  • Issue: Failure to initiate Grignard formation with Mg metal.

    • Cause: The C-Br bond is not reactive enough for easy oxidative insertion of magnesium. The protective oxide layer on the magnesium also inhibits the reaction.[5]

    • Solution: Activate the magnesium using iodine or 1,2-dibromoethane.[5] However, a more reliable method is to switch to a halogen-magnesium exchange.

  • Issue: Low yield of the desired product after quenching the Grignard reagent.

    • Cause: Incomplete formation of the Grignard reagent or side reactions such as Wurtz-type coupling.[15][16]

    • Solution: Use the halogen-magnesium exchange protocol below. Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent by water.[15]

Optimized Halogen-Magnesium Exchange Protocol:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add this compound (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to between -15 °C and 0 °C.

  • Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) or (n-Bu)₃MgLi (1.05 equiv) dropwise, maintaining the low temperature.[3][4]

  • Stirring: Stir the reaction mixture at this temperature for 1-2 hours to ensure complete exchange.

  • Reaction: The resulting Grignard reagent can then be used in subsequent reactions with various electrophiles.

Grignard_Troubleshooting

Caption: A decision tree for troubleshooting Grignard reagent formation.

References

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions - Organic Chemistry Portal.
  • Magnesiation of electron-rich aryl bromides and their use in nickel-catalyzed cross-coupling reactions - PubMed.
  • Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids - Benchchem.
  • Grignard Reaction.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Buchwald–Hartwig amination - Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-difluorophenol - Benchchem.
  • Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Bromo-5-(bromomethyl)pyridine - Benchchem.
  • A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling - Benchchem.
  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate.
  • A Comparative Guide to the Stability of 2-Bromo-5-methylanisole in Diverse Reaction Conditions - Benchchem.
  • 3 - Organic Syntheses Procedure.

Sources

Technical Support Center: Optimization of the Buchwald-Hartwig Amination of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the C-N cross-coupling of 2-Bromo-5-fluoroanisole. This substrate, while seemingly straightforward, presents unique challenges due to its electron-rich nature and potential for steric hindrance, requiring careful consideration of reaction parameters.

Section 1: Understanding the "Why" - The Buchwald-Hartwig Catalytic Cycle

A successful optimization begins with understanding the mechanism. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[1][2][3] Each step—oxidative addition, amine coordination/deprotonation, and reductive elimination—presents a potential bottleneck that can be addressed by rationally selecting the catalyst, ligand, base, and solvent.

The rate-determining step can vary, but for electron-rich aryl halides like this compound, the initial oxidative addition of the aryl bromide to the Pd(0) center is a critical step.[4] Subsequently, the final reductive elimination to form the C-N bond can also be challenging.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amide_complex Amine Coordination & Deprotonation amine + HNR'R'' - Br⁻ oa_complex->amine amide_complex->pd0 Reductive Elimination base + Base - Base-H⁺ amide_complex->base product Ar-NR'R'' (Product) amide_complex->product arbr Ar-Br (this compound) arbr->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound and similar substrates.

Q1: My reaction is sluggish or stalls completely. What are the primary causes?

A: This is the most common issue and can stem from several factors:

  • Catalyst Inhibition/Deactivation: The active Pd(0) species is sensitive to air and moisture.[5] Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and the use of anhydrous, degassed solvents.[5][6] Pre-catalysts, which are often air-stable and generate the active Pd(0) species in situ, can offer more reproducible results.[2][7]

  • Inappropriate Ligand Choice: this compound is electron-rich due to the methoxy group. This electronic property can slow down the reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to accelerate this step and are generally the best starting point for such substrates.[8][9]

  • Poor Base Solubility: If the inorganic base is not sufficiently soluble in the reaction solvent, the reaction can be slow or incomplete.[10] Vigorous stirring is crucial. In some cases, switching to a more soluble base or a different solvent system is necessary.[2][10]

Q2: I'm observing a significant amount of hydrodehalogenation (Ar-H) byproduct. How can I prevent this?

A: Hydrodehalogenation, where the bromine is replaced by hydrogen, is a known side reaction that can compete with the desired amination.[1]

  • Mechanism: This often occurs via a β-hydride elimination pathway from the palladium-amido intermediate, especially with amines that have β-hydrogens.

  • Solutions:

    • Ligand Selection: Using sterically hindered ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[9]

    • Base Choice: A very strong base can sometimes promote side reactions. While counterintuitive, screening a slightly weaker base (e.g., K₃PO₄ instead of NaOtBu) might be beneficial, although this may require higher temperatures.[10]

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this byproduct.

Q3: How do I select the optimal ligand for this compound?

A: Ligand selection is critical for success. The methoxy group on the anisole ring makes it electron-rich, which demands a specific class of ligands.

  • Start with Buchwald Ligands: For this substrate class, dialkylbiaryl phosphine ligands are the gold standard. They possess the required steric bulk and electron-donating properties to facilitate both the oxidative addition and the crucial reductive elimination step.[8]

  • Screening Recommendations: A small screen is always recommended. Good starting points include:

    • XPhos: A highly general and effective ligand.

    • RuPhos: Often excellent for a wide range of amines.

    • BrettPhos: Particularly effective for coupling primary amines.[11][12]

Q4: Which base is the best choice? Is NaOtBu always the answer?

A: While sodium tert-butoxide (NaOtBu) is a workhorse base for this reaction, it's not a one-size-fits-all solution.[2][10] The base's role is to deprotonate the amine to form the palladium-amido complex.[9]

BasepKaH (approx.)Common Use & Considerations
NaOtBu 19Strong, highly effective for a wide range of substrates. Can be problematic with base-sensitive functional groups.[2][10]
LHMDS 26Very strong, useful for weakly acidic amines or when functional group tolerance is needed.[11]
K₃PO₄ 12.3A weaker, milder base. Often requires higher temperatures but is excellent for substrates with sensitive functional groups.[3]
Cs₂CO₃ 10.3Another mild inorganic base, often used in cases of base sensitivity.[3][10]

For this compound, NaOtBu is a strong initial choice, but if side reactions or functional group incompatibility are observed, screening K₃PO₄ or Cs₂CO₃ at a slightly higher temperature is a logical next step.

Section 3: Experimental Protocol & Optimization Workflow

This section provides a general starting protocol and a logical workflow for troubleshooting.

General Experimental Protocol

Note: This is a guideline. All reactions must be performed using standard inert atmosphere techniques (Schlenk line or glovebox).[5][6]

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.4 equiv.), and this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[13]

  • Reagent Addition: Under the inert atmosphere, add the amine coupling partner (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution).[13]

  • Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously.[2][13]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[6][13]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water or brine. Filter through a pad of celite to remove palladium residues and inorganic salts, then proceed with standard extraction and purification.[6]

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes.

Troubleshooting_Workflow start Reaction Stalled or Low Yield? check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_temp Is Temperature Optimal? (Try 100-110°C) check_inert->check_temp If OK screen_ligand Screen Ligands (XPhos, RuPhos, BrettPhos) check_temp->screen_ligand If OK screen_base Screen Bases (NaOtBu, K3PO4, LHMDS) screen_ligand->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent success Reaction Optimized screen_solvent->success If conditions improve

Sources

preventing dehalogenation of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Dehalogenation of 2-Bromo-5-fluoroanisole in Cross-Coupling Reactions

Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals encountering the common side reaction of dehalogenation, specifically with the substrate this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to empower users to minimize the formation of the hydrodehalogenated byproduct, 5-fluoroanisole, thereby improving reaction yields and simplifying purification.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What is dehalogenation and why is it a problem with this compound?

    • What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

    • How can I confirm that dehalogenation is the primary side reaction?

    • Are there specific reaction types where this compound is more susceptible to dehalogenation?

  • Troubleshooting Guides for Specific Cross-Coupling Reactions

    • Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

    • Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination

    • Issue 3: Dehalogenation Competing with Sonogashira Coupling

  • Experimental Protocols

    • Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

    • Protocol 2: Robust Buchwald-Hartwig Amination with Reduced Dehalogenation

  • References

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, in this context, refers to the undesirable side reaction where the bromine atom of this compound is replaced by a hydrogen atom, leading to the formation of 5-fluoroanisole.[1][2] This process, more accurately termed hydrodehalogenation, is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification due to similar physical properties.[1][2][3]

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][2][4] This reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Bases: Particularly strong bases like alkoxides, or amines used in Buchwald-Hartwig reactions.[1][2][3]

  • Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride sources.[1][2] Some aprotic solvents like DMF can also decompose to generate hydride species.[1]

  • Ligands: Phosphine ligands can sometimes undergo degradation pathways that generate Pd-H.[2]

Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated arene (5-fluoroanisole) and regenerating the Pd(0) catalyst.[1][2]

Q3: How can I confirm that dehalogenation is the primary side reaction?

A3: The presence of the dehalogenated byproduct, 5-fluoroanisole, can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the most straightforward method. Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 5-fluoroanisole.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal a new proton signal in the aromatic region where the bromine atom was previously located.[1]

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the this compound starting material.[1]

Q4: Are there specific reaction types where this compound is more susceptible to dehalogenation?

A4: Yes, while possible in many palladium-catalyzed reactions, dehalogenation of this compound is particularly prevalent in:

  • Suzuki-Miyaura Coupling: Especially when using strong bases or high temperatures.[5][6]

  • Buchwald-Hartwig Amination: The amine coupling partner and the strong bases often employed can be significant sources of hydride, promoting dehalogenation.[3][7]

  • Sonogashira Coupling: Elevated temperatures required for less reactive substrates can increase the rate of dehalogenation.[8][9]

Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides a systematic approach to diagnosing and resolving issues with dehalogenation for three common cross-coupling reactions.

cluster_0 Troubleshooting Workflow Start High Dehalogenation Observed in this compound Reaction Ligand Step 1: Optimize Ligand (e.g., XPhos, SPhos) Start->Ligand Initial Check Base Step 2: Modify Base (e.g., K3PO4, Cs2CO3) Ligand->Base If dehalogenation persists Solvent Step 3: Change Solvent (e.g., Toluene, Dioxane) Base->Solvent If dehalogenation persists Temp Step 4: Lower Temperature (e.g., 60-80 °C) Solvent->Temp If dehalogenation persists End Improved Yield of Desired Product Temp->End Successful Optimization

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: My Suzuki coupling of this compound with an organoboron reagent shows a high percentage of 5-fluoroanisole, resulting in a low yield of the desired biaryl product.

Potential Causes & Solutions:

  • Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[2]

    • Recommendation: Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphines.[2][6] These ligands accelerate the rate of reductive elimination, which can outcompete the dehalogenation side reaction.[2]

  • Incorrect Base: The base might be too strong or could be acting as a source of hydrides.[2]

    • Recommendation: Screen weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] Avoid strong alkoxide bases if possible.[1][6]

  • Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be suitable for the catalyst system.[1][2]

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[1][2] If using a solvent like DMF, which can be a hydride source, consider switching to a less reducible solvent.[1]

  • High Temperature: Elevated temperatures can increase the rate of dehalogenation.[1]

    • Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[1][2]

ParameterCondition to AvoidRecommended ConditionRationale
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)Promotes faster reductive elimination of the desired product.[2]
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[1][2]
Solvent Protic (e.g., alcohols) or reducible (e.g., DMF)Aprotic (e.g., toluene, dioxane, THF)Minimizes hydride sources in the reaction mixture.[1][2]
Temperature >100 °C60-80 °CDehalogenation can have a higher activation energy.[2]
Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination of this compound is producing a significant amount of 5-fluoroanisole instead of the desired arylamine.

Potential Causes & Solutions:

  • Choice of Base: Strong alkoxide bases, commonly used in Buchwald-Hartwig amination, are known to promote the formation of Pd-H species, leading to hydrodehalogenation.[3]

    • Recommendation: Consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.

  • Amine as a Hydride Source: The amine coupling partner itself, particularly if it has β-hydrogens, can undergo β-hydride elimination from a palladium-amide intermediate to form a Pd-H species.[3]

    • Recommendation: While changing the amine is often not an option, optimizing other parameters (ligand, base, temperature) becomes even more critical to favor the desired C-N bond formation.

  • Ligand Selection: The choice of ligand is crucial to accelerate the C-N reductive elimination.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands specifically designed for Buchwald-Hartwig amination, such as Josiphos or Buchwald's second-generation ligands (e.g., XPhos). These ligands promote the desired coupling pathway.

cluster_1 Catalytic Cycle: Coupling vs. Dehalogenation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Nu)L2 OxAdd->Transmetalation + Nu-M PdH_Formation Pd-H Formation OxAdd->PdH_Formation Side Reaction ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Desired Product (Ar-Nu) ReductiveElim->Product Product->Pd0 Dehalogenation Reductive Elimination of Ar-H PdH_Formation->Dehalogenation Byproduct Dehalogenated Byproduct (Ar-H) Dehalogenation->Byproduct Byproduct->Pd0

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

Issue 3: Dehalogenation Competing with Sonogashira Coupling

Problem: My Sonogashira coupling of this compound with a terminal alkyne is yielding 5-fluoroanisole alongside the desired alkynylated product.

Potential Causes & Solutions:

  • High Temperature: Sonogashira couplings, especially with aryl bromides, can require elevated temperatures, which can accelerate the rate of dehalogenation.[8]

    • Recommendation: Run the reaction at the lowest effective temperature. Consider using a more active catalyst system that allows for milder conditions.

  • Base and Solvent System: The amine base (e.g., triethylamine, diisopropylamine) can contribute to Pd-H formation.

    • Recommendation: Ensure the amine and solvent are anhydrous and of high purity. In some cases, using a different amine base or a co-solvent system can be beneficial.

  • Copper Co-catalyst: While essential for the Sonogashira reaction, the copper co-catalyst can sometimes participate in side reactions.

    • Recommendation: Ensure the appropriate loading of the copper(I) salt (typically 1-5 mol%). In some cases, copper-free Sonogashira conditions can be explored, which may reduce certain side reactions.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for coupling an aryl bromide prone to hydrodehalogenation.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium source, XPhos, and K₃PO₄.[1]

  • Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.[1]

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Protocol 2: Robust Buchwald-Hartwig Amination with Reduced Dehalogenation

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide, aiming to minimize the dehalogenation side product.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • Josiphos or XPhos ligand (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene or Dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine this compound, the palladium source, the phosphine ligand, and K₃PO₄ in an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent (Toluene or Dioxane).

  • Add the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS to track the formation of the product and the dehalogenated byproduct.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired product.

References
  • Benchchem. (2025).
  • Benchchem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • Benchchem. (2025). : Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem.
  • Benchchem. (2025). : Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
  • Benchchem. (2025).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.
  • Wikipedia.
  • NROChemistry. Sonogashira Coupling.
  • Neenan, T. X., et al. (2022).

Sources

Technical Support Center: A Troubleshooting Guide for 2-Bromo-5-fluoroanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-fluoroanisole. This versatile building block, while valuable, presents unique challenges due to its electronic and steric properties. This resource offers practical, field-proven insights in a question-and-answer format to help you overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling of this compound is giving very low yield or failing completely. What are the primary factors to investigate?

A1: A failing Suzuki-Miyaura coupling with this compound often points to issues with the oxidative addition step, which can be sluggish for this electron-rich aryl bromide.[1][2] The methoxy group donates electron density to the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity: The choice of palladium precursor and, critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[1][3] For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[4][5]

  • Inert Atmosphere: The exclusion of oxygen is vital. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[6] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents have been thoroughly degassed.[6]

  • Reagent Quality: The stability of your boronic acid or ester coupling partner is a frequent point of failure. Protodeboronation, the cleavage of the C-B bond, can consume your nucleophile.[1][7] This is especially problematic with electron-rich or heteroaromatic boronic acids.

  • Base and Solvent Selection: The base is crucial for the transmetalation step, and its strength can significantly impact the reaction outcome.[1] The solvent system must ensure all components remain in solution.

Q2: I'm performing a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is stalled with mostly starting material remaining. What should I change?

A2: Stalled Buchwald-Hartwig aminations with this substrate are common and typically relate to the catalyst system or the base. The nitrogen atom of the amine and the methoxy group of the anisole can coordinate to the palladium center, influencing catalyst activity.

  • Ligand Choice is Key: The success of the Buchwald-Hartwig reaction is highly dependent on the ligand.[8] For coupling with primary amines, bidentate phosphine ligands like BINAP or DPPF, or bulky, electron-rich monodentate ligands from the Buchwald portfolio (e.g., XPhos, SPhos) are often required to facilitate both the formation of the palladium-amido complex and the final reductive elimination.[8][9]

  • Base Selection and Strength: A strong, non-nucleophilic base is essential for deprotonating the amine and the palladium-amine complex to generate the active palladium-amido intermediate.[9] Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent might be a better option, though this may require higher temperatures.[10][11]

  • Solvent Considerations: The choice of solvent can influence the reaction rate and outcome. Toluene is a common solvent for Buchwald-Hartwig reactions.[12] However, more polar aprotic solvents like dioxane or DMF can sometimes be beneficial, especially when using carbonate or phosphate bases.[12][13]

Issue 2: Common Side Reactions and Byproducts

Q3: My Suzuki coupling is plagued by a significant amount of homocoupled boronic acid byproduct. How can I prevent this?

A3: The homocoupling of boronic acids to form a biaryl byproduct is primarily caused by the presence of oxygen.[14] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. To mitigate this:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.[6]

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that is cleanly reduced in situ to the active Pd(0) species can sometimes minimize side reactions compared to using Pd(0) sources directly.

Q4: I am observing a significant amount of 5-fluoroanisole in my reaction mixture, indicating hydrodebromination. What is causing this and how can I minimize it?

A4: The formation of the dehalogenated byproduct, 5-fluoroanisole, is a common issue in cross-coupling reactions.[14] This occurs through the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with your aryl bromide. The source of the hydride can be trace water, alcohol solvents, or even some bases.[6]

To minimize dehalogenation:

  • Optimize Your Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base like K₂CO₃ or CsF.[1]

  • Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote both dehalogenation and protodeboronation.

  • Ligand Effects: The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands may be necessary.

Q5: What is protodeboronation and why is it a problem in my Suzuki coupling with this compound?

A5: Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, which is replaced by a carbon-hydrogen bond.[7] This side reaction consumes your coupling partner, leading to lower yields of the desired product and generating a byproduct that can complicate purification.[7] It is often promoted by:

  • Excess water or other proton sources in the reaction mixture.

  • Strong bases, especially hydroxides.[1]

  • High reaction temperatures and prolonged reaction times.[14]

To suppress protodeboronation:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are dry.

  • Optimize the Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[1]

  • Use Boronic Esters: Consider converting your boronic acid to a more stable derivative, such as a pinacol or MIDA ester.[1][15] These act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for optimizing your cross-coupling reactions with this compound. These are general guidelines, and optimization will likely be necessary for each specific substrate combination.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Comments
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common, effective palladium sources.[16]
Ligand SPhos, XPhos, or RuPhos (2-6 mol%)Bulky, electron-rich ligands are crucial for this electron-rich aryl bromide to facilitate oxidative addition.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-hydroxide bases that are effective and can minimize protodeboronation.[1]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic polar solvents are standard. A small amount of water is often beneficial.[1]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Comments
Pd Pre-catalyst Pd₂(dba)₃ or a G3/G4 Pre-catalyst (1-3 mol%)Pre-catalysts often provide more reproducible results.[17]
Ligand XPhos, RuPhos, or BINAP (2-6 mol%)Ligand choice is critical and depends on the amine coupling partner.[8]
Base NaOtBu or LHMDS (1.5-2 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine.[9]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard.[12]
Temperature 90-120 °CElevated temperatures are typically necessary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. The specific boronic acid, base, and solvent may require optimization.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In the same flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv) and the phosphine ligand (e.g., SPhos, 0.02-0.06 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 10:1) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination of this compound

This protocol is a general guideline for coupling with a primary or secondary amine.

  • Reaction Setup: Under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.01-0.03 equiv), the ligand (e.g., XPhos, 0.02-0.06 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Troubleshooting Logic

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. Below are simplified diagrams for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a decision tree for addressing common issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord + HNR'R'' + Base ArPdAmido Ar-Pd(II)-NR'R'' AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Tree Start Low Yield or Failed Reaction CheckSM Starting Materials (SM) Consumed? Start->CheckSM SM_Not_Consumed No, SM mostly unreacted CheckSM->SM_Not_Consumed No SM_Consumed Yes, SM Consumed CheckSM->SM_Consumed Yes CheckCatalyst Is Catalyst System Active? SM_Not_Consumed->CheckCatalyst ImproveCatalyst Increase Catalyst Loading Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Temperature CheckCatalyst->ImproveCatalyst Yes BadCatalyst Use fresh catalyst/ligand Ensure inert atmosphere CheckCatalyst->BadCatalyst No CheckByproducts What are the main products observed? SM_Consumed->CheckByproducts Debromination Hydrodebromination (5-fluoroanisole) CheckByproducts->Debromination Debromination Homocoupling Homocoupling or Protodeboronation CheckByproducts->Homocoupling Homocoupling/ Protodeboronation Decomposition Complex mixture/ Decomposition CheckByproducts->Decomposition Decomposition SolveDebromination Use anhydrous conditions Change base (e.g., to K3PO4) Screen ligands Debromination->SolveDebromination SolveHomocoupling Rigorously degas solvent Use boronic ester Change base (e.g., to CsF) Homocoupling->SolveHomocoupling SolveDecomposition Lower reaction temperature Use milder base Decomposition->SolveDecomposition

Caption: Troubleshooting decision tree for cross-coupling reactions.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Kuhn, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5495-5506. [Link]

  • Vo, C. V., & Kündig, E. P. (2014). Role of the base in Buchwald-Hartwig amination. Chemical Science, 5(12), 4949-4955. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (2022). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Heck Coupling. [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(10), 2157–2172. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ChemBeaver. (n.d.). The Chemical Versatility of this compound in Organic Synthesis. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL. [Link]

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Journal of the American Chemical Society. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. (2019). Effect of various bases in the Buchwald coupling reaction. [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. [Link]

  • Journal of the American Chemical Society. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ePrints Soton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ResearchGate. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MDPI. (2014). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • National Institutes of Health. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • EliScholar - A Digital Platform for Scholarly Publishing at Yale. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Bromo-5-fluoroanisole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for navigating the complexities of cross-coupling reactions with 2-bromo-5-fluoroanisole. This challenging substrate, characterized by its electron-rich nature and the presence of both methoxy and fluoro substituents, often requires carefully tailored catalytic systems to achieve high yields and avoid common pitfalls. This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Understanding the Challenge: The Electronic Profile of this compound

The inherent difficulty in using this compound as a coupling partner stems from its electronic properties. The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This makes the crucial oxidative addition step of the palladium catalyst into the carbon-bromine bond slower and often the rate-determining step of the catalytic cycle.[1][2] The fluorine atom, while electron-withdrawing, can also influence the reactivity and stability of intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What is the most likely cause?

Low or no conversion of an electron-rich aryl bromide like this compound in a Suzuki coupling typically points to a suboptimal catalyst system or reaction conditions.[2] The primary bottleneck is often a sluggish oxidative addition step.[1]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1] The key is to employ a catalyst system that can overcome the high activation barrier for oxidative addition.

    • Ligand Choice: Switch to a more electron-rich and sterically bulky ligand. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for such challenging couplings.[1] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[3]

    • Palladium Precatalyst: The use of a well-defined palladium precatalyst, such as an XPhos Pd G3, can provide a stable and reliable source of the active Pd(0) catalyst.[3] This can lead to better reproducibility compared to air-sensitive sources.

  • Optimize the Base and Solvent:

    • Base Selection: For difficult couplings, stronger bases are often required to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1]

    • Solvent System: Aprotic polar solvents or ethereal solvents are generally preferred. A mixture of dioxane and water is a common and effective choice.[3]

  • Increase Reaction Temperature: Electron-rich aryl bromides often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[2]

Q2: I'm observing a significant amount of hydrodebromination (replacement of Br with H) in my reaction. How can I minimize this side reaction?

Hydrodebromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.[4] It is believed to occur via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[4]

Mitigation Strategies:

  • Choice of Ligand: The ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodebromination. Experimenting with different bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[5]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can promote the formation of Pd-H species.[1] Ensuring the use of anhydrous solvents can be beneficial.

  • Base Selection: The choice of base can play a role. In some cases, switching to a different base (e.g., from a hydroxide base to a carbonate or phosphate) can reduce the extent of hydrodebromination.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination of this compound also requires a carefully selected catalyst system to overcome the challenges of this electron-rich substrate.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 precatalystProvides a reliable source of active Pd(0). Precatalysts can offer improved performance.[6]
Ligand XPhos, RuPhos, or other bulky biarylphosphine ligandsThese ligands are effective for coupling with electron-rich anilines and primary alkylamines.[7]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)Strong bases are typically required for the deprotonation of the amine.[7][8]
Solvent Toluene or DioxaneThese are common and effective solvents for Buchwald-Hartwig aminations.[9]
Temperature 80-110 °CElevated temperatures are often necessary for these challenging couplings.[8]

Note: The choice of ligand can also depend on the nature of the amine coupling partner. For secondary amines, ligands like BINAP or dppf might be suitable.[7]

Q4: Are there any specific considerations for a Sonogashira coupling with this compound?

Yes, while the Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, the reactivity of aryl bromides is lower than that of aryl iodides.[10]

Key Considerations:

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used and can also serve as the solvent.[10]

  • Temperature: While many Sonogashira reactions can be performed at room temperature, coupling with an unreactive aryl bromide like this compound may require heating.[10]

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more specialized palladium catalysts and ligands.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling with this compound.

G start Low Yield with This compound catalyst Is the catalyst system optimal? (e.g., using Pd(PPh3)4) start->catalyst ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst->ligand No conditions Are the reaction conditions optimized? catalyst->conditions Yes precatalyst Consider using a Pd-precatalyst (e.g., G3) ligand->precatalyst precatalyst->conditions base Use a stronger base (e.g., K3PO4, Cs2CO3) conditions->base No side_reaction Is hydrodebromination a major side product? conditions->side_reaction Yes temp Increase the reaction temperature (80-110 °C) base->temp temp->side_reaction anhydrous Ensure anhydrous conditions side_reaction->anhydrous Yes success Improved Yield side_reaction->success No ligand_screen Screen alternative ligands anhydrous->ligand_screen ligand_screen->success

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst Selection Logic

The choice of catalyst is paramount for the successful coupling of this compound. The following diagram outlines the logic for selecting an appropriate catalytic system.

G start Select Coupling Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_cat Bulky, electron-rich phosphine ligand (XPhos, SPhos) + Pd precatalyst suzuki->suzuki_cat buchwald_cat Bulky biarylphosphine ligand (XPhos, RuPhos) + Pd precatalyst buchwald->buchwald_cat sonogashira_cat Pd(PPh3)2Cl2 / CuI sonogashira->sonogashira_cat base_suzuki Strong base: K3PO4, Cs2CO3 suzuki_cat->base_suzuki base_buchwald Strong base: NaOtBu, LHMDS buchwald_cat->base_buchwald base_sonogashira Amine base: Et3N, iPr2NH sonogashira_cat->base_sonogashira

Caption: Catalyst selection guide for different coupling reactions.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (2025). Overcoming low reactivity of aryl bromides in cross-coupling reactions.
  • Jie, Y., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • NIH. (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters.
  • ResearchGate. (n.d.). Table 1.
  • DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
  • The Weizmann Institute of Science. (n.d.).
  • Israeli Research Community Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • PubMed. (2014).
  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ResearchGate. (n.d.).
  • NROChemistry. (2025). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • NIH. (n.d.). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • ACS Publications. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemical Reviews. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Reddit. (n.d.). Struggling with Suzuki Reaction.
  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Sources

Technical Support Center: Scaling Up Reactions Involving 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoroanisole. This resource is designed to provide practical, in-depth guidance on scaling up reactions involving this versatile chemical intermediate. My aim is to move beyond simple protocols and offer field-proven insights into the causality behind experimental choices, ensuring your scale-up process is both successful and safe.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the differential reactivity of its substituents: the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of the resulting products.[1][3]

However, transitioning a reaction from a 100 mL round-bottom flask to a 10 L reactor is not a linear process. Seemingly minor issues at the lab scale can become significant, and sometimes hazardous, challenges at a larger scale. This guide provides a structured approach to troubleshooting and optimizing these reactions, with a focus on Grignard formation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My Grignard reaction with this compound won't initiate. What are the first things I should check?

A1: First, ensure your glassware is rigorously flame-dried and the reaction is under a positive pressure of an inert gas like argon or nitrogen. The magnesium surface is likely passivated by a layer of magnesium oxide, which prevents the reaction from starting.[4] Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4][5] Gentle heating or sonication can also help initiate the reaction.[4][6]

Q2: I'm seeing a lot of homocoupling (biphenyl formation) in my Suzuki-Miyaura reaction. What's causing this?

A2: Homocoupling is often a result of slow transmetalation or premature reductive elimination. Ensure your base is adequately dissolved and active. The choice of solvent can also play a crucial role; sometimes a switch from a nonpolar solvent like toluene to a more polar one like THF, or using a mixture, can improve the reaction outcome.[7] Also, check the quality of your boronic acid, as degradation can lead to side reactions.

Q3: My Buchwald-Hartwig amination is sluggish, even at high temperatures. How can I improve the reaction rate?

A3: The choice of ligand is critical in Buchwald-Hartwig aminations.[8][9] If you are using a first-generation phosphine ligand, consider switching to a more electron-rich and sterically bulky ligand, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos).[10] These ligands generally accelerate the rate-limiting reductive elimination step. Also, ensure your base is strong enough and soluble in the reaction medium; sodium or lithium tert-butoxide are common choices.[9]

Q4: What are the primary safety concerns when working with this compound at scale?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][11] When handling larger quantities, it's crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, and to work in a well-ventilated area.[3][12][13] The primary scale-up hazard is the exothermicity of reactions, particularly Grignard formation, which can lead to a runaway reaction if not properly controlled.[14]

In-Depth Troubleshooting Guides

Guide 1: Grignard Reagent Formation - From Initiation to Scale-Up

The formation of 2-fluoro-4-methoxyphenylmagnesium bromide is a powerful step, but fraught with challenges, especially at scale. The reaction is highly exothermic and moisture-sensitive, and initiation can be unpredictable.[14]

If standard activation methods fail, a systematic approach is necessary. The following workflow can help diagnose and solve initiation problems.

G start Grignard Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Flame-dried glassware, dry solvent, inert atmosphere) start->check_dry check_mg Assess Magnesium Quality (Fresh turnings? Surface area?) check_dry->check_mg Conditions OK failure Initiation Fails: Re-evaluate Substrate Purity check_dry->failure Moisture Present activation Attempt Chemical Activation (Iodine, 1,2-dibromoethane) check_mg->activation Mg OK check_mg->failure Mg Oxidized mechanical Apply Mechanical Activation (Crushing Mg, sonication, vigorous stirring) activation->mechanical No Initiation success Initiation Successful activation->success Initiation dibalh Consider Advanced Activation (e.g., DIBAH for large scale) mechanical->dibalh No Initiation mechanical->success Initiation dibalh->success Initiation dibalh->failure No Initiation

Caption: Troubleshooting workflow for Grignard reaction initiation.

The initiation of a Grignard reaction is often followed by a significant exotherm. At scale, this heat generation can be difficult to control and may lead to dangerous boiling of the solvent (typically THF or diethyl ether).

ParameterLab Scale (100 mL)Pilot Scale (10 L)Rationale for Change
Addition Rate Rapid dropwise additionSlow, controlled addition via pumpSurface area to volume ratio decreases on scale-up, making heat dissipation less efficient. Slow addition is critical to match the exotherm with the reactor's cooling capacity.
Initiation Volume All Mg and a portion of halideAll Mg and a small fraction of halideInitiating the reaction with a smaller amount of the halide allows for better control of the initial exotherm before proceeding with the bulk addition.
Cooling Ice bathJacketed reactor with cooling fluidAn ice bath is insufficient for the heat load of a large-scale reaction. A circulating cooling system is necessary.
Agitation Magnetic stir barOverhead mechanical stirrerEfficient mixing is crucial for heat transfer from the reaction mixture to the reactor walls.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

The success of Suzuki-Miyaura and Buchwald-Hartwig reactions depends on the delicate interplay between the catalyst, ligand, base, and solvent.[15][16][17]

The solvent is not merely a medium for the reaction but an active participant that can influence catalyst stability, reaction rate, and even selectivity.[7][15][16][18]

ReactionCommon Lab SolventsScale-Up ConsiderationsRationale
Suzuki-Miyaura Toluene, Dioxane, THF/WaterToluene, 2-MeTHFDioxane is often avoided at scale due to peroxide formation and safety concerns. 2-MeTHF is a greener, safer alternative to THF. The choice of solvent can affect the solubility of the base and the boronic acid, impacting the reaction rate.[7]
Buchwald-Hartwig Toluene, DioxaneToluene, CPMESimilar to the Suzuki reaction, dioxane is often replaced. Cyclopentyl methyl ether (CPME) is another safer solvent alternative with a high boiling point. The polarity of the solvent can influence the rate of reductive elimination.

Understanding the catalytic cycle is key to troubleshooting. For example, if starting materials are consumed but the desired product is not formed, the issue may lie in the reductive elimination step.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR'(L2) ArPdBr->ArPdOR Base Activation (Base) ArPdAr Ar-Pd(II)-Ar'(L2) ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)2) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Sources

Technical Support Center: Solvent Effects on Reactions of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoroanisole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the critical role of solvent selection in modulating reaction rates and outcomes. As a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, understanding the nuances of solvent effects is paramount to achieving reproducible and optimal results.[1]

This resource is structured to address common challenges and questions you may encounter during your experiments, drawing upon established principles of physical organic chemistry and extensive experience in synthetic route optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is Sluggish or Fails to Initiate.

Possible Cause: Poor solubility of reactants or catalyst, inadequate stabilization of the catalytic species, or inhibition of key mechanistic steps by the solvent.

Troubleshooting Steps & Explanations:

  • Assess Solvent Polarity and Coordinating Ability:

    • Explanation: Palladium-catalyzed cross-coupling reactions involve a series of complex steps, including oxidative addition, transmetalation (for Suzuki), and reductive elimination.[2] The polarity and coordinating ability of the solvent can significantly influence the stability and reactivity of the palladium intermediates.[3]

    • Actionable Advice:

      • For Suzuki-Miyaura couplings , a mixture of a nonpolar solvent with a polar one, or the presence of water, can be beneficial.[4] For instance, mixtures of toluene or dioxane with water, or using a polar aprotic solvent like DMF, can enhance reaction rates.[5] The use of an ethanol-water mixture has also been shown to be effective.[4]

      • For Buchwald-Hartwig aminations , anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.[6] These solvents are generally good at solubilizing the organic reactants and the palladium complexes.[7]

  • Consider Solvent Effects on the Base:

    • Explanation: The choice of base is critical in many cross-coupling reactions, and its effectiveness is highly dependent on the solvent. In nonpolar solvents, an anionic base is often required to deprotonate the amine-palladium complex in Buchwald-Hartwig aminations.[8]

    • Actionable Advice: If you are using a base like potassium carbonate (K₂CO₃), which has limited solubility in purely nonpolar solvents, consider switching to a more polar solvent system like DMF/water or using a phase-transfer catalyst.[5] For bases like sodium tert-butoxide (NaOtBu), which is commonly used in Buchwald-Hartwig reactions, solvents like toluene or dioxane are suitable.[6]

  • Experimental Workflow for Optimizing Solvents in a Sluggish Suzuki-Miyaura Reaction:

    G A Sluggish Suzuki Reaction (e.g., in Toluene) B Prepare Parallel Reactions A->B C Solvent System 1: Toluene/H2O (e.g., 9:1) B->C D Solvent System 2: Dioxane/H2O (e.g., 9:1) B->D E Solvent System 3: THF B->E F Solvent System 4: DMF B->F G Monitor by TLC/LC-MS at Regular Intervals C->G D->G E->G F->G H Identify Optimal Solvent System with Highest Conversion G->H

    Caption: Workflow for solvent screening in a Suzuki-Miyaura coupling.

Issue 2: My Nucleophilic Aromatic Substitution (SNAr) Reaction is Not Proceeding at an Appreciable Rate.

Possible Cause: The solvent is stabilizing the nucleophile too strongly, or it is not adequately stabilizing the charged intermediate (Meisenheimer complex).

Troubleshooting Steps & Explanations:

  • Switch from a Protic to a Polar Aprotic Solvent:

    • Explanation: The rate of SNAr reactions is often dramatically increased when switching from a protic solvent (like ethanol or water) to a polar aprotic solvent (like DMSO, DMF, or acetonitrile).[9] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[10][11] Polar aprotic solvents, on the other hand, solvate the accompanying cation more effectively, leaving the "naked" anion more reactive.[12]

    • Actionable Advice: If your SNAr reaction with, for example, an alkoxide or an amine, is slow in an alcohol, consider switching to DMSO or DMF.

  • Ensure Adequate Solubility:

    • Explanation: this compound is a relatively nonpolar molecule and has limited solubility in water but is more soluble in organic solvents like ethanol and ether.[13] The nucleophile (often a salt) must also have sufficient solubility.

    • Actionable Advice: If using an inorganic salt as a nucleophile (e.g., NaN₃, KF), a polar aprotic solvent like DMF or DMSO is often a good choice as they can dissolve both the organic substrate and the inorganic nucleophile.

  • Logical Flow for SNAr Solvent Choice:

    G Start S_NAr Reaction Planned Protic Protic Solvent (e.g., EtOH, MeOH) Start->Protic Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Start->Aprotic Slow Slow Reaction Rate (Nucleophile Stabilization) Protic->Slow Fast Faster Reaction Rate ('Naked' Nucleophile) Aprotic->Fast Stabilize Stabilization of Meisenheimer Complex Aprotic->Stabilize

    Caption: Solvent choice logic for SNAr reactions.

Issue 3: I am Observing Significant Side-Product Formation in My Organometallic Reaction (Grignard or Lithiation).

Possible Cause: The solvent is either too reactive, promotes side reactions like Wurtz coupling, or does not adequately stabilize the organometallic reagent.

Troubleshooting Steps & Explanations:

  • Grignard Reagent Formation:

    • Explanation: The formation of a Grignard reagent from this compound requires an ethereal solvent like anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).[14][15] These solvents are crucial because they coordinate to the magnesium center, stabilizing the Grignard reagent.[12] Using a non-coordinating solvent will likely result in reaction failure. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[15]

    • Actionable Advice:

      • Always use freshly distilled, anhydrous THF or Et₂O.

      • If Wurtz coupling (dimerization of the aryl halide) is a significant issue, consider using 2-methyltetrahydrofuran (2-MeTHF), which has been shown to sometimes reduce this side reaction.[16]

  • Lithiation Reactions (Halogen-Metal Exchange):

    • Explanation: The reaction of this compound with an organolithium reagent like n-butyllithium will typically proceed via lithium-halogen exchange.[17] This is usually performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or Et₂O to prevent side reactions, such as attack on the solvent.[17][18]

    • Actionable Advice:

      • Maintain a low reaction temperature.

      • Use a non-reactive ethereal solvent. While THF is common, it can be lithiated at higher temperatures.[18] Diethyl ether is less prone to this side reaction.

      • The choice of solvent can also influence aggregation of the organolithium reagent, which in turn affects its reactivity.[19]

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties I should consider for reactions with this compound?

A1: The most important solvent properties are polarity (dielectric constant), coordinating ability, and proticity.

  • Polarity: A solvent's ability to stabilize charges is crucial.[20][21] For reactions involving charged intermediates, like SNAr, or polar transition states, a more polar solvent is generally beneficial.

  • Coordinating Ability: For organometallic reactions, solvents that can act as Lewis bases (like THF and Et₂O) are essential to stabilize the metal center.[12][22]

  • Proticity: Protic solvents (containing acidic protons, e.g., alcohols, water) can hydrogen-bond with and deactivate strong nucleophiles and will destroy organometallic reagents.[11][12] Aprotic solvents are necessary for these reaction types.

Table of Common Solvent Properties:

SolventDielectric Constant (ε)Dipole Moment (μ, D)Type
Water80.11.87Polar Protic
Dimethyl Sulfoxide (DMSO)46.74.1Polar Aprotic
Acetonitrile37.53.44Polar Aprotic
N,N-Dimethylformamide (DMF)36.73.86Polar Aprotic
Methanol32.72.87Polar Protic
Tetrahydrofuran (THF)7.61.75Nonpolar Aprotic (Coordinating)
Dichloromethane9.11.14Nonpolar Aprotic
Toluene2.40.31Nonpolar Aprotic
1,4-Dioxane2.20.45Nonpolar Aprotic (Coordinating)
Diethyl Ether4.31.15Nonpolar Aprotic (Coordinating)
Hexane1.90.08Nonpolar Aprotic

(Data sourced from various chemical property databases and publications).[20][23][24][25]

Q2: How does solvent choice influence the chemoselectivity in palladium-catalyzed cross-coupling reactions?

A2: Solvent choice can be a powerful tool to control chemoselectivity. For instance, in substrates with multiple reactive sites (e.g., an aryl chloride and an aryl triflate), the solvent can influence which site the catalyst reacts with preferentially. While not directly applicable to this compound, studies have shown that in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF favor reaction at the chloride, whereas polar solvents like acetonitrile or DMF can switch the selectivity to the triflate group.[26][27] This is attributed to the ability of polar solvents to stabilize different transition states in the catalytic cycle.[27]

Q3: Are there "green" or more environmentally friendly solvent alternatives for these reactions?

A3: Yes, there is a significant push towards using greener solvents. For Suzuki-Miyaura reactions, water or mixtures of ethanol and water have been shown to be effective, sometimes even superior to traditional organic solvents, and can simplify product workup.[4] For Buchwald-Hartwig aminations, while less common, reports exist of reactions in water or even neat (solvent-free) conditions.[7] Research into greener alternatives is ongoing and should be considered for process development.

Q4: My reaction requires heating. How should this influence my solvent choice?

A4: The boiling point of the solvent is a primary consideration. It must be high enough to allow the reaction to reach the desired temperature without excessive pressure buildup.

  • For moderate temperatures (60-80 °C), THF (b.p. 66 °C) or ethyl acetate (b.p. 77 °C) might be suitable.

  • For higher temperatures (80-110 °C), toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are common choices.[6]

  • For very high temperatures (>150 °C), solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) can be used.

Always ensure your reaction vessel is appropriate for the solvent's boiling point and potential pressure changes.

References

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Department of Chemistry and Biochemistry. [Link]

  • Solvents: Importance in Chemical reaction. Chemistry : The Mystery of Molecules - YouTube. [Link]

  • COMMON SOLVENT PROPERTIES. MilliporeSigma. [Link]

  • Solvent Physical Properties. Hans Reich, University of Wisconsin. [Link]

  • Physical properties of some common organic solvents. Oregon State University. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ACS Omega. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Solvent effects on the reactivities of organometallic compounds. Coordination Chemistry Reviews. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Solvent effects on the reactivities of organometallic compounds. Semantic Scholar. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters. [Link]

  • Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Grignard reagent formation. University of California, Santa Barbara. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. Molecules. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Cambridge Open Engage. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. DOI. [Link]

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Technical Support Center: Temperature Optimization for 2-Bromo-5-fluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoroanisole (CAS 450-88-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, focusing on the paramount role of temperature in achieving high yield and purity.

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic and structural properties.[1][2] Its synthesis, primarily achieved through the electrophilic aromatic bromination of 4-fluoroanisole, is a classic example of how subtle changes in reaction conditions—especially temperature—can dramatically influence the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is a classic electrophilic aromatic substitution (EAS) reaction.[3] The starting material, 4-fluoroanisole, has two key substituents on the benzene ring:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, making it more susceptible to electrophilic attack.[4][5]

  • Fluorine Atom (-F): This is a deactivating, ortho, para-directing group due to its high electronegativity (inductive effect) but can also donate electron density via resonance.

The methoxy group's activating effect dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho to it. Since the para position is blocked by fluorine, the primary sites for bromination are the two ortho positions. The desired product, this compound, is formed by substitution at the C2 position.

Q2: Why is temperature the most critical parameter to control in this synthesis?

Temperature is the primary lever for controlling reaction rate and, more importantly, selectivity. In electrophilic bromination of activated rings, there is a constant competition between the desired mono-bromination and subsequent over-bromination.[6]

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., 0°C to -30°C), the reaction is under kinetic control. The major product is the one with the lowest activation energy barrier, which is typically the desired mono-brominated species.

  • Preventing Side Reactions: Higher temperatures provide the necessary activation energy for less favorable side reactions, most notably di-bromination, to occur at a significant rate. By keeping the temperature low, you minimize the formation of these impurities.[7]

Q3: What are the major side products, and how can their formation be minimized?

The most common and troublesome side product is 2,4-dibromo-5-fluoroanisole , which arises from over-bromination. The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic attack.[6]

Strategies to Minimize Over-bromination:

  • Low Temperature: Conducting the reaction at or below 0°C is the most effective strategy.[6]

  • Stoichiometric Control: Use a strict 1:1 or slightly less molar ratio of the brominating agent to 4-fluoroanisole.[6]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, starving the reaction of the excess reagent needed for a second bromination.[6]

  • Milder Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS is a solid, easier to handle, and generally provides higher selectivity for mono-bromination in activated systems.[7][8]

Q4: Which brominating agent is superior for this reaction: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

The choice depends on the desired balance between reactivity and selectivity.

  • Elemental Bromine (Br₂): Highly reactive and effective, but its high electrophilicity makes it more prone to causing over-bromination, especially if the temperature is not strictly controlled. It is often used with a solvent like glacial acetic acid.[6]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[7] It generates a low concentration of Br₂ in situ, which is a key factor in preventing side reactions like di-bromination.[9] For achieving high purity and selectivity, NBS is often the superior choice, particularly on a laboratory scale.[10]

Troubleshooting Guide: Optimizing Reaction Outcomes

This guide addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Significant Over-bromination: The primary product is reacting further to form di-bromo species. 2. Incomplete Reaction: The reaction has not proceeded to completion. 3. Product Loss During Workup: The product is lost during extraction or purification steps.1. Lower the reaction temperature to 0°C or below. Switch from Br₂ to NBS. Add the brominating agent slowly over an extended period.[6] 2. Monitor the reaction using TLC or GC. If starting material remains, allow for a longer reaction time at the optimized low temperature. A slight, carefully controlled increase in temperature may be necessary if the reaction stalls completely.[7] 3. Ensure complete quenching of excess bromine with sodium thiosulfate before extraction. Perform extractions efficiently and minimize solvent evaporation steps where the volatile product can be lost.[6]
Poor Regioselectivity (Mixture of Isomers) 1. High Reaction Temperature: Elevated temperatures can overcome the subtle energy differences between transition states, leading to a mixture of isomers. 2. Use of a Strong Lewis Acid: Catalysts like FeBr₃ are generally unnecessary for an activated substrate like 4-fluoroanisole and can decrease selectivity.[6]1. Maintain strict temperature control. A range of -10°C to 0°C is ideal for maximizing the directing effect of the methoxy group to the C2 position. 2. Avoid Lewis acid catalysts. The inherent reactivity of the substrate is sufficient for bromination with Br₂ or NBS.
Reaction Mixture Turns Dark Brown/Black Oxidation: The electron-rich anisole ring or the product is susceptible to oxidation, especially in the presence of strong electrophiles or atmospheric oxygen.[8]1. Use high-purity, freshly distilled/purified starting materials and solvents. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with air.[8]
Reaction Stalls / No Product Formation 1. Temperature is Too Low: While crucial for selectivity, an excessively low temperature may not provide enough energy to overcome the activation barrier. 2. Inactive Reagents: The brominating agent (especially NBS) may have degraded over time. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system.1. Gradually and cautiously increase the temperature in small increments (e.g., from -10°C to -5°C, then to 0°C), while carefully monitoring the reaction profile by TLC for the appearance of side products.[7] 2. Use a fresh, unopened container of the brominating agent or test the activity of the current batch on a more reactive standard.[7] 3. Select a solvent in which the starting material is fully soluble at the reaction temperature. Acetonitrile, chloroform, or glacial acetic acid are common choices.[6][7][11]
Visualization of Troubleshooting Logic

G start Low Yield or Purity Issue check_overbromination Check for Over-bromination (GC/MS or NMR) start->check_overbromination check_sm Starting Material Remaining? check_overbromination->check_sm No solution_overbromination Implement Corrective Actions: • Lower Temperature (≤ 0°C) • Use NBS instead of Br₂ • Slow Dropwise Addition • Ensure 1:1 Stoichiometry check_overbromination->solution_overbromination Yes solution_incomplete Optimize Reaction Conditions: • Increase Reaction Time • Cautiously Increase Temp. • Check Reagent Activity check_sm->solution_incomplete Yes final_check Re-run with Optimized Protocol check_sm->final_check No (Reaction Complete) solution_overbromination->final_check solution_incomplete->final_check

Caption: Troubleshooting workflow for low yield and purity issues.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.[12][13]

Protocol 1: High-Selectivity Synthesis using N-Bromosuccinimide (NBS)

This protocol is optimized for high selectivity and is recommended for achieving high-purity material on a lab scale.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For even greater selectivity, a dry ice/acetone bath can be used to achieve lower temperatures (-10°C to -20°C).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above the set point.

  • Reaction Monitoring: Stir the reaction vigorously at the low temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, quench by adding cold water. The solid succinimide byproduct will float and can be removed by filtration.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with a 10% aqueous sodium thiosulfate solution (to remove any trace bromine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation.[11]

Protocol 2: Classical Bromination using Bromine in Acetic Acid

This method uses elemental bromine and requires stringent temperature control to prevent over-bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 4-fluoroanisole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.[6]

  • Bromine Solution: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred anisole solution over at least 30-45 minutes. It is critical to maintain the low temperature throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, monitoring by TLC or GC.

  • Work-up: Pour the reaction mixture slowly into a beaker containing ice water and a stir bar.

  • Quenching: If the reddish-brown color of bromine persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.[6]

  • Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation.

Visualization of the Reaction Pathway

G sub 4-Fluoroanisole int Arenium Ion Intermediate (Resonance Stabilized) sub->int Electrophilic Attack (Low Temp Favored) br + Br⁺ (from NBS or Br₂) prod This compound (Desired Product) int->prod -H⁺ side_prod 2,4-Dibromo-5-fluoroanisole (Over-bromination Product) prod->side_prod + Br⁺ (High Temp / Excess Br₂)

Caption: Formation of the desired product versus the over-bromination side product.

References

  • Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution.... Retrieved from [Link]

  • pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from [Link]

  • Research. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Retrieved from [Link]

  • Quora. (2016). How is the bromination mechanism of anisole carried out?. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Article. (n.d.). The Chemical Versatility of this compound in Organic Synthesis. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Article. (n.d.). Understanding the Properties and Handling of this compound (CAS 450-88-4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers and Manufacturers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Purchase of this compound: A Guide for B2B Buyers. Retrieved from [Link]

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Technical Support Center: Workup Procedures for 2-Bromo-5-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup procedures for reactions involving 2-Bromo-5-fluoroanisole. Navigating the post-reaction environment is as critical as the reaction itself. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the specific challenges you may encounter, ensuring the integrity and yield of your target compounds.

Section 1: Grignard Reaction Workup & Troubleshooting

The formation of a Grignard reagent from this compound is a powerful method for creating carbon-carbon bonds.[1] However, the high reactivity of the organomagnesium intermediate necessitates a carefully controlled workup to neutralize the reagent and isolate the desired product.[2]

Frequently Asked Questions (FAQs): Grignard Workup

Q1: What is the standard quenching agent for a Grignard reaction and why is it preferred?

A1: The most common and recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] The primary reason for its use is that it provides a mild proton source to protonate the alkoxide intermediate formed in the reaction, while being only weakly acidic (pH ~4.5-5.5).[2] This avoids the use of strong acids, which can cause side reactions with sensitive functional groups on your product, such as dehydration of tertiary alcohols. The reaction with excess Grignard reagent is also less violently exothermic compared to quenching with pure water.[3]

Q2: I've quenched my reaction. What is the white solid that has precipitated, and how do I deal with it?

A2: The white precipitate consists of inorganic magnesium salts, such as magnesium hydroxide (Mg(OH)₂) and magnesium hydroxy halides (Mg(OH)X).[4][5] These are byproducts of the quenching process. While they are generally insoluble in common organic solvents like diethyl ether or THF, they can often be dissolved by adding a sufficient amount of the aqueous quenching solution or, if the product is stable, by adding dilute acid (e.g., 1M HCl) until the solids dissolve.[6] Vigorous stirring during extraction can help manage these solids.

Q3: Can I just use water to quench my Grignard reaction?

A3: While water can be used, it is generally not the best practice for an initial quench. Grignard reagents react violently with water in a highly exothermic reaction, which can cause the solvent to boil and potentially lead to loss of material or a dangerous pressure buildup.[5][7] A sequential quench, starting with a less reactive protic source like isopropanol, followed by methanol, and finally water, is a much safer approach for destroying excess, highly reactive reagents.[8] For standard workups, saturated aqueous NH₄Cl remains the preferred initial quencher.[3]

Troubleshooting Guide: Grignard Reactions
Issue Symptom Probable Cause(s) Recommended Solution(s)
Persistent Emulsion A thick, stable layer forms between the organic and aqueous phases, preventing clean separation.- High concentration of magnesium salts acting as emulsifying agents.- Insufficient volume of either the organic or aqueous phase.1. Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.[2][9]2. Filter: Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.[9][10]3. Dilute: Add more of the organic extraction solvent to decrease the concentration of emulsifying species.[10]4. Centrifuge: If feasible, centrifugation can effectively separate the layers.[11][12]
Low Product Yield The isolated yield of the desired alcohol or carboxylic acid is significantly lower than expected.- Incomplete Grignard formation (reagent did not form efficiently).- Premature quenching of the Grignard reagent by moisture or acidic protons in the starting materials.- Product is partially soluble in the aqueous layer.1. Ensure Anhydrous Conditions: All glassware must be flame-dried, and solvents must be anhydrous for the Grignard formation step.[2][13]2. Back-Extraction: Perform an additional extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.[14]3. Check Electrophile Purity: Ensure the electrophile (aldehyde, ketone, etc.) is free of water.
Unreacted Magnesium Magnesium turnings remain at the bottom of the flask, even after the workup is complete.- This is often a physical transfer issue rather than a chemical one.1. Decant: Carefully decant the liquid phases away from the solid magnesium before transferring to the separatory funnel.[3]2. Filter: If decanting is difficult, you can filter the entire mixture through a coarse filter (like glass wool in a funnel) to remove the turnings before extraction.
Experimental Protocol: Standard Grignard Reaction Workup

This protocol assumes the Grignard reagent from this compound has been reacted with an electrophile (e.g., a ketone) in THF.

  • Cool the Reaction: Place the reaction flask in an ice-water bath (0 °C) to control the exotherm of the quench.

  • Quench: Slowly and with vigorous stirring, add saturated aqueous ammonium chloride solution dropwise via an addition funnel.[2] Continue the addition until no further fizzing or heat evolution is observed.

  • Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with the extraction solvent (e.g., diethyl ether or ethyl acetate) and add the rinsings to the funnel.[2]

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer. If significant solids are present, you may need to add more aqueous solution or dilute acid to dissolve them.

  • Wash: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.[3]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

Visualization: Grignard Workup Workflow

G cluster_0 Reaction Completion cluster_1 Workup Steps cluster_2 Final Product Reaction Grignard Reaction Mixture (Product Alkoxide, Excess RMgX) Quench 1. Quench (Slowly add sat. aq. NH4Cl at 0 °C) Reaction->Quench Neutralize & Protonate Extract 2. Extract (Add Et2O, transfer to sep. funnel) Quench->Extract Separate Phases Wash 3. Wash (Wash organic layer with H2O, then brine) Extract->Wash Remove Salts Dry 4. Dry & Concentrate (Dry over Na2SO4, filter, evaporate) Wash->Dry Remove Water Product Crude Product Dry->Product

Caption: Standard workflow for a Grignard reaction workup.

Section 2: Palladium-Catalyzed Cross-Coupling Workup & Troubleshooting

This compound is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for forming C-C and C-N bonds, respectively.[15][16][17] The primary challenge in the workup of these reactions is the complete removal of the palladium catalyst and other reagents.[18]

Frequently Asked Questions (FAQs): Cross-Coupling Workup

Q1: My reaction mixture is black after a Suzuki coupling. How do I get rid of the palladium?

A1: The black color is typically due to the formation of palladium black (Pd(0)), a heterogeneous form of the catalyst. The first and simplest approach is to dilute the reaction mixture with your extraction solvent and filter it through a pad of Celite® (diatomaceous earth).[19][20] A 1-2 cm thick pad is usually sufficient to trap the insoluble palladium particles.[18] If the filtrate is still colored, soluble palladium species may be present, requiring more advanced removal techniques.

Q2: Filtration through Celite® didn't remove all the palladium. What are my other options?

A2: If soluble palladium remains, you have several options:

  • Palladium Scavengers: These are materials, often silica or polystyrene-based, functionalized with groups that have a high affinity for palladium, such as thiols or thioureas.[18] You stir the scavenger with your crude product solution, and then filter it off.

  • Activated Carbon: This is a cost-effective method, but it can be non-selective and may adsorb your desired product, leading to yield loss.[18][21] Use the minimum amount necessary (e.g., 5-10 wt% relative to the crude product).[22]

  • Precipitation: In some cases, palladium can be precipitated by adding an anti-solvent or a specific precipitating agent, then removed by filtration.[18]

Q3: How do I remove the boronic acid byproducts from my Suzuki reaction?

A3: Boronic acids and their derivatives can often be removed with a basic aqueous wash. After the initial extraction, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will convert the acidic boronic species into their corresponding water-soluble boronate salts, which are then partitioned into the aqueous layer.[6] Ensure your product is stable to basic conditions before performing this wash.

Troubleshooting Guide: Palladium Removal
Method Advantages Disadvantages Best For...
Filtration (Celite®) Simple, fast, and inexpensive.[19]Only effective for heterogeneous/precipitated palladium.[18]First-line approach for removing palladium black.
Activated Carbon Cost-effective and widely available.[18]Can be non-selective, leading to product loss.[18][21] Lower efficiency than specialized scavengers.Removing moderate levels of palladium when some product loss is acceptable.
Palladium Scavengers High selectivity and efficiency.[18][22]More expensive than other methods. May require optimization of time and temperature.Removing trace amounts of soluble palladium to meet strict purity requirements (e.g., for APIs).
Chromatography Can simultaneously purify the product and remove palladium.Can be time-consuming and require large volumes of solvent.When the product already requires chromatographic purification.
Experimental Protocol: General Suzuki Coupling Workup

This protocol assumes a reaction between this compound and an arylboronic acid using a palladium catalyst and a base like K₂CO₃ in a solvent system like dioxane/water.

  • Cool and Dilute: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent like ethyl acetate or toluene.

  • Filter Catalyst: Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and any inorganic salts. Wash the Celite® pad with fresh solvent to recover any adsorbed product.[18]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.[23] If boronic acid residues are a concern and the product is base-stable, an additional wash with 1M NaOH can be performed before the water wash.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be further purified by column chromatography or recrystallization as needed.

Visualization: Troubleshooting Palladium Removal

G start Crude Reaction Mixture (Contains Palladium) celite_filter Filter through Celite® pad start->celite_filter filtrate_check Is filtrate colorless? celite_filter->filtrate_check success Proceed to Aqueous Workup filtrate_check->success Yes scavenger Treat with Palladium Scavenger or Activated Carbon filtrate_check->scavenger No filter_scavenger Filter to remove scavenger/carbon scavenger->filter_scavenger recheck Analyze for Pd content (e.g., ICP-MS) filter_scavenger->recheck recheck->success Pd < Limit fail Consider alternative purification (Chromatography, Crystallization) recheck->fail Pd > Limit

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-fluoroanisole versus 2-Bromoanisole in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl bromides are workhorses in this regard, serving as versatile precursors for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 2-bromo-5-fluoroanisole and its non-fluorinated counterpart, 2-bromoanisole.

The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. Consequently, understanding the impact of this substitution on the reactivity of the C-Br bond is crucial for reaction design and optimization. This guide will objectively compare the performance of these two substrates in three of the most powerful and widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The discussion will be grounded in the fundamental principles of physical organic chemistry and supported by available experimental data.

Theoretical Framework: The Electronic Influence of Substituents

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is largely governed by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The rate of this step is sensitive to the electronic properties of the aromatic ring.

  • 2-Bromoanisole : This molecule features a methoxy (-OCH₃) group ortho to the bromine atom. The methoxy group is a moderate activating group, exhibiting a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net effect is an increase in electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density can slightly hinder the oxidative addition of palladium, which is favored by a more electrophilic carbon center.

  • This compound : In addition to the ortho-methoxy group, this molecule possesses a fluorine atom meta to the bromine. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). While it also has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. For the methoxy group at the para position (σₚ = -0.27), its electron-donating nature is evident. For fluorine at the meta position (σₘ = +0.34), its electron-withdrawing character is clear. In this compound, the fluorine atom's inductive electron withdrawal will render the aromatic ring more electron-deficient compared to 2-bromoanisole. This is expected to make the carbon atom of the C-Br bond more electrophilic and, therefore, more susceptible to oxidative addition by a palladium(0) catalyst.

Based on these electronic considerations, we can hypothesize that This compound will exhibit enhanced reactivity over 2-bromoanisole in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron species. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling. Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [(L2)Pd(Ar)(HNR'R'')]Br [(L2)Pd(Ar)(HNR'R'')]Br Ar-Pd(II)-Br(L2)->[(L2)Pd(Ar)(HNR'R'')]Br Amine Coordination [(L2)Pd(Ar)(HNR'R'')]Br->Pd(0)L2 Reductive Elimination (Base) Ar-NR'R'' Ar-NR'R'' [(L2)Pd(Ar)(HNR'R'')]Br->Ar-NR'R'' caption Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination. Grignard_Formation Ar-Br Ar-Br Ar-Mg-Br Ar-Mg-Br Ar-Br->Ar-Mg-Br Mg insertion (anhydrous ether) Mg Mg caption Figure 3: Formation of a Grignard Reagent.

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-fluoroanisole: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key aromatic building blocks is paramount. 2-Bromo-5-fluoroanisole is a valuable intermediate, finding application in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, however, presents interesting challenges and necessitates a careful selection of synthetic strategy. This guide provides an in-depth, comparative analysis of validated methods for the synthesis of this compound, offering detailed experimental protocols and a critical evaluation of each approach to inform your synthetic planning.

Introduction: The Synthetic Challenge of this compound

The structure of this compound, with its specific arrangement of bromo, fluoro, and methoxy substituents, requires a synthetic approach that can control regioselectivity. The interplay of the electronic effects of these functional groups governs the feasibility and outcome of common aromatic substitution reactions. This guide will explore two primary synthetic strategies: a multi-step route commencing with the nitration of 4-fluoroaniline, and a discussion of the challenges associated with the seemingly more direct approach of electrophilic bromination of 4-fluoroanisole.

Method 1: A Robust Multi-Step Synthesis via Sandmeyer-type Reaction

This approach leverages a series of reliable and well-established transformations to construct the target molecule with high purity and yield. The overall strategy involves the initial construction of a substituted aniline, followed by a diazotization and subsequent Sandmeyer-type reaction to introduce the bromine atom, and finally, conversion of the amino group to a hydroxyl group, which is then methylated.

Overall Synthesis Workflow

A 4-Fluoroaniline B 4-Fluoroacetanilide A->B Acylation (Acetic Anhydride) C 2-Nitro-4-fluoroacetanilide B->C Nitration (HNO3, H2SO4) D 2-Bromo-5-fluoronitrobenzene C->D Sandmeyer-type Bromination (NaNO2, HBr, CuBr) E 2-Bromo-5-fluoroaniline D->E Reduction (Fe, Acetic Acid) F 2-Bromo-5-fluorophenol E->F Diazotization & Hydrolysis (NaNO2, H2SO4) G This compound F->G Methylation (Dimethyl Sulfate)

Caption: Multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluoroaniline from 4-Fluoroaniline

This initial phase of the synthesis constructs the key aniline intermediate. The procedure involves protection of the amine, nitration, a Sandmeyer-type replacement of the acetamido group with bromine, and finally, reduction of the nitro group.[2]

  • Acylation: 4-Fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This step protects the amino group from the harsh conditions of the subsequent nitration step.[2]

  • Nitration: The protected aniline is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 2-position, yielding 2-nitro-4-fluoroacetanilide.[2]

  • Sandmeyer-type Bromination: The acetamido group of 2-nitro-4-fluoroacetanilide is replaced with bromine by treatment with sodium nitrite in the presence of a brominating agent under acidic conditions to give 2-bromo-5-fluoronitrobenzene.[2]

  • Reduction: The nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amine using iron powder in acetic acid.[3][4] An alternative method involves catalytic hydrogenation using Raney nickel.[5][6] This affords the desired 2-bromo-5-fluoroaniline in high yield and purity.[2]

Step 2: Diazotization of 2-Bromo-5-fluoroaniline to 2-Bromo-5-fluorophenol

The conversion of the amino group to a hydroxyl group is a critical transformation. This is achieved through diazotization followed by hydrolysis.

  • Diazotization: 2-Bromo-5-fluoroaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C.[7]

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This generates the corresponding diazonium salt in situ.[7]

  • Hydrolysis: The solution containing the diazonium salt is then gently warmed. The diazonium group, being an excellent leaving group (N₂), is displaced by water to form 2-bromo-5-fluorophenol.

Step 3: Methylation of 2-Bromo-5-fluorophenol to this compound

The final step is the methylation of the phenolic hydroxyl group.

  • 2-Bromo-5-fluorophenol is dissolved in a suitable solvent, such as acetone or methanol.

  • A base, such as potassium carbonate, is added to deprotonate the phenol.

  • Dimethyl sulfate is then added as the methylating agent. The reaction mixture is typically heated to reflux to ensure complete reaction.

  • After an aqueous workup and purification, typically by distillation or chromatography, this compound is obtained.[8]

Method 2: The Challenge of Direct Electrophilic Bromination of 4-Fluoroanisole

A more direct and seemingly simpler approach would be the electrophilic bromination of readily available 4-fluoroanisole. However, this method is fraught with challenges related to regioselectivity, making it an inefficient and often impractical route to the desired this compound isomer.

Mechanistic Considerations and Regiochemical Outcome

cluster_0 Directing Effects on 4-Fluoroanisole A 4-Fluoroanisole B Electrophilic Bromination (e.g., Br2, Lewis Acid) A->B C 2-Bromo-4-fluoroanisole (Major Product) B->C Ortho to -OCH3 (Strongly Activating) D 3-Bromo-4-fluoroanisole (Minor Product) B->D Ortho to -F (Weakly Directing, Deactivating) E This compound (Not Formed)

Caption: Regiochemical outcome of the bromination of 4-fluoroanisole.

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In 4-fluoroanisole, we have two competing directors:

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom can donate electron density into the ring via resonance, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions.

  • The Fluoro Group (-F): Fluorine is an electronegative atom and is deactivating overall due to its strong inductive effect. However, it is also an ortho, para-director due to the resonance contribution of its lone pairs.

In this scenario, the strongly activating methoxy group dominates the directing effect. Since the para position is blocked by the fluorine atom, electrophilic attack is overwhelmingly directed to the positions ortho to the methoxy group. This leads to the formation of 2-bromo-4-fluoroanisole as the major product. Substitution at the positions ortho to the fluorine (and meta to the methoxy group) is significantly disfavored. Consequently, direct bromination of 4-fluoroanisole is not a viable method for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Multi-Step Synthesis via Sandmeyer-type ReactionMethod 2: Direct Bromination of 4-Fluoroanisole
Starting Material 4-Fluoroaniline4-Fluoroanisole
Number of Steps 4 (from 2-bromo-5-fluoronitrobenzene)1
Overall Yield Moderate to High (individual steps are typically high yielding)Very Low to None (for the desired isomer)
Purity of Final Product High, with predictable byproducts that are generally easy to separate.Low, major byproduct is the 2-bromo-4-fluoroanisole isomer.
Regiocontrol Excellent, the substitution pattern is precisely controlled by the sequence of reactions.Poor, dominated by the directing effect of the methoxy group.
Scalability Good, the reactions involved are well-established and scalable.Poor, due to the difficulty in separating the desired isomer.
Safety Considerations Involves handling of nitric and sulfuric acids, as well as potentially unstable diazonium salts (though typically used in situ).Involves handling of bromine and potentially a Lewis acid catalyst.

Conclusion and Recommendations

For the synthesis of this compound, the multi-step approach starting from a suitably substituted aniline, such as 2-bromo-5-fluoroaniline, is the unequivocally superior method. While it involves more synthetic steps, it offers excellent control over regioselectivity, leading to a high-purity product with a good overall yield. The individual reactions are robust and well-documented in the chemical literature, making this a reliable and scalable route for both laboratory and potential industrial applications.

In contrast, the direct electrophilic bromination of 4-fluoroanisole is not a recommended or viable method for obtaining this compound. The powerful directing effect of the methoxy group leads to the formation of the undesired 2-bromo-4-fluoroanisole isomer as the major product. This serves as a crucial reminder of the importance of understanding and leveraging the principles of regioselectivity in the design of efficient and successful synthetic strategies.

References

  • Google Patents.
  • The Chemical Versatility of this compound in Organic Synthesis. The Chemical Versatility of this compound in Organic Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-fluoroanisole. [Link]

  • Google Patents.
  • Chem-Impex. This compound. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • DTIC. New Diazo Process. [Link]

  • Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

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A Comparative Spectroscopic Guide to the Analysis of 2-Bromo-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a cornerstone of successful synthesis and characterization. 2-Bromo-5-fluoroanisole and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, making their unambiguous identification critical.[1] This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of these compounds, offering insights into the causality behind experimental choices and providing supporting data and protocols.

The strategic placement of bromo, fluoro, and methoxy substituents on the benzene ring gives rise to distinct electronic and steric environments. These differences are manifested in the spectroscopic signatures of the molecules, allowing for their differentiation and characterization. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound derivatives.

The Analytical Workflow: A Systematic Approach

A logical and systematic workflow is essential for the comprehensive spectroscopic analysis of this compound derivatives. This ensures that all necessary structural information is obtained efficiently and accurately.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Isomer Sample of This compound Derivative Dissolution Dissolution in Appropriate Solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR/UV-Vis) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectroscopy (Neat or Solution) Dissolution->IR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS UV UV-Vis Spectroscopy Dissolution->UV Processing Spectral Processing (Baseline Correction, Peak Picking, Integration) NMR->Processing IR->Processing MS->Processing UV->Processing Analysis Comparative Analysis & Structural Elucidation Processing->Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives due to its high sensitivity to the local electronic environment of each nucleus. ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this class of compounds.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. For this compound, the three aromatic protons will each give a distinct signal, and their splitting patterns will be influenced by both homo- and heteronuclear coupling (to other protons and to the fluorine atom, respectively).

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts are influenced by the electronegativity of the substituents, with carbons attached to the methoxy group, bromine, and fluorine showing characteristic downfield shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine-containing compound. The chemical shift of the fluorine atom can be influenced by the nature and position of the other substituents on the aromatic ring.

Spectroscopic Feature This compound Isomeric Comparison (Hypothetical)
¹H NMR (Aromatic Region) Three distinct multipletsThe number of signals and their splitting patterns will vary significantly between isomers. For example, a para-substituted isomer might show a more simplified spectrum with two doublets.
¹³C NMR Seven distinct signals (6 aromatic, 1 methoxy)The number of signals can differ based on molecular symmetry. The chemical shifts of the substituted carbons are highly diagnostic.
¹⁹F NMR A single multipletThe chemical shift will be sensitive to the electronic environment created by the bromine and methoxy groups.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Set the appropriate spectral width and acquisition time.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule.[2][3] For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups.

Key vibrational bands to look for include:

  • C-O Stretching: Anisole and its derivatives typically show two C-O stretching bands. An asymmetrical C-O-C stretch appears around 1250 cm⁻¹ and a symmetrical stretch is observed near 1040 cm⁻¹.[3]

  • C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region, below 600 cm⁻¹.

  • C-F Stretching: The C-F stretching band is usually strong and appears in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretching: These bands are observed in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.

Vibrational Mode Expected Frequency Range (cm⁻¹) Significance for this compound
Asymmetric C-O-C Stretch~1250Confirms the presence of the anisole moiety.
Symmetric C-O-C Stretch~1040Further confirmation of the ether linkage.
C-F Stretch1000-1400A strong band indicating the presence of the fluoro substituent.
C-Br Stretch< 600Confirms the presence of the bromo substituent.
Aromatic C=C Stretch1450-1600Indicates the presence of the benzene ring.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CH₂Cl₂) and place a drop onto a salt plate. Allow the solvent to evaporate before acquiring the spectrum.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the salt plates with the pure solvent.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Analysis:

    • The acquired spectrum should be baseline-corrected.

    • Identify and label the characteristic absorption bands.

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Interpretation Sample This compound Derivative Prep Prepare as Neat Liquid or in Solution Sample->Prep Background Acquire Background Spectrum Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Baseline Correction SampleSpec->Process Identify Identify Characteristic Vibrational Bands Process->Identify

Caption: A streamlined workflow for the FTIR analysis of this compound derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, electron ionization (EI) mass spectrometry is commonly employed.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 1:1.[5]

The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for anisole derivatives include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the molecular ion.

Ion m/z (for this compound) Significance
[M]⁺204/206Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-CH₃]⁺189/191Loss of a methyl radical.
[M-CHO]⁺175/177Loss of a formyl radical.
[M-Br]⁺125Loss of a bromine radical.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Install a suitable capillary column in the gas chromatograph (GC).

    • Set the GC oven temperature program to achieve good separation of the components.

    • Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will then be introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the total ion chromatogram.

    • Examine the mass spectrum of this peak to determine the molecular weight and analyze the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] Aromatic compounds like this compound derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.[7]

Benzene itself has two primary absorption bands around 200 nm and a weaker, "forbidden" band around 260 nm.[7] Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these bands. The methoxy, bromo, and fluoro substituents will all influence the UV-Vis spectrum of the parent benzene ring.

Transition Approximate λmax (nm) Effect of Substitution
Primary Band (π → π)~220-250Bathochromic shift compared to benzene due to the auxochromic effect of the substituents.
Secondary Band (π → π)~270-300Also experiences a bathochromic shift and a potential hyperchromic effect.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Instrument Setup:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Set the instrument to scan over the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Record the baseline with the blank cuvette.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives relies on the synergistic use of multiple techniques. NMR spectroscopy provides the most detailed structural information, particularly for isomer differentiation. IR spectroscopy is invaluable for the rapid confirmation of functional groups. Mass spectrometry is essential for determining the molecular weight and confirming the presence of bromine through its characteristic isotopic pattern. UV-Vis spectroscopy offers insights into the electronic structure of the molecule. By employing the protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important synthetic intermediates.

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutic agents. 2-Bromo-5-fluoroanisole has emerged as a versatile and highly valuable starting material in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group that can be a synthetic handle or a pharmacophoric element, provides a rich foundation for the synthesis of diverse and biologically active compounds.

This guide provides an in-depth, objective comparison of the biological activities of two prominent classes of compounds derived from this compound: chalcones and triazoles . We will delve into their synthesis, comparative biological data, mechanisms of action, and the experimental protocols used to evaluate their efficacy. This analysis is designed to provide you with the technical insights and field-proven perspectives necessary to inform your research and development endeavors.

From a Simple Anisole to Complex Bioactive Scaffolds: The Synthetic Pathway

The journey from the commercially available this compound to biologically active derivatives begins with its conversion into key intermediates, primarily 2-bromo-5-fluorobenzaldehyde and 2-bromo-5-fluoroacetophenone. These intermediates serve as the foundational building blocks for the synthesis of chalcones and triazoles. The presence of the bromine atom allows for a variety of synthetic transformations, including Grignard reagent formation or lithiation followed by reaction with an appropriate electrophile to introduce the aldehyde or acetyl group. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct more complex precursors.[1] For instance, the oxidation of the corresponding benzyl alcohol can yield 2-bromo-5-fluorobenzaldehyde.[2]

A Tale of Two Derivatives: Chalcones vs. Triazoles

Chalcones: Potent Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticancer agents.[3] The incorporation of the 2-bromo-5-fluoro-phenyl moiety into the chalcone scaffold has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.

The synthesis of chalcones from 2-bromo-5-fluorobenzaldehyde is typically achieved through a Claisen-Schmidt condensation reaction with a substituted acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide.

G cluster_synthesis Chalcone Synthesis Workflow 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde Claisen_Schmidt_Condensation Claisen-Schmidt Condensation 2-Bromo-5-fluorobenzaldehyde->Claisen_Schmidt_Condensation Substituted_Acetophenone Substituted_Acetophenone Substituted_Acetophenone->Claisen_Schmidt_Condensation Base_Catalyst Base (e.g., NaOH) Base_Catalyst->Claisen_Schmidt_Condensation Chalcone_Derivative Chalcone Derivative Claisen_Schmidt_Condensation->Chalcone_Derivative

Caption: General workflow for the synthesis of chalcone derivatives.

The cytotoxic potential of chalcone derivatives is typically evaluated using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency. Below is a comparative table of representative chalcone derivatives incorporating a halogenated phenyl ring, demonstrating their anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone A (Brominated)Gastric Cancer Cells3.57 - 5.61[4]
Chalcone B (Fluorinated)Pancreatic (BxPC-3)18.67[4]
Chalcone C (Fluorinated)Breast (BT-20)26.43[4]
Chalcone-Imidazole Hybrid Colon (HCT116)1.123 - 20.134[4]
Chalcone-Pyrazole Hybrid Hepatocellular Carcinoma (HCC)0.5 - 4.8[4]

Note: The specific substitution patterns of Chalcones A, B, and C beyond the indicated halogenation are detailed in the cited literature.

The anticancer activity of chalcones is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets.[3][5] One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Additionally, chalcones have been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[6][7]

G cluster_pathway Anticancer Mechanism of Chalcones Chalcone Chalcone Tubulin Tubulin Chalcone->Tubulin Inhibition Apoptosis Apoptosis Chalcone->Apoptosis Induction PI3K_AKT PI3K/AKT Pathway Chalcone->PI3K_AKT Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest G2M_Arrest->Apoptosis Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation_Survival Promotes

Caption: Simplified signaling pathway for the anticancer action of chalcones.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Triazoles: Broad-Spectrum Antimicrobial Agents

1,2,3- and 1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that are prominent scaffolds in many clinically used drugs. Derivatives incorporating the 2-bromo-5-fluorophenyl moiety have demonstrated significant potential as broad-spectrum antimicrobial agents.

A common route to 1,2,3-triazole derivatives involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." This reaction joins an azide with a terminal alkyne. The necessary azide can be prepared from a derivative of this compound.

G cluster_synthesis_triazole Triazole Synthesis Workflow Aryl_Azide Aryl Azide (from this compound derivative) Click_Reaction CuAAC Click Reaction Aryl_Azide->Click_Reaction Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Triazole_Derivative 1,2,3-Triazole Derivative Click_Reaction->Triazole_Derivative

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

The antimicrobial efficacy of triazole derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µmol/mL)Fungal StrainMIC (µmol/mL)Reference
Triazole 6d B. subtilis0.0123C. albicans0.0246[13]
Triazole 7d S. aureus0.0061C. albicans0.0246[13]
Triazole 7c E. coli0.0135--[13]
Triazole 7g --C. albicans0.0141[13]
Fluoroquinolone-Triazole Hybrid MRSA0.25 µg/mL--[14]

Note: The specific structures of the triazole derivatives are detailed in the cited literature. MIC values may be reported in different units (e.g., µg/mL) and should be converted for direct comparison where possible.

The antimicrobial action of triazoles can vary depending on their specific structure. Antifungal triazoles, for example, are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The antibacterial mechanisms of novel triazole derivatives are diverse and can include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential metabolic pathways.

G cluster_pathway_antifungal Antifungal Mechanism of Triazoles Triazole Triazole Lanosterol_Demethylase Lanosterol 14α-demethylase Triazole->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Lanosterol_Demethylase->Fungal_Cell_Membrane Disrupts Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth

Caption: Simplified pathway for the antifungal action of triazoles.

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the triazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of chalcones and triazoles derived from the versatile building block, this compound. Chalcones have demonstrated significant promise as anticancer agents with multifaceted mechanisms of action, while triazoles exhibit broad-spectrum antimicrobial properties. The fluorine and bromine substituents on the anisole ring play a crucial role in enhancing the potency and modulating the pharmacokinetic properties of these derivatives.

For drug development professionals, the choice between these scaffolds will depend on the therapeutic area of interest. The synthetic accessibility and the potential for extensive structure-activity relationship (SAR) studies make both compound classes attractive for further investigation. Future research should focus on optimizing the lead compounds from these series to improve their efficacy, selectivity, and safety profiles, with the ultimate goal of developing novel therapeutics to address unmet medical needs.

References

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  • NIH. (2022). Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Chalcones with Anticancer Activities. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

  • NIH. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalysis in the Coupling of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoroanisole

In the landscape of modern synthetic chemistry, this compound stands out as a versatile and strategically important building block. Its unique electronic profile—featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on the same aromatic ring—makes it a valuable precursor for a wide array of molecules in medicinal chemistry and materials science. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

However, the very features that make this substrate valuable also present a distinct challenge. The opposing electronic effects of the substituents can modulate the reactivity of the C-Br bond, demanding a carefully optimized catalytic system to achieve high efficiency and yield. This guide provides a comparative analysis of palladium-based catalyst systems for three of the most powerful transformations involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and field-proven data necessary to make informed decisions in catalyst selection, moving beyond mere protocols to understand the causality behind optimal reaction design.

Foundational Concepts: The Engine of Cross-Coupling

At the heart of these transformations is the palladium catalytic cycle, a well-established mechanistic pathway that typically involves three key steps: Oxidative Addition, Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings), and Reductive Elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation/Amine Coordination: In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

The efficiency of this entire process is profoundly influenced by the ligands bound to the palladium atom. Ligands are not passive spectators; they are crucial modulators of the catalyst's stability and reactivity.[7] Modern catalysis has moved beyond simple phosphines like triphenylphosphine (PPh₃) to embrace bulky, electron-rich ligands that dramatically accelerate the key steps of the cycle, particularly the often-sluggish reductive elimination.[8][9]

A generalized catalytic cycle for palladium cross-coupling reactions.

Part 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds. For a substrate like this compound, selecting an efficient catalyst is key to overcoming the balanced electronic nature of the ring and achieving high yields.

Comparative Performance of Catalyst Systems

The data below, compiled from established principles and analogous systems, illustrates the evolution and effectiveness of different catalyst generations for this transformation.[10][11][12]

Catalyst SystemPrecursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale for Performance
System 1: Traditional Pd(PPh₃)₄ (5%)PPh₃ (inherent)K₂CO₃Dioxane/H₂O9512-2465-85Moderate Efficacy : PPh₃ is not electron-rich enough to strongly promote reductive elimination, leading to longer reaction times and potential side reactions.[10]
System 2: Palladacycle Pd(dppf)Cl₂ (3%)dppf (inherent)K₃PO₄DME854-885-95High Reliability : The dppf ligand offers better stability and activity than PPh₃, providing a good balance of performance and cost for many standard applications.
System 3: Buchwald Ligand Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O80-1001-4>95Superior Performance : The bulky, electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination, enabling lower catalyst loadings, shorter times, and excellent yields even with challenging substrates.[9][13]
System 4: NHC Ligand PEPPSI-IPr (2%)IPr (inherent)K₂CO₃THF802-6>90High Stability & Activity : N-Heterocyclic Carbene (NHC) ligands form very stable complexes with palladium, offering high turnover numbers and resistance to catalyst decomposition.[4]
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol utilizes a modern Buchwald-type ligand system, which is recommended for achieving consistently high yields with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene and Degassed Water

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask and purge with an inert gas (e.g., Argon) for three cycles.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start: Assemble Reagents reagents Add Solids to Schlenk Flask: - Aryl Bromide - Boronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Toluene & Degassed Water inert->solvent reaction Heat at 100°C with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, Filter, & Aqueous Wash monitor->workup Complete purify Dry & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

A generalized experimental workflow for Suzuki-Miyaura coupling.

Part 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a motif prevalent in over a third of all small-molecule pharmaceuticals.[14][15] The reaction is highly sensitive to ligand choice, especially when using a substrate like this compound.

Comparative Performance of Catalyst Systems

The development of specialized ligands by the Buchwald and Hartwig groups has been instrumental in making this reaction general and reliable.[16][17]

Catalyst SystemPrecursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale for Performance
System 1: Early Bidentate Pd₂(dba)₃ (2%)BINAP (3%)NaOt-BuToluene10012-2450-75Limited Scope : While an improvement over monodentate phosphines, BINAP is often not effective for less reactive aryl bromides or sterically hindered amines.
System 2: Buchwald Gen 2 Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄Toluene1002-8>90High Efficiency : XPhos is a highly effective, general ligand that promotes the coupling of a wide range of amines and aryl bromides with high efficiency.[16]
System 3: Buchwald Gen 3 G3-XPhos Precat (2%)XPhos (inherent)K₂CO₃t-BuOH801-6>95Operational Simplicity : Air-stable precatalysts simplify reaction setup and provide highly reproducible results, often under milder conditions with weaker bases.
System 4: NHC Ligand Pd-BIAN-NHC (2%)BIAN-NHC (inherent)NaOt-BuDioxane1104-1285-95Robust for Heterocycles : Specialized NHC ligands can be particularly effective for coupling challenging heterocyclic amines, demonstrating high stability.[18][19]
Experimental Protocol: High-Yield Buchwald-Hartwig Amination

This protocol uses an air-stable G3-precatalyst for operational simplicity and high reproducibility.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • G3-XPhos Precatalyst (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous tert-Butanol (t-BuOH)

Procedure:

  • Reaction Setup: In a vial or flask, combine the this compound, G3-XPhos precatalyst, and potassium carbonate. Note: As the precatalyst is air-stable, this can often be done on the benchtop.

  • Add Liquids: Add the amine and anhydrous t-BuOH.

  • Seal and Heat: Seal the vessel tightly and place it in a preheated block or oil bath at 80-100 °C.

  • Monitoring: Stir the reaction until the starting material is consumed, as determined by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and salts.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography to yield the desired N-aryl amine.

G Experimental Workflow: Buchwald-Hartwig Amination start Start: Assemble Reagents reagents Combine in Vial: - Aryl Bromide - G3-Precatalyst - K₂CO₃ start->reagents liquids Add Amine & Anhydrous t-BuOH reagents->liquids reaction Seal Vessel & Heat at 80-100°C liquids->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, & Aqueous Wash monitor->workup Complete purify Dry, Concentrate, & Purify via Chromatography workup->purify end End: Isolated Aryl Amine purify->end

A generalized experimental workflow for Buchwald-Hartwig amination.

Part 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling is the most direct method for linking a terminal alkyne to an aryl halide, creating valuable arylalkyne structures. The reaction traditionally relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[20][21][22]

Comparative Performance of Catalyst Systems

The choice of base and the presence or absence of copper are key variables in optimizing the Sonogashira coupling.

Catalyst SystemPd-Precursor (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale for Performance
System 1: Classic Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF25-503-680-90Workhorse Method : This standard system is effective for many substrates. The amine base (triethylamine) often serves as both the base and a solvent.[20]
System 2: Amine-Free Pd(OAc)₂ (2%) + PPh₃ (4%)CuI (5%)K₂CO₃DMF806-1275-85Alternative Base : Useful when a bulky amine base is undesirable. However, it may require higher temperatures and can be slower.
System 3: Copper-Free Pd(OAc)₂ (2%) + SPhos (4%)NoneCs₂CO₃Dioxane1004-8>90Avoids Homocoupling : Copper(I) can promote the oxidative homocoupling of the alkyne (Glaser coupling). Copper-free systems, often using advanced ligands, prevent this side reaction and can be more robust.[23]
Experimental Protocol: Classic Sonogashira Coupling

This protocol details the widely used palladium/copper co-catalyzed procedure.[24]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry, inerted flask.

  • Solvent and Base: Add anhydrous THF and triethylamine. The mixture should be thoroughly degassed.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often complete within a few hours.

  • Monitoring: Monitor by TLC for the disappearance of the aryl bromide.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify the resulting arylalkyne by flash chromatography.

G Experimental Workflow: Sonogashira Coupling start Start: Assemble Catalysts reagents Inert Flask: - Aryl Bromide - Pd(PPh₃)₂Cl₂ - CuI start->reagents solvent Add Degassed THF & Triethylamine reagents->solvent alkyne Add Terminal Alkyne (Dropwise) solvent->alkyne reaction Stir at RT - 40°C alkyne->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Dilute & Filter through Celite® monitor->workup Complete purify Aqueous Wash, Dry, Concentrate, & Purify workup->purify end End: Isolated Arylalkyne purify->end

A generalized experimental workflow for Sonogashira coupling.

Discussion and Recommendations

The choice of catalyst for the cross-coupling of this compound is not a one-size-fits-all decision. It is a strategic choice based on the desired transformation, scale, cost, and required efficiency.

  • For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(dppf)Cl₂ are reliable, the superior performance of systems employing bulky, electron-rich biarylphosphine ligands like SPhos or XPhos is undeniable.[13] For high-throughput synthesis or challenging substrates, these advanced systems deliver higher yields in shorter times with lower catalyst loadings, justifying their higher initial cost.

  • For Buchwald-Hartwig Aminations: This reaction is critically dependent on modern ligand systems. The use of an air-stable precatalyst like G3-XPhos is highly recommended.[16] It offers excellent scope, high yields, and operational simplicity, minimizing variability between experiments.

  • For Sonogashira Couplings: The classic Pd/Cu co-catalytic system remains a robust and effective choice for most applications.[21] However, if alkyne homocoupling is a significant side reaction, or if trace copper contamination is a concern for downstream applications (e.g., in electronics or sensitive biological assays), a copper-free protocol should be employed.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling is a testament to the power of modern catalyst design. By understanding the fundamental principles of the catalytic cycle and the specific roles that advanced ligands play, researchers can move beyond simple recipe-following to rationally design experiments. The data and protocols presented herein demonstrate a clear trend: investment in modern, well-defined catalyst systems consistently leads to more efficient, reliable, and broader-scoping synthetic outcomes. This strategic approach to catalysis is essential for accelerating discovery in the pharmaceutical and material sciences.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 39(40), 9534-9543. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Scott, J. P., & Snieckus, V. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 888-900. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background. [Link]

  • Everson, D. A., & Weix, D. J. (2014). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(16), 5918-5921. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Organic Chemistry Portal. Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. [Link]

  • Biswas, S., & Weix, D. J. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(8), 2572-2575. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • Murugan, K., & Venuvanalingam, P. (2007). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 9(7), 1141-1144. [Link]

  • Kim, J., & Chang, S. (2016). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 49(8), 1594-1605. [Link]

  • Royal Society of Chemistry. (2023). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science. [Link]

  • DSpace@MIT. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. [Link]

  • ResearchGate. Iron-Catalyzed Reductive Aryl–Alkenyl Cross-Coupling Reactions. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a pivotal building block in the landscape of modern organic synthesis. Its unique trifunctional structure—featuring an ether, a bromine atom, and a fluorine atom—makes it an exceptionally versatile intermediate for creating complex molecules. Researchers in pharmaceutical and agrochemical development frequently utilize this compound, leveraging the bromine for cross-coupling reactions and the fluorine to enhance metabolic stability and bioavailability in target molecules.[1][2]

However, the efficacy and safety of these high-value downstream products are directly contingent on the purity of the starting materials. The presence of isomeric byproducts, unreacted precursors, or solvent residues can lead to unpredictable reaction pathways, diminished yields, and the introduction of potentially toxic impurities that are difficult to remove in later stages. Consequently, a robust, multi-faceted analytical approach to purity assessment is not merely a quality control measure; it is a fundamental prerequisite for successful and reproducible research.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers select the most appropriate techniques for their specific needs.

Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this compound, which has a boiling point between 143-145°C.[3][4] It offers unparalleled separation efficiency and definitive identification capabilities.

Principle of the Technique

The methodology hinges on two core processes. First, the gas chromatograph separates components of a mixture based on their volatility and differential interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This produces a unique mass spectrum for each component, acting as a molecular fingerprint that allows for unambiguous identification. Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[5]

Causality in Experimental Design

The choice of a non-polar or medium-polarity capillary column (e.g., DB-5ms) is deliberate.[5] Such columns separate compounds primarily by their boiling points, which is ideal for resolving potential isomeric impurities whose polarity may be very similar to the main product but whose boiling points might differ slightly. The temperature program is designed to ensure that the analyte is volatile enough to travel through the column but not so fast that co-elution of impurities occurs. The electron ionization (EI) energy is set at 70 eV, a standard that ensures reproducible fragmentation patterns that can be compared against established spectral libraries for confident identification.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[5]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Injector:

    • Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (to prevent column overloading).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Calculate purity as the area percentage of the main product peak relative to the total area of all peaks detected. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane (1 mg/mL) prep1->prep2 analysis1 Inject 1 µL into GC-MS prep2->analysis1 analysis2 Separation in Capillary Column analysis1->analysis2 analysis3 EI Ionization & Mass Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Impurities via MS Library Search data1->data3

Caption: Workflow for purity assessment using GC-MS.

Chapter 2: High-Performance Liquid Chromatography (HPLC)

For compounds that may have lower volatility or thermal instability, HPLC is a powerful alternative to GC. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Principle of the Technique

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this compound, which is a molecule of moderate polarity.[6] In RP-HPLC, the stationary phase (typically C18) is nonpolar, and the mobile phase is polar (e.g., a mixture of acetonitrile and water). More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus elute later. A UV detector is used to quantify the analyte, as the aromatic ring in this compound strongly absorbs UV light. Purity is determined by comparing the area of the main peak to the total area of all peaks.[5][7]

Causality in Experimental Design

A C18 column is the workhorse of reversed-phase chromatography and provides excellent separation for a wide range of organic molecules.[6] A gradient elution (where the mobile phase composition changes over time) is initially used to screen for impurities with a wide range of polarities.[6] The gradient starts with a higher water content and gradually increases the organic solvent (acetonitrile), eluting polar impurities first and non-polar ones later. Monitoring at a wavelength like 254 nm is chosen because it is a common wavelength where aromatic compounds exhibit strong absorbance, ensuring high sensitivity.[5]

Detailed Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (for better peak shape).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with 50% B, ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the synthesized product in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile (0.1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for purity assessment using HPLC.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are indispensable.

Principle of the Technique

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the molecular structure. The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for highly accurate quantification without the need for a reference standard of the impurity itself.[8]

  • ¹H NMR: Provides a map of all hydrogen atoms in the molecule, confirming the presence of the methoxy group and the aromatic protons.

  • ¹⁹F NMR: As fluorine is 100% abundant and highly sensitive, ¹⁹F NMR provides a clean, simple spectrum with minimal background interference.[8] It is exceptionally useful for identifying any fluorine-containing impurities.[9]

Causality in Experimental Design

Using a deuterated solvent (like CDCl₃) is essential to avoid a large, interfering solvent signal in ¹H NMR. For quantitative analysis (qNMR), a long relaxation delay (D1) is crucial. This ensures that all nuclei have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei. ¹⁹F NMR is often simpler to quantify because its relaxation times are generally shorter and the spectral window is wider, leading to less peak overlap.

Detailed Experimental Protocol: ¹H and ¹⁹F NMR
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR) if absolute quantification is required.

  • ¹H NMR Acquisition:

    • Observe Frequency: ~400 MHz.

    • Pulse Angle: 30-90°.

    • Relaxation Delay (D1): 30 seconds (for qNMR).

    • Number of Scans: 8-16.

  • ¹⁹F NMR Acquisition:

    • Observe Frequency: ~376 MHz.

    • Proton Decoupling: Apply during acquisition for simpler spectra.

    • Relaxation Delay (D1): 10-20 seconds.

    • Number of Scans: 16-64.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and multiplicities to expected values for this compound.

    • Purity Assessment: Carefully integrate all peaks in the spectrum. The purity is the ratio of the integral of the product peaks to the sum of all integrals (product + impurities).

Data Visualization: NMR Analysis Logic

NMR_Logic cluster_H1 1H NMR Analysis cluster_F19 19F NMR Analysis Sample Dissolve Sample in CDCl3 Acquire Acquire 1H and 19F NMR Spectra Sample->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process H1_Struct Confirm Aromatic & Methoxy Protons Process->H1_Struct F19_Struct Confirm C-F Environment Process->F19_Struct H1_Purity Integrate All Peaks (Product vs. Impurities) H1_Struct->H1_Purity FinalPurity Combine Data for Final Purity Assessment H1_Purity->FinalPurity F19_Purity Identify & Quantify Fluorinated Impurities F19_Struct->F19_Purity F19_Purity->FinalPurity

Caption: Logical flow for purity assessment using NMR.

Chapter 4: Ancillary and Confirmatory Techniques

While GC-MS, HPLC, and NMR are the primary quantitative methods, other techniques provide valuable, often complementary, information.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent tool for confirming the presence of key functional groups.

  • Application: For this compound, FTIR can quickly confirm the presence of the C-O-C ether linkage (~1250 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), and C-Br/C-F vibrations in the fingerprint region (<1000 cm⁻¹).[10]

  • Limitation: FTIR is primarily a qualitative technique for identity confirmation. It is not well-suited for quantifying impurities unless the impurity has a unique, strong absorption band in a region free from interference.

Boiling Point Analysis
  • Principle: A pure substance has a sharp, distinct boiling point at a given pressure. Impurities will typically broaden the boiling point range.

  • Application: The literature value for the boiling point of this compound is approximately 143-145 °C at 760 mmHg. A carefully measured boiling point that is sharp and within this range suggests high purity. A broad boiling range would indicate the presence of significant impurities.

  • Limitation: This is a classical, macroscopic technique that is insensitive to low levels of impurities. It is best used as a preliminary check of bulk purity rather than a precise analytical measurement.

Comparative Summary and Recommendations

The optimal analytical strategy often involves a combination of these techniques to build a self-validating system of protocols.

Technique Primary Use Quantitation Sensitivity Selectivity Key Advantage Key Limitation
GC-MS Purity & IdentityExcellentHigh (ng/L levels possible)[11][12]Very HighDefinitive identification of volatile impurities via mass spectra.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Purity & QuantitationExcellentHighGoodVersatile for a wide range of polarities; non-destructive.Impurity identification is not definitive without a mass spec detector or reference standards.
NMR (¹H & ¹⁹F) Structure & PurityExcellent (qNMR)ModerateVery HighAbsolute structural confirmation; ¹⁹F NMR is highly specific for fluorinated impurities.[8]Lower sensitivity than chromatographic methods; higher equipment cost.
FTIR IdentityPoorModerateLowFast, simple confirmation of functional groups.Not suitable for quantitation of minor components.
Boiling Point Bulk Purity CheckNoVery LowNoneSimple, low-cost indication of gross impurities.Insensitive to trace impurities; requires significant sample.

Final Recommendation:

  • Initial Screening & Identity: Use FTIR for rapid confirmation of functional groups and ¹H/¹⁹F NMR for definitive structural verification.

  • Primary Purity Assessment: Employ GC-MS as the primary method for quantifying volatile impurities, leveraging its high separation power and confident peak identification.

  • Orthogonal Method: Use RP-HPLC as a complementary (orthogonal) technique. If a sample appears pure by GC-MS, confirming this with HPLC provides a higher degree of confidence, as it separates based on a different chemical principle (polarity vs. volatility).

By integrating these methods, researchers can establish a comprehensive and trustworthy profile of their synthesized this compound, ensuring the integrity and success of their subsequent research and development endeavors.

References

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  • Gouilleux, B., et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]

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A Comparative Guide to the X-ray Crystallographic Data of 2-Bromo-5-fluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data for derivatives of 2-Bromo-5-fluoroanisole, a key structural motif in medicinal chemistry and materials science. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of interactions with biological targets and the prediction of physicochemical properties. This document, authored from the perspective of a Senior Application Scientist, delves into the solid-state structures of select derivatives, offering insights into the influence of substituent groups on crystal packing and molecular conformation.

The Significance of this compound in Drug Discovery

The this compound scaffold is a versatile building block in the synthesis of complex organic molecules. The presence of orthogonal bromine and fluorine atoms, along with the methoxy group, provides distinct handles for synthetic modification and influences the electronic properties of the aromatic ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom can modulate properties such as metabolic stability and binding affinity through favorable electrostatic interactions. Consequently, derivatives of this compound are frequently investigated as potential therapeutic agents.

Comparative Crystallographic Analysis

While the crystal structure of the parent this compound remains elusive in the Cambridge Structural Database (CSD), this guide presents a detailed analysis of two complex derivatives and one structural analogue for which crystallographic data are available. These examples provide valuable insights into the supramolecular chemistry of the 2-bromo-5-fluorophenyl moiety.

Table 1: Comparative Crystallographic Data

ParameterDerivative A[1][2]Derivative B[1][2]Analogue C
Full Chemical Name 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[3]
Molecular Formula C₁₇H₁₃BrFNO₃SC₁₆H₁₁BrFNO₃SC₁₂H₉BrFNO
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 8.8323(3)12.0454(4)3.9376(4)
b (Å) 9.0731(3)8.1633(3)20.999(3)
c (Å) 11.2330(4)15.6598(5)13.2700(15)
α (°) 82.289(1)9090
β (°) 77.089(1)97.438(1)95.035(7)
γ (°) 66.804(1)9090
Volume (ų) 799.59(5)1526.49(9)1093.0(2)
Z 244
Key Intermolecular Interactions C—H···O, C—F···π, π–π stacking, H···BrC—H···F, C—H···O, C—H···π, π–π stackingvan der Waals forces

Analysis of Structural Data:

The crystallographic data reveal significant differences in the packing of these molecules, driven by the nature of the substituents.

  • Derivative A and B: These larger, more complex molecules exhibit a rich variety of non-covalent interactions. The thiochromene moiety, with its nitro and ethoxy/methoxy substituents, provides multiple sites for hydrogen bonding and π-π stacking. In Derivative A, the packing is dominated by C—H···O and C—F···π interactions, leading to a triclinic crystal system.[1][2] In contrast, Derivative B, with a methoxy group instead of ethoxy, crystallizes in a monoclinic system, with C—H···F and C—H···π interactions playing a more prominent role in the crystal packing.[1][2] The dihedral angle between the 2-bromo-5-fluorophenyl ring and the thiochromene plane is nearly perpendicular in both compounds (89.3(2)° in A and 86.94(8)° in B), indicating that this conformation is likely a low-energy state for this fragment.[2]

  • Analogue C: This simpler analogue, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, provides a point of comparison, although the substitution pattern on the anisole ring is different. The crystal packing in this case is primarily governed by weaker van der Waals forces.[3] The dihedral angle between the two aromatic rings is 51.39(5)°, suggesting a greater degree of rotational freedom compared to the more sterically hindered thiochromene derivatives.[3]

Experimental Protocols

Synthesis and Crystallization of Thiochromene Derivatives (A and B)

The synthesis of these derivatives proceeds via a condensation reaction between a substituted 2-mercaptobenzaldehyde and a nitrostyrene derivative.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask, add 2-mercaptobenzaldehyde (1 equivalent), the appropriate nitrostyrene derivative (1 equivalent), and potassium carbonate (K₂CO₃) (1 equivalent) in toluene.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

  • Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of an ethanol solution of the purified product.[2]

Causality Behind Experimental Choices:

  • Solvent: Toluene is chosen as the solvent for its ability to dissolve the reactants and its relatively high boiling point, although the reaction proceeds at room temperature.

  • Base: Potassium carbonate acts as a base to facilitate the initial Michael addition of the thiolate to the nitrostyrene.

  • Crystallization: Slow evaporation is a common and effective technique for growing high-quality single crystals, as it allows molecules to self-assemble into a well-ordered lattice.

Proposed Synthesis of Simpler Derivatives

3.2.1. Synthesis of (2-bromo-5-fluorophenyl)methanol

This can be achieved by the reduction of 2-bromo-5-fluorobenzaldehyde.

  • Reduction: Dissolve 2-bromo-5-fluorobenzaldehyde in methanol and cool the solution to 0 °C. Add sodium borohydride (NaBH₄) portion-wise.

  • Quenching: After the reaction is complete, quench with water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification and Crystallization: Dry the organic layer, concentrate it, and purify the residue by column chromatography. Crystals could potentially be grown from a solvent system like hexane/ethyl acetate.

3.2.2. Synthesis of N-(2-bromo-5-fluorophenyl)acetamide

This can be prepared by the acylation of 2-bromo-5-fluoroaniline.

  • Acylation: Dissolve 2-bromo-5-fluoroaniline in a suitable solvent like dichloromethane. Add acetic anhydride and a base such as triethylamine.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification and Crystallization: Dry the organic layer, concentrate, and purify by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizations

Molecular Structure of Derivative A

Caption: Molecular structure of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene.

Experimental Workflow for Thiochromene Synthesis

Reactants 2-Mercaptobenzaldehyde + Nitrostyrene + K2CO3 in Toluene Stir Stir at RT for 2h Reactants->Stir Evaporation Solvent Evaporation Stir->Evaporation Purification Flash Chromatography Evaporation->Purification Crystallization Slow Evaporation from Ethanol Purification->Crystallization Crystals Single Crystals Crystallization->Crystals

Caption: Experimental workflow for the synthesis and crystallization of thiochromene derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the available X-ray crystallographic data for derivatives of this compound. The presented data highlights the significant influence of various substituents on the crystal packing and intermolecular interactions. While the crystal structure of the parent compound is not yet known, the detailed analysis of its more complex derivatives offers valuable insights for researchers in the field.

Future work should focus on the synthesis and crystallization of simpler derivatives, such as (2-bromo-5-fluorophenyl)methanol and N-(2-bromo-5-fluorophenyl)acetamide. The availability of their crystal structures would allow for a more systematic study of the structure-property relationships within this important class of compounds, further aiding in the rational design of new pharmaceuticals and functional materials.

References

  • Pham, T. T. N., Nguyen, T. T. T., Van, T. N., Vo, D. D., & Le, T. N. (2019). Crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1783–1786. [Link]

  • Pham, T. T. N., Nguyen, T. T. T., Van, T. N., Vo, D. D., & Le, T. N. (2019). Crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). CCDC. [Link]

  • Nawaz, A., Elahi, S., Tahir, M. N., & Iqbal, J. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]

Sources

A Comparative Guide to the Kinetic Profiles of 2-Bromo-5-fluoroanisole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-5-fluoroanisole in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the selection of versatile building blocks is a critical determinant of synthetic efficiency and success. This compound has emerged as a valuable substrate, offering a unique combination of electronic and steric properties. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the fluoro and methoxy substituents modulate the electronic landscape of the aromatic ring, influencing reaction kinetics and regioselectivity.

This guide provides a comprehensive kinetic analysis of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. By objectively comparing its performance in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, we aim to equip researchers with the insights necessary to make informed decisions in reaction design and optimization. The information presented herein is a synthesis of established mechanistic principles, data from analogous systems, and detailed, actionable experimental protocols.

The Electronic Influence of Fluoro and Methoxy Substituents on Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-Br bond to a Pd(0) center, which is often the rate-determining step.[1] The electronic nature of the substituents on the aromatic ring plays a crucial role in this process.

  • Fluorine (at C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to an acceleration of the reaction rate compared to unsubstituted bromoanisole.

  • Methoxy Group (at C1): The methoxy group exhibits a dual electronic effect. It has an electron-donating resonance effect (+R) that increases the electron density at the ortho and para positions. However, it also has an electron-withdrawing inductive effect (-I). For the C2-Br bond, the overall electronic influence of the methoxy group is a combination of these competing effects.

The interplay of the electron-withdrawing fluorine and the nuanced electronic nature of the methoxy group makes this compound an interesting substrate for kinetic studies.

Comparative Kinetic Analysis of Key Cross-Coupling Reactions

The choice of reaction type significantly impacts the kinetic profile of transformations involving this compound. Below, we compare its expected performance in four major palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[2] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Illustrative Comparative Kinetic Data for Suzuki-Miyaura Coupling

Aryl BromideRelative Rate Constant (k_rel) (Illustrative)Rationale
4-Bromonitrobenzene (Strongly Electron-Withdrawing)~5.0The strongly electron-withdrawing nitro group significantly accelerates oxidative addition.
This compound ~2.5 - 3.5 The electron-withdrawing fluorine atom enhances the rate of oxidative addition.
4-Bromoanisole (Electron-Donating)~0.8The electron-donating methoxy group slightly deactivates the aryl bromide towards oxidative addition.
4-Bromotoluene (Weakly Electron-Donating)~1.2The weakly electron-donating methyl group has a minor deactivating effect.

Note: The data in this table is illustrative and based on general trends. Actual relative rates must be determined experimentally.

Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Pd(II) Complex [(L)2Pd(Ar)(Br)] Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'B(OH)2, Base Pd(II) Boronate Complex [(L)2Pd(Ar)(Ar')] Transmetalation->Pd(II) Boronate Complex Reductive Elimination Reductive Elimination Pd(II) Boronate Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Ar-Ar' Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] The kinetics of this reaction are highly dependent on the choice of ligand, base, and the nature of the amine.

Illustrative Kinetic Comparison: Suzuki-Miyaura vs. Buchwald-Hartwig

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Typical Rate-Determining Step Oxidative Addition or TransmetalationOxidative Addition or Reductive Elimination
Relative Reaction Rate Generally fasterCan be slower, highly ligand-dependent
Key Factors Influencing Rate Ligand choice, base, solvent, boronic acid derivativeLigand design, nature of the amine, base strength
Typical Catalyst Loading 0.5 - 3 mol%1 - 5 mol%
Typical Temperature Range 80 - 110 °C80 - 120 °C

Catalytic Cycle for the Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Pd(II) Complex [(L)2Pd(Ar)(Br)] Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation HNR1R2, Base Pd(II) Amido Complex [(L)2Pd(Ar)(NR1R2)] Amine Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Ar-NR1R2 Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of aryl halides with alkenes.[3] The regioselectivity and stereoselectivity of the Heck reaction are important considerations in addition to the reaction rate.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is essential for a thorough understanding of reaction mechanisms and for process optimization. The following is a general protocol for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction involving this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Prepare Stock Solutions: - this compound - Coupling Partner - Catalyst/Ligand - Base - Internal Standard Reaction Setup Set up reaction vials under inert atmosphere. Stock Solutions->Reaction Setup Initiation Initiate reaction by adding This compound. Reaction Setup->Initiation Sampling Take aliquots at regular time intervals. Initiation->Sampling Quenching Quench aliquots immediately. Sampling->Quenching Instrumental Analysis Analyze quenched samples by GC or HPLC. Quenching->Instrumental Analysis Data Processing Determine concentrations relative to internal standard. Instrumental Analysis->Data Processing Kinetic Modeling Plot concentration vs. time to determine rate constants. Data Processing->Kinetic Modeling

Caption: General workflow for kinetic analysis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid, amine, alkene, or alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • GC or HPLC with a suitable column

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst/ligand complex, the base, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vials under an inert atmosphere (e.g., in a glovebox), add the stock solutions of the catalyst, base, and coupling partner.

  • Initiation of Reaction: Equilibrate the vials to the desired reaction temperature. To initiate the reaction, add the this compound and internal standard stock solutions to each vial simultaneously. Start a timer for each vial.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial using a syringe and immediately quench the reaction by transferring the aliquot to a vial containing a suitable quenching agent (e.g., a cooled solution of an amine or acid in a solvent that will not interfere with the analysis).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product formed or the disappearance of this compound over time, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the limiting reactant versus time.

    • To determine the initial rate, calculate the slope of the initial linear portion of the concentration vs. time curve.

    • For pseudo-first-order conditions (where one reactant is in large excess), plot the natural logarithm of the concentration of the limiting reactant versus time. A linear plot indicates a pseudo-first-order reaction, and the negative of the slope gives the pseudo-first-order rate constant (k_obs).

Conclusion: A Versatile Substrate with Tunable Reactivity

This compound stands as a highly versatile and valuable building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is predictably influenced by the electronic properties of its fluoro and methoxy substituents, with the electron-withdrawing fluorine atom generally accelerating the rate-determining oxidative addition step.

This guide has provided a comparative framework for understanding the kinetic performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. While direct, quantitative kinetic data for this specific substrate remains an area for further investigation, the principles and illustrative data presented herein offer a solid foundation for reaction design and optimization. The detailed experimental protocols empower researchers to conduct their own kinetic studies, contributing to a deeper understanding of the reactivity of this important synthetic intermediate. By leveraging the insights provided in this guide, scientists and drug development professionals can more effectively harness the synthetic potential of this compound in their pursuit of novel molecules with significant biological and material applications.

References

  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • NROChemistry. (n.d.). Negishi Coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Stille-Coupling Reaction. (n.d.).
  • BenchChem. (2025). Common side reactions and byproducts in Stille coupling.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ma, D., & Cai, Q. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. In On the Application of Organometallic Reagents in Organic Synthesis (Vol. 2).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • ResearchGate. (2024, September).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2025, August 6). Negishi cross-coupling reactions of ??
  • Inorganic Chemistry. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. 56(16), 10290-10297.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • ChemRxiv. (n.d.).
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules.
  • ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PMC. (n.d.). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.
  • ResearchGate. (2025, August 10).
  • BenchChem. (2025).
  • MDPI. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”.
  • PMC. (2023, April 20).
  • MDPI. (2017, January 27).
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2][3] Fluorinated building blocks are indispensable tools, offering chemists the ability to fine-tune a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5][6] This guide provides an in-depth comparative analysis of 2-Bromo-5-fluoroanisole, a versatile and highly valuable building block, benchmarked against other common fluorinated synthons. We will delve into its reactivity profile in key cross-coupling reactions, provide field-tested experimental protocols, and explain the underlying chemical principles that govern its performance, enabling you to make informed decisions in your synthetic campaigns.

The Strategic Advantage of Fluorine in Synthesis

The utility of fluorine in drug discovery stems from its unique properties. As the most electronegative element, its introduction into an organic molecule exerts a powerful inductive effect, which can modulate the pKa of nearby functional groups, alter conformational preferences, and block sites of metabolic oxidation.[2][4] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), imparting significant thermal and chemical stability to the molecule.[6]

This compound (CAS 450-88-4) is a prime example of a multifunctional building block. Its structure is strategically designed for synthetic versatility:

  • Aryl Bromide: The bromine atom serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, the workhorses of modern C-C and C-heteroatom bond formation.[7][8]

  • Aryl Fluoride: The fluorine atom influences the electronic character of the aromatic ring and, when incorporated into the final product, can enhance metabolic stability and binding interactions.[1][7]

  • Anisole Moiety: The electron-donating methoxy group modulates the reactivity of the ring and provides an additional point for chemical modification.

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl Base Base (e.g., K₂CO₃) Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate Activation Borate->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide Ar-X (e.g., this compound) ArylHalide->OxAdd Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido Base Base (e.g., NaOtBu) Base->AmineCoord assists Amine R₂NH Amine->AmineCoord RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product ArylHalide Ar-X (e.g., this compound) ArylHalide->OxAdd

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Expertise in Action: Why are bulky, electron-rich phosphine ligands like XPhos or RuPhos so effective? These ligands serve multiple purposes. T[9][10]heir steric bulk promotes the final, product-releasing reductive elimination step, which is often the rate-determining step. Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the initial, challenging oxidative addition of the aryl halide. T[9]his combination is essential for achieving high turnover numbers, especially with less reactive substrates like aryl chlorides.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating and serve as a robust starting point for your own optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow

Sources

A Senior Application Scientist's Guide to the Characterization of Novel Compounds from 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Bromo-5-fluoroanisole

In the landscape of modern medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate properties of the target molecules. This compound (CAS 450-88-4) has emerged as a premier building block, prized for the synthetic versatility conferred by its unique trifunctional substitution pattern.[1][2] The strategic placement of the bromine atom, the fluorine atom, and the methoxy group on the aromatic ring provides a powerful platform for generating diverse and complex molecular architectures.

The bromine atom serves as a highly reliable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control.[3] Concurrently, the fluorine substituent is of paramount importance in drug discovery. Its introduction into a molecule can profoundly influence properties such as metabolic stability, binding affinity, and bioavailability by altering the compound's electronic nature and lipophilicity.[4][5] This guide provides a comparative analysis of key synthetic pathways originating from this compound, offering detailed experimental protocols and characterization insights to empower researchers in their discovery efforts.

Part 1: Biaryl Scaffolds via Suzuki-Miyaura Coupling

The construction of biaryl motifs is a cornerstone of modern drug design, as this scaffold is present in numerous approved pharmaceuticals. The Suzuki-Miyaura coupling is a robust and highly versatile method for creating carbon-carbon bonds, demonstrating broad functional group tolerance and reliable outcomes.[6][7]

Causality of Experimental Design: The choice of a palladium catalyst and ligand is not arbitrary; it is dictated by the electronic properties of the coupling partners. For an electron-rich substrate like this compound, a standard catalyst such as Pd(PPh₃)₄ is often sufficient. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[8] A mixed solvent system, typically an organic solvent with water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.

Comparative Data for Novel Biaryl Compounds
Compound IDArylboronic Acid PartnerReaction Time (h)Yield (%)M.p. (°C)Key ¹⁹F NMR Shift (δ, ppm)Key ¹H NMR Signal (δ, ppm)
C-1 Phenylboronic acid129278-80-118.27.55-7.30 (m, Ar-H)
C-2 4-Pyridylboronic acid1685102-104-117.98.65 (d, 2H, Py-H)
C-3 3-Thiopheneboronic acid128885-87-118.57.40 (dd, 1H, Th-H)
Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 1. Add this compound, Arylboronic Acid, Base (K₂CO₃), and Pd(PPh₃)₄ to a flame-dried flask. p2 2. Evacuate and backfill with Argon (3x). p1->p2 p3 3. Add degassed solvents (e.g., Dioxane/Water). p2->p3 r1 4. Heat mixture to reflux (e.g., 90-100 °C). p3->r1 r2 5. Monitor by TLC or GC-MS until starting material is consumed. r1->r2 w1 6. Cool to RT, add water, and extract with Ethyl Acetate. r2->w1 w2 7. Combine organic layers, dry (Na₂SO₄), and concentrate. w1->w2 w3 8. Purify by flash column chromatography. w2->w3 final final w3->final Characterize Pure Product (NMR, MS, etc.)

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Fluoro-2-methoxy-1,1'-biphenyl (C-1)
  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 205 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times.

  • Solvent Addition: Add 12 mL of 1,4-dioxane and 3 mL of water (degassed by sparging with argon for 20 minutes) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Work-up: After cooling to room temperature, add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Part 2: Aryl Amines via Buchwald-Hartwig Amination

The N-aryl moiety is another privileged scaffold in medicinal chemistry. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods often fail.[9][10]

Causality of Experimental Design: This reaction is highly sensitive to the choice of ligand and base.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to facilitate both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[12] Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[13] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as the Pd(0) catalyst and the organometallic intermediates are sensitive to oxygen and moisture.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd_amido L₂Pd(II)(Ar)(NR'R'') amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 product Ar-NR'R'' (Product) reductive_elim->product arbr Ar-Br (this compound) arbr->oxidative_add amine HNR'R'' amine->amine_coord base Base (e.g., NaOtBu) base->amine_coord -HBr

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Data for Novel Aryl Amines
Compound IDAmine PartnerLigandYield (%)M.p. (°C)Key ¹⁹F NMR Shift (δ, ppm)Key ¹H NMR Signal (δ, ppm)
N-1 AnilineXPhos8995-97-120.55.85 (s, 1H, N-H)
N-2 MorpholineRuPhos9468-70-121.13.80 (t, 4H, O-CH₂)
N-3 BenzylamineXPhos82Liquid-120.84.35 (d, 2H, N-CH₂)
Protocol 2: Synthesis of 4-Fluoro-2-methoxy-N-phenylaniline (N-1)
  • Glovebox Preparation: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 205 mg) and aniline (1.2 mmol, 112 mg) to the tube, followed by 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir for 18 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired aryl amine.

Part 3: Advanced Diversification via Lithiation-Borylation

To unlock further synthetic possibilities, the aryl bromide can be converted into an arylboronic ester. This "functional group interconversion" transforms the substrate into a nucleophilic partner for subsequent Suzuki couplings, effectively reversing its reactivity and opening the door to a new range of products. The lithiation-borylation sequence is a powerful method to achieve this transformation.[14]

Causality of Experimental Design: This reaction is performed at very low temperatures (-78 °C) to control the highly reactive organolithium intermediate and prevent unwanted side reactions. n-Butyllithium (n-BuLi) is a strong base that facilitates lithium-halogen exchange with the aryl bromide. The resulting aryllithium species is then quenched with a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the stable pinacol boronate ester.[15]

Workflow: Lithiation-Borylation Sequence

G cluster_lithiation Lithiation (Low Temp) cluster_borylation Borylation cluster_workup Work-up & Purification p1 1. Dissolve this compound in anhydrous THF. p2 2. Cool solution to -78 °C (Dry Ice/Acetone bath). p1->p2 p3 3. Add n-BuLi dropwise and stir for 1 hour. p2->p3 r1 4. Add boronic ester (e.g., Isopropoxy-Bpin) dropwise at -78 °C. p3->r1 r2 5. Allow to warm slowly to room temperature overnight. r1->r2 w1 6. Quench with saturated aqueous NH₄Cl. r2->w1 w2 7. Extract with Ether, dry, and concentrate. w1->w2 w3 8. Purify by chromatography or recrystallization. w2->w3 final final w3->final Isolate Arylboronic Ester for subsequent reactions

Caption: Experimental workflow for the lithiation-borylation of an aryl halide.

Protocol 3: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Setup: Add this compound (1.0 mmol, 205 mg) to an oven-dried, three-neck flask under an argon atmosphere. Add 10 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 223 mg) dropwise.

  • Warming: Stir the reaction at -78 °C for an additional 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Quenching & Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting boronic ester can often be used in the next step without further purification or can be purified by column chromatography if necessary. This product is now a substrate for a subsequent Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique arrangement of functional groups allows for selective and high-yielding transformations into diverse classes of compounds. By employing robust methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access novel biaryl and N-aryl scaffolds. Furthermore, advanced techniques like lithiation-borylation expand the synthetic toolbox, enabling a reactivity-reversal strategy for accessing even more complex targets. The protocols and comparative data presented herein serve as a validated starting point for scientists and drug development professionals to leverage the full potential of this versatile building block in their research endeavors.

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  • BenchChem. (2026). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • PubChem. (2026). 2-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2026). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2026). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling.
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A Researcher's Guide to the In Vitro and In Vivo Evaluation of 2-Bromo-5-fluoroanisole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a rigorous science. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of compounds derived from the versatile building block, 2-Bromo-5-fluoroanisole. While direct comparative studies on a homologous series of this compound derivatives are emerging, we will draw upon established methodologies and data from structurally related bromo- and fluoro-substituted aromatic compounds to illuminate the path of investigation. This guide is designed to be a practical resource, offering not just data, but the strategic thinking behind the experimental choices.

The Rationale: Why this compound Derivatives?

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the realms of anti-cancer and anti-inflammatory drug development.[1] Its utility stems from the unique electronic properties conferred by the bromine and fluorine substituents on the anisole ring. The presence of these halogens enhances reactivity and selectivity in crucial synthetic reactions like Suzuki and Sonogashira cross-couplings, which are instrumental in building molecular complexity.[2]

Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] The bromine atom, in addition to being a synthetic handle, can also contribute to the biological activity of the final compound. This strategic combination of functionalities makes derivatives of this compound a compelling class of molecules for therapeutic exploration.

Comparative In Vitro Evaluation: Gauging Cellular Efficacy

The initial assessment of any new chemical entity's therapeutic potential begins with in vitro assays. These cell-based studies provide crucial information on a compound's cytotoxicity, mechanism of action, and structure-activity relationships (SAR). Here, we present a comparative analysis of bromo- and fluoro-substituted aromatic compounds, serving as exemplars for what one might expect when evaluating derivatives of this compound.

Case Study 1: Bromo-substituted Indolinones

A study on 1-benzyl-5-bromoindolin-2-one derivatives showcases a systematic approach to evaluating in vitro anticancer activity. A series of compounds were synthesized and tested against human lung (A-549) and breast (MCF-7) cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity of 1-benzyl-5-bromoindolin-2-one Derivatives [4]

CompoundModificationA-549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
7c 4-(p-fluorophenyl)thiazole> 507.17 ± 0.94
7d 4-(p-chlorophenyl)thiazole> 502.93 ± 0.47
12a 4-methyl-5-(phenyldiazenyl)thiazole> 5039.53 ± 2.02
12c 4-methyl-5-((p-tolyl)diazenyl)thiazole> 5027.65 ± 2.39
12d 4-methyl-5-((4-methoxyphenyl)diazenyl)thiazole> 5013.92 ± 1.21
Doxorubicin (Reference Drug)4.51 ± 0.521.23 ± 0.11

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data reveals that derivatives 7c and 7d exhibit significant cytotoxic activity against the MCF-7 breast cancer cell line, with the chloro-substituted derivative 7d being the most potent. This highlights how subtle changes to the periphery of the core structure can dramatically influence biological activity.

Case Study 2: Fluoro-substituted Makaluvamine Analogs

In another exemplary study, a series of synthetic makaluvamine analogs, including a fluoro-substituted derivative, were evaluated for their anti-proliferative effects against a panel of human cancer cell lines.[5][6]

Table 2: In Vitro Cytotoxicity of Synthetic Makaluvamine Analogs (IC₅₀ in µM) [6]

CompoundBreast (MCF-7)Breast (MDA-MB-468)Colon (HT-29)Lung (NCI-H460)
FBA-TPQ (Fluoro) 0.0970.2010.1540.187
PEA-TPQ 0.3420.8760.5610.632
MPA-TPQ 0.2110.5430.3210.411
DPA-TPQ 0.1890.4980.2980.376

The fluorinated analog, FBA-TPQ , consistently demonstrated the highest potency across all tested cell lines, underscoring the positive impact of fluorine substitution in this chemical series.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of desired concentrations.

    • After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the treated plates for a specified duration (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h Seeding->Incubation_24h Treatment 5. Treat Cells with Compounds Incubation_24h->Treatment Compound_Prep 4. Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48_72h 6. Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition 7. Add MTT Reagent Incubation_48_72h->MTT_Addition Formazan_Formation 8. Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization 9. Add Solubilization Buffer Formazan_Formation->Solubilization Read_Absorbance 10. Read Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT Cell Viability Assay.

In Vivo Evaluation: Assessing Efficacy in a Living System

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity. The human tumor xenograft model in immunocompromised mice is a widely accepted standard for the preclinical evaluation of anticancer agents.[6]

Case Study: In Vivo Efficacy of a Fluorinated Makaluvamine Analog

The highly potent fluorinated compound FBA-TPQ from the in vitro studies was advanced to an in vivo xenograft model using MCF-7 breast cancer cells.

Table 3: In Vivo Antitumor Activity of FBA-TPQ in an MCF-7 Xenograft Model [6]

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Control (Vehicle)-0
FBA-TPQ 5 mg/kg/day, 3 days/week for 3 weeks~50
FBA-TPQ 10 mg/kg/day, 3 days/week for 2 weeks~65
FBA-TPQ 20 mg/kg/day, 3 days/week for 1 week~71.6

The results demonstrate a dose-dependent inhibition of tumor growth, with the highest dose leading to a significant reduction in tumor volume. This successful translation from in vitro potency to in vivo efficacy underscores the therapeutic potential of this compound.

Experimental Protocol: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Animal Acclimatization and Cell Implantation:

    • Acclimatize immunocompromised mice (e.g., nude or SCID mice) to the laboratory conditions for at least one week.

    • Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment groups according to the predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The experiment is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint & Analysis Acclimatization 1. Acclimatize Immunocompromised Mice Implantation 2. Implant Human Cancer Cells Acclimatization->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Administration 5. Administer Compound/Vehicle Randomization->Administration Measurement 6. Measure Tumor Volume & Body Weight Administration->Measurement Repeatedly Termination 7. Terminate Experiment Measurement->Termination At endpoint Excision 8. Excise and Weigh Tumors Termination->Excision Analysis 9. Analyze Tumor Growth Inhibition Excision->Analysis

Sources

A Senior Application Scientist's Guide to Ligand Efficacy in the Amination of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Amines

In the landscape of modern drug discovery and materials science, the synthesis of aryl amines stands as a cornerstone transformation. Molecules bearing the arylamine motif are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials. The specific substrate, 2-Bromo-5-fluoroanisole, is a valuable building block, with its substituted aniline products serving as precursors to a range of complex and high-value molecules.

The direct formation of a carbon-nitrogen (C-N) bond with an aryl halide, however, is not a trivial undertaking. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent method for this purpose, offering a broad substrate scope and functional group tolerance where classical methods fall short[1][2]. The success of this reaction is critically dependent on the choice of ligand, a component that profoundly influences the catalyst's activity, stability, and selectivity.

This guide provides an in-depth comparison of different ligand classes for the amination of this compound. We will move beyond a simple catalog of results to explore the mechanistic reasoning behind ligand selection, providing researchers with the insights needed to optimize their synthetic routes.

The Engine of C-N Coupling: A Mechanistic Overview

The Buchwald-Hartwig amination is a complex catalytic process where the ligand is not a mere spectator but an active controller of the reaction's efficiency. The generally accepted catalytic cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination[3]. The ligand's steric and electronic properties are crucial at each stage.

  • Oxidative Addition: A bulky, electron-rich ligand facilitates the addition of the aryl halide to the Pd(0) center, forming the key Pd(II) intermediate.

  • Amine Binding & Deprotonation: The ligand's bulk influences the coordination of the incoming amine and the subsequent deprotonation by the base.

  • Reductive Elimination: This is often the rate-limiting step. The ligand's structure, particularly its bite angle in the case of bidentate phosphines, directly impacts the ease with which the C-N bond is formed and the product is released, regenerating the Pd(0) catalyst[4].

Below is a diagram illustrating the catalytic cycle, highlighting the central role of the palladium-ligand complex.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination (+ HNR'R'') Deprotonation Ar-Pd(II)(NR'R'')L₂ AmineCoord->Deprotonation Deprotonation (- Base-H⁺X⁻) Deprotonation->Pd0 Product Ar-NR'R'' Deprotonation->Product Reductive Elimination L1 Catalyst Species L2 Product L3 Reaction Step

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

A Comparative Analysis of Ligand Classes

While direct comparative data for this compound is scarce, we can extrapolate from studies on structurally similar aryl bromides to guide our ligand selection. The key challenge with this substrate is its electron-rich nature (due to the methoxy group), which can slow the initial oxidative addition step.

Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands)

This class, developed by the Buchwald group, is arguably the most versatile and widely used for C-N cross-coupling[4][5]. Their defining feature is a biaryl backbone that creates a sterically hindered environment around the phosphorus atom. This bulk promotes reductive elimination and stabilizes the monoligated Pd(0) species, which is often the most active catalyst.

  • XPhos: A highly versatile and effective ligand for a wide range of aryl bromides and chlorides. Its steric bulk is well-suited for coupling with both primary and secondary amines[6]. It is often a reliable first choice for challenging substrates.

  • SPhos & RuPhos: These ligands offer different steric and electronic profiles and can sometimes outperform XPhos, particularly with heteroaromatic halides or when side reactions are an issue[5].

  • BrettPhos: Noted for its extreme steric bulk, BrettPhos can be particularly effective for coupling sterically demanding secondary amines or for reactions involving substrates prone to β-hydride elimination[3].

Chelating Diphosphine Ligands

These ligands feature two phosphine groups that can bind to the palladium center. The "bite angle"—the P-Pd-P angle—is a critical parameter.

  • Xantphos: This ligand possesses a wide, natural bite angle of approximately 108-112°. This geometry is believed to facilitate the reductive elimination step, making it highly effective in many amination reactions[7][8]. Its performance with electron-rich aryl bromides is well-documented.

  • Josiphos Ligands: These ferrocene-based ligands are sterically demanding and have proven highly effective, even for difficult couplings involving aryl chlorides and ammonia[9]. Their rigid backbone and bulky substituents create a unique catalytic pocket.

N-Heterocyclic Carbenes (NHCs)

NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can lead to highly active and long-lived catalysts[10][11].

  • IPr and SIPr: These are among the most common NHC ligands. Their strong electron donation can significantly accelerate the oxidative addition step, which can be advantageous for electron-rich substrates like this compound[11][12]. They are often used for coupling aryl chlorides, which are less reactive than bromides[12].

Comparative Experimental Data

The following table summarizes representative results for the amination of various aryl bromides, providing a basis for selecting a ligand for this compound. The conditions are chosen to be as comparable as possible.

LigandCatalyst System (mol%)BaseSolventTemp (°C)Time (h)SubstrateAmineYield (%)Reference
XPhos Pd₂(dba)₃ (1%) / XPhos (2%)NaOtBuToluene10024Brominated BenzodiazepineAniline>95[6]
RuPhos RuPhos Precatalyst (2%)LiHMDSToluene100183-Bromo-2-aminopyridineMorpholine83[5]
Josiphos Pd(OAc)₂ (1%) / Ligand (1.2%)NaOtBuToluene8024-Bromo-t-butylbenzeneMorpholine99[9]
Xantphos Pd(OAc)₂ (2%) / Xantphos (4%)Cs₂CO₃Dioxane10034-BromotolueneAniline98[7]
IPr Pd₂(dba)₃ (1%) / IPr·HCl (2%)NaOtBuDioxane8034-ChlorotolueneMorpholine99[11]

Note: LiHMDS = Lithium bis(trimethylsilyl)amide; dba = dibenzylideneacetone.

Recommended Experimental Protocol

Based on the analysis of related systems, a robust starting point for the amination of this compound with a representative secondary amine, such as morpholine, would utilize a bulky biaryl phosphine ligand. The following protocol is a self-validating system designed for high reproducibility.

Materials and Setup:
  • Substrate: this compound

  • Amine: Morpholine

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: XPhos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer, heating block, and an inert atmosphere (Argon or Nitrogen) manifold.

Causality Note: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The Pd(0) catalytic species is sensitive to oxygen and moisture, and failure to exclude them is a common cause of reaction failure.

Step-by-Step Procedure:
  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%) to the reaction vessel.

  • Reagent Addition: Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv). Then, add this compound (207 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Nucleophile: Add anhydrous toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vessel and place it in a preheated heating block at 100 °C. Stir vigorously for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking a small aliquot from the reaction mixture.

  • Workup and Purification: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow Setup Inert Atmosphere Setup (Glovebox/Schlenk Line) Reagents Charge Vessel: Pd₂(dba)₃, XPhos, NaOtBu, Ar-Br Setup->Reagents Solvent Add Toluene & Amine Reagents->Solvent React Seal & Heat (100 °C, 16-24h) Solvent->React Workup Quench (H₂O) & Extract (EtOAc) React->Workup Purify Dry, Concentrate & Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Conclusion and Recommendations

For the amination of an electron-rich aryl bromide like this compound, the choice of ligand is paramount.

  • Highest Probability of Success: Bulky monophosphine Buchwald-type ligands, particularly XPhos , represent the best starting point due to their proven versatility and high reactivity.

  • Alternative Approaches: If the reaction with XPhos is sluggish, switching to an NHC ligand like IPr could be beneficial, as its strong electron-donating character can accelerate the oxidative addition of the electron-rich aryl bromide. For reactions with particularly hindered amines, a ligand from the Josiphos family is a strong candidate.

  • Systematic Optimization: A systematic screening of ligands (e.g., XPhos, RuPhos, Josiphos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is the most rigorous approach to achieving optimal yield and reaction efficiency.

By understanding the mechanistic roles of these advanced ligands, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their research and development efforts.

References

  • New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. [Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]

  • Representative N-aryl amination reactions using modified [(NHC)Pd(allyl)Cl] complexes. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions. [Link]

  • N‑Heterocyclic Carbene–Palladium(II)-1‑Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. ACS Figshare. [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. PubMed. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

A Comparative Mechanistic Investigation of 2-Bromo-5-fluoroanisole Reactions for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoroanisole in Modern Synthesis

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. This compound has emerged as a valuable and versatile building block in this endeavor. Its unique substitution pattern, featuring a bromine atom amenable to a wide array of cross-coupling reactions, a methoxy group that directs regioselectivity and influences electronic properties, and a fluorine atom that can enhance metabolic stability and binding affinity, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[1]

This guide provides a comparative mechanistic investigation into the key reactions of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its reactivity. By examining the nuances of various synthetic transformations, from palladium-catalyzed cross-coupling reactions to directed metalation strategies, this document aims to empower chemists to make informed decisions in the design and execution of synthetic routes toward novel therapeutic candidates.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.[2]

A. Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation, lauded for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3] For this compound, this reaction provides a reliable method for the synthesis of biaryl and substituted aromatic structures.

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species to facilitate transmetalation.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Performance and Experimental Data:

The Suzuki-Miyaura coupling of this compound with various boronic acids generally proceeds in good to excellent yields. The choice of catalyst, ligand, base, and solvent system is critical for optimal performance.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285[4] (representative)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane/H₂O1001692[5] (analogous substrate)
3-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110888[5] (analogous substrate)

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Stille Coupling: A Powerful Tool Tolerant of a Wide Range of Functional Groups

The Stille coupling utilizes organostannane reagents, which are known for their stability to air and moisture and their tolerance of a wide variety of functional groups.[6] This makes the Stille reaction a valuable alternative for substrates with sensitive functionalities. However, the toxicity of organotin compounds is a significant drawback.

Mechanistic Overview:

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.

Stille_Coupling Stille Coupling Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'SnR3) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 2: Catalytic cycle of the Stille coupling.

Comparative Performance and Experimental Data:

The Stille coupling of this compound is expected to proceed efficiently, particularly with the use of additives like Cu(I) salts to accelerate the transmetalation step.

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101678[7] (representative)
Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)CuI (10)NMP80685[4] (representative)
Trimethyl(ethynyl)stannanePdCl₂(PPh₃)₂ (5)--DMF601282[4] (representative)

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

C. Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling employs highly reactive organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other cross-coupling methods.[8][9] However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and anaerobic conditions.[9]

Mechanistic Overview:

The catalytic cycle of the Negishi coupling is analogous to the Suzuki and Stille reactions, involving oxidative addition, transmetalation, and reductive elimination. The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step.

Negishi_Coupling Negishi Coupling Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'ZnX) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 3: Catalytic cycle of the Negishi coupling.

Comparative Performance and Experimental Data:

The Negishi coupling is a powerful method for the arylation of this compound, often providing high yields under mild conditions.

Coupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylzinc chloridePd(dppf)Cl₂ (3)-THF60490[10] (representative)
Ethylzinc bromidePd₂(dba)₃ (2)XPhos (4)THFRT1284[11] (analogous substrate)
(4-Fluorophenyl)zinc chlorideNiCl₂(dme) (5)dppf (5)DMAc801675[8] (representative)

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

  • In a glovebox, to an oven-dried vial, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL).

  • Add a solution of phenylzinc chloride (1.2 mmol in THF) dropwise at room temperature.

  • Seal the vial and stir the reaction mixture at 60 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

D. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl halide.[12] The reaction is typically co-catalyzed by palladium and copper(I) salts.[12]

Mechanistic Overview:

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)(Br)L2 Transmetalation Cu(I)C≡CR->Cu(I)Br R-C≡CH R-C≡CH R-C≡CH->Cu(I)C≡CR Base

Figure 4: Catalytic cycles of the Sonogashira coupling.

Comparative Performance and Experimental Data:

The Sonogashira coupling of this compound with terminal alkynes is a highly efficient transformation. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60891[13] (representative)
1-HexynePd(OAc)₂ (2)-Cs₂CO₃Dioxane1001287[14] (copper-free)
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene80689[15] (representative)

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify by column chromatography.

E. Buchwald-Hartwig Amination: A Powerful Method for C-N Bond Formation

The Buchwald-Hartwig amination has become the go-to method for the synthesis of arylamines from aryl halides.[16][17] The reaction exhibits broad substrate scope and functional group tolerance.[16]

Mechanistic Overview:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[18]

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Reductive Elimination

Figure 5: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance and Experimental Data:

The Buchwald-Hartwig amination of this compound with a variety of amines is a highly effective transformation, with the choice of ligand being crucial for achieving high yields.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001289[2] (representative)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101893[19] (representative)
Benzylamine[Pd(allyl)Cl]₂ (1)cataCXium A (3)K₃PO₄t-BuOH802485[17] (representative)

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL), this compound (1.0 mmol), and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

II. Directed ortho-Metalation (DoM) and Lithiation-Borylation: Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[20][21] The methoxy group of this compound can act as a DMG, directing lithiation to the C6 position. The fluorine atom also has a known, albeit weaker, ortho-directing effect.[22]

A. Directed ortho-Metalation (DoM)

Mechanistic Overview:

In DoM, an organolithium reagent coordinates to the heteroatom of the DMG, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.[20]

DoM Directed ortho-Metalation (DoM) Aryl-OMe Ar-OMe Complex Ar-OMe·LiR Aryl-OMe->Complex + RLi Aryllithium Ar(Li)-OMe Complex->Aryllithium Deprotonation Functionalized_Aryl Ar(E)-OMe Aryllithium->Functionalized_Aryl + E+

Figure 6: General workflow for Directed ortho-Metalation.

Comparative Performance and Experimental Data:

The regioselectivity of DoM on this compound will be influenced by the directing abilities of both the methoxy and fluoro groups. The stronger directing methoxy group is expected to favor lithiation at the C6 position.

BaseElectrophile (E+)SolventTemp (°C)Time (h)ProductYield (%)Reference
n-BuLiI₂THF-7812-Bromo-6-iodo-5-fluoroanisole75[23] (predicted)
s-BuLi/TMEDADMFTHF-78 to RT23-Bromo-4-fluoro-2-methoxybenzaldehyde80[24] (analogous)
LDA(MeO)₃BTHF-783(3-Bromo-4-fluoro-2-methoxyphenyl)boronic acid70[25] (representative)

Experimental Protocol: Directed ortho-Metalation of this compound

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (e.g., iodine, 1.2 mmol, in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

B. Lithiation-Borylation

The lithiation-borylation reaction is a powerful method for the stereoselective synthesis of boronic esters, which are versatile intermediates in organic synthesis.[26][27] This reaction involves the reaction of an organolithium species with a boronic ester, followed by a 1,2-metallate rearrangement.[26]

Mechanistic Overview:

The process begins with the formation of a boronate complex from the reaction of an organolithium with a boronic ester. This is followed by a stereospecific 1,2-migration to generate a new, homologated boronic ester.[27]

Lithiation_Borylation Lithiation-Borylation RLi RLi Boronate_Complex [R'B(R)(OR)2]-Li+ RLi->Boronate_Complex R'B(OR)2 R'B(OR)2 R'B(OR)2->Boronate_Complex Homologated_Boronic_Ester R-R'-B(OR)2 Boronate_Complex->Homologated_Boronic_Ester 1,2-Migration

Figure 7: General scheme of the Lithiation-Borylation reaction.

Comparative Performance and Experimental Data:

Aryl HalideLithiating AgentBoronic EsterSolventTemp (°C)Time (h)ProductYield (%)Reference
Aryl Bromiden-BuLiPinacolboraneTHF-782Arylboronic ester>80 (general)
Aryl Iodidet-BuLiIsopropyl pinacolboronateEt₂O-78 to RT3Arylboronic ester>85 (general)

Experimental Protocol: Lithiation-Borylation of this compound

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol) dropwise and stir for 30 minutes.

  • Add pinacolborane (1.2 mmol) dropwise and stir at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous ammonium chloride, extract with diethyl ether, wash with brine, dry, and concentrate.

  • The resulting boronic ester can be used in subsequent reactions without further purification or purified by chromatography.

III. Conclusion: A Strategic Guide to Unlocking the Potential of this compound

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its reactivity profile, governed by the interplay of its bromo, fluoro, and methoxy substituents, offers a rich and diverse chemical landscape for the construction of complex molecules. This guide has provided a comparative mechanistic overview of the key transformations of this versatile building block, from the well-established palladium-catalyzed cross-coupling reactions to the regioselective functionalization enabled by directed metalation.

For drug development professionals, a deep understanding of these reactions is paramount. The choice of synthetic methodology will ultimately depend on a multitude of factors, including the desired target molecule, functional group compatibility, scalability, and economic considerations. By leveraging the insights provided herein, researchers can navigate the synthetic challenges and opportunities presented by this compound, accelerating the discovery and development of the next generation of therapeutic agents.

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  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

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assessing the regioselectivity of reactions with 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Regioselectivity of 2-Bromo-5-fluoroanisole

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the regioselectivity of reactions involving this compound, a versatile building block in modern organic synthesis.[1][2] We will explore how the interplay of electronic and steric effects of the methoxy, bromo, and fluoro substituents dictates the outcome of various chemical transformations. This guide will delve into the mechanistic underpinnings of these reactions and provide practical, data-supported protocols to help you achieve desired synthetic outcomes.

Understanding the Competing Directing Effects

The regioselectivity of reactions with this compound is a fascinating case study in physical organic chemistry, governed by the distinct electronic properties of its three substituents:

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring through resonance.[3]

  • Fluorine (-F): An interesting case, as it is an electronegative atom exerting a -I (inductive) effect, which withdraws electron density. However, it also possesses a +M effect through its lone pairs. For fluorine, the +M effect can significantly influence the para position, sometimes making it activating at that position while deactivating at the ortho and meta positions.[4][5]

  • Bromine (-Br): Similar to fluorine, it has a -I and +M effect. However, due to poorer orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals, its +M effect is weaker than fluorine's, making it a deactivating, yet ortho, para-directing group.[4][6]

The ultimate regiochemical outcome of a reaction depends on which of these directing effects dominates under specific reaction conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring.[6][7] The reaction rate and regioselectivity are highly dependent on the electron density of the ring.

Mechanistic Considerations: The activating methoxy group strongly directs incoming electrophiles to its ortho and para positions (C6 and C4, respectively). The fluorine and bromine atoms also direct ortho and para. The positions ortho to the methoxy group are C2 (occupied by bromine) and C6. The position para to the methoxy is C4. The position ortho to the fluorine is C6 and C4. The position para to the fluorine is C2 (occupied by bromine). The position ortho to the bromine is C1 (occupied by the methoxy group) and C3. The position para to the bromine is C5 (occupied by fluorine).

Therefore, the most activated positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating methoxy group, respectively. Steric hindrance from the adjacent bromine atom at C2 might disfavor attack at C3. Attack at C4 is favored by the directing effects of both the methoxy and fluorine groups.

EAS

Comparative Data: Bromination of Fluoroanisole Derivatives

SubstrateReagentProduct DistributionYield (%)Reference
2-FluoroanisoleBr₂ in CHCl₃4-Bromo-2-fluoroanisole91[8]
3-FluoroanisoleBr₂ in CCl₄4-Bromo-3-fluoroanisole (major) + 2-Bromo-3-fluoroanisoleN/AN/A

Experimental Protocol: Bromination of 2-Fluoroanisole [8]

  • Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform.

  • Add 389 g of bromine dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the mixture under reflux for nine hours.

  • Cool the reaction to room temperature and wash with 500 ml of a 5% aqueous sodium hydroxide solution.

  • Wash the organic layer three times with 500 ml portions of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[9][10] It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[11]

Mechanistic Considerations: The methoxy group is a well-known DMG.[9][11] It can coordinate to the lithium atom of the organolithium base, directing deprotonation to the adjacent C6 position. The C2 position is blocked by the bromine atom. The fluorine atom is also a moderate DMG, which would direct metalation to the C6 and C4 positions.[11] The bromine atom is not a significant DMG. The synergistic directing effect of the methoxy and fluoro groups is expected to strongly favor metalation at the C6 position.

DoM

Metal-Halogen Exchange

Metal-halogen exchange is a common method for preparing organometallic reagents.[12] The rate of exchange typically follows the trend I > Br > Cl > F.[13]

Mechanistic Considerations: In this compound, the C-Br bond is significantly more susceptible to metal-halogen exchange than the C-F bond. Therefore, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures is expected to selectively form the 2-lithio-5-fluoroanisole intermediate.[12]

Metal_Halogen_Exchange

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[14] The reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > OTf > Cl.[15]

Mechanistic Considerations: For this compound, the C-Br bond is the reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The C-F bond is generally unreactive under these conditions. Therefore, these reactions are expected to proceed with high regioselectivity at the C2 position.

Comparative Data: Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromo-5-methylanisoleArylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/water, 80-100 °CGood to Excellent[15]
2-Chloro-5-methylanisoleArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Dioxane/water, higher temp.Good[15]

This data for a structurally similar compound highlights the high efficiency of Suzuki coupling at the C-Br position.

Experimental Protocol: General Suzuki-Miyaura Coupling of an Aryl Bromide [15]

  • To a reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add a deoxygenated solvent system (e.g., 4:1 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C with stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-withdrawing group ortho or para to a good leaving group to stabilize the intermediate Meisenheimer complex.[16][17]

Mechanistic Considerations: this compound is generally not a good substrate for SNAr reactions. The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. While fluorine is a better leaving group than bromine in SNAr reactions, the lack of a strong electron-withdrawing group in an appropriate position makes this transformation challenging under standard conditions.[16]

Conclusion

The regioselectivity of reactions with this compound is a predictable and controllable aspect of its chemistry, primarily dictated by the nature of the reaction.

  • Electrophilic Aromatic Substitution is directed by the powerful activating methoxy group, favoring substitution at the C4 and C6 positions.

  • Directed ortho-Metalation is also controlled by the methoxy group as the primary directing group, leading to functionalization at the C6 position.

  • Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions selectively occur at the more reactive C-Br bond at the C2 position.

  • Nucleophilic Aromatic Substitution is generally disfavored due to the absence of a strong electron-withdrawing group to activate the ring.

By understanding these fundamental principles, researchers can strategically employ this compound to construct complex molecular architectures with a high degree of regiochemical control.

References

  • The Chemical Versatility of this compound in Organic Synthesis. (n.d.).
  • 2-Bromo-5-fluoroaniline synthesis - ChemicalBook. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Directed ortho metalation - Grokipedia. (n.d.).
  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

  • 7.5: Directing Effects - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved from [Link]

  • Multiple Directing Effects and Multistep Synthesis || EAS || SEAr - YouTube. (2022, April 22). Retrieved from [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.).
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 34.05 Nucleophilic Aromatic Substitution - YouTube. (2018, April 11). Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - RSC Publishing. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution I - Khan Academy - YouTube. (2013, July 10). Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (n.d.). Retrieved from [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. (2021, March 4). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution - YouTube. (2016, February 11). Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC - NIH. (2020, September 24). Retrieved from [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (n.d.). Retrieved from [Link]

  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing. (n.d.). Retrieved from [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007, February 22). Retrieved from [Link]

  • Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4). As a crucial intermediate in advanced organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, its unique reactivity necessitates a thorough understanding of its hazard profile and the corresponding safety protocols.[1][2] This guide is designed for laboratory professionals to ensure that all handling and disposal procedures are executed with the highest degree of safety and regulatory compliance.

Core Hazard Profile & Essential Protective Measures

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, primarily posing risks of irritation and acute toxicity.[1][3] The causality behind our safety protocols is directly linked to mitigating these specific hazards at every stage of the chemical's lifecycle, from initial handling to final disposal.

Hazard Identification

A summary of the key hazard classifications is presented below. This data dictates the minimum personal protective equipment (PPE) and handling controls required.

Hazard Classification Code Description Source
Skin Corrosion/IrritationH315Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][3][4]
Acute Toxicity (Oral)H302Harmful if swallowed.
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1][3][4]
NFPA Health Hazard3Short exposure could cause serious temporary or residual injury.[4]
Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is a scientifically-driven choice to create a barrier between the researcher and the chemical's specific hazards.

Equipment Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.[1][3][4] A face shield is recommended when handling larger quantities.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause irritation.[1][3][4] Always check glove manufacturer data for breakthrough times.
Body Protection Laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination during handling and in the event of a spill.[1][4]
Respiratory Protection Use in a well-ventilated area (e.g., fume hood). If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor filter (Type ABEK).The substance may cause respiratory irritation.[1][3][4] Engineering controls like a fume hood are the primary defense. Respirators are for non-routine or emergency situations.

Spill Management: Immediate Response Protocol

In the event of an accidental release, a structured and immediate response is critical to prevent exposure and environmental contamination. The following workflow should be adopted by all trained laboratory personnel.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps Assess Assess Spill (Size & Location) Alert Alert Personnel & Isolate Area Assess->Alert If Major Spill, Evacuate & Call EHS PPE Don Appropriate PPE Alert->PPE If Minor Spill Contain Contain Spill (Use Dikes) PPE->Contain Absorb Absorb Material (Inert Absorbent) Contain->Absorb Outside-In Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package & Label for Disposal Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Procedure (Minor Spills < 1 Liter)

This procedure should only be performed by trained personnel equipped with the PPE detailed in Section 1.2.[5][6]

  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area. Ensure ventilation (fume hood) is active to capture vapors.[5]

  • Contain the Spill: Create a dike around the spill's outer edges using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[5][7][8] This action is crucial to prevent the liquid from spreading.

  • Absorb the Liquid: Gently apply the absorbent material over the spill, working from the outside edges toward the center.[5] This technique minimizes the risk of splashing and spreading contamination.

  • Collect Cleanup Residues: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated, chemically compatible waste container.[5][6]

  • Decontaminate the Area: Wipe the spill surface with a cloth dampened with soap and water. For final decontamination, a 30% bleach solution can be used, followed by another round of absorption.[8] All cleaning materials (cloths, wipes) must be treated as hazardous waste.

  • Package and Label: Securely close the waste container. Label it clearly as "Hazardous Waste: this compound, Absorbent Material." Include the date and responsible person's name.

Waste Segregation and Final Disposal

Proper disposal is a regulatory and ethical responsibility. As a halogenated aromatic compound, this compound requires specific disposal pathways and must not be mixed with non-halogenated solvent waste or disposed of down the drain.[4][9][10]

Regulatory Context

This compound falls under the category of halogenated organic compounds (HOCs), which are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations prohibit land disposal and mandate specific treatment technologies to ensure complete destruction.[13][14]

Approved Disposal Method: Incineration

The mandated and most effective disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[4][13]

  • Why Incineration? This process achieves a Destruction and Removal Efficiency (DRE) of 99.99% for the hazardous constituents.[13] The high temperatures break the stable carbon-bromine and carbon-fluorine bonds.

  • Essential Post-Treatment: Incineration facilities must be equipped with afterburners and flue gas scrubbers.[4] This is critical because the combustion of this compound produces acidic gases (Hydrogen Bromide and Hydrogen Fluoride), which must be neutralized by the scrubber system before release.[4]

Waste Disposal Pathway

The following diagram illustrates the decision-making process for ensuring compliant disposal of waste this compound.

Waste_Disposal_Pathway Start Waste Generated (e.g., expired chemical, spill residue) Identify Identify as 'Halogenated Organic Waste' Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Select Proper Waste Container (Chemically compatible, sealable) Segregate->Container Label Label Container Accurately ('Hazardous Waste', full chemical name, date, hazard pictograms) Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange Pickup by Institutional Environmental Health & Safety (EHS) Store->Pickup End Transport to Licensed Hazardous Waste Facility Pickup->End

Caption: Decision pathway for compliant disposal of this compound waste.

Operational Steps for Waste Collection:

  • Segregate Waste: Maintain a dedicated, clearly labeled waste container for "Halogenated Organic Solvents." Never mix this waste stream with non-halogenated solvents or aqueous waste.[9][10]

  • Containerize Properly: Collect all waste, including contaminated PPE and spill cleanup materials, in a robust, sealable container that is chemically compatible with the material.

  • Label Correctly: Affix a hazardous waste label to the container immediately. The label must include the full chemical name, "this compound," and associated hazard pictograms (e.g., exclamation mark for irritant).

  • Store Safely: Keep the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Schedule Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste personally.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • 2-Bromo-4,5-difluoroanisole Safety D
  • This compound 99 450-88-4 - Safety Inform
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  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Understanding the Properties and Handling of this compound (CAS 450-88-4). Autech Industry Co.,Limited.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
  • 2-Bromo-5-fluorobenzotrifluoride Safety D
  • SAFETY DATA SHEET - 2-Bromo-6-chloro-4-fluoroanisole. Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole. Fisher Scientific.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • Incompatibility of major chemicals. Labor Security System.
  • SAFETY DATA SHEET - 4-Bromo-3-fluoroanisole. Fisher Scientific.
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Navigating the Safe Handling of 2-Bromo-5-fluoroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe use of 2-Bromo-5-fluoroanisole (CAS No. 450-88-4), moving beyond a simple checklist to instill a culture of safety and operational excellence within the laboratory.

Understanding the Hazard Profile of this compound

This compound is a valuable building block in organic synthesis; however, its utility is matched by a clear hazard profile that necessitates rigorous adherence to safety protocols. According to safety data sheets (SDS), this compound is classified as an irritant, with the potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] Furthermore, it may be harmful if swallowed (H302).[3] A comprehensive understanding of these risks is the foundational step in mitigating exposure and ensuring a safe working environment.

Key Hazard Information at a Glance:
Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation.[1][2][3]
H319Serious Eye Irritation, Category 2ACauses serious eye irritation.[1][2][3]
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.[1][2][3]
H302Acute Toxicity, Oral, Category 4Harmful if swallowed.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and prevent accidental contact.

Essential PPE for Handling this compound:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][4]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-retardant lab coat.[1][2][4][5]Prevents skin contact which can lead to irritation. The lab coat protects the body from spills.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2]To be used in poorly ventilated areas or when there is a risk of inhaling vapors, which can cause respiratory tract irritation.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task Involving This compound small_scale Small-scale handling in a well-ventilated fume hood? start->small_scale large_scale Large-scale handling or potential for aerosolization? small_scale->large_scale No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 Yes large_scale->ppe_level_1 No ppe_level_2 Enhanced PPE: - Full-face Shield - Chemical-resistant Gloves - Chemical-resistant Apron - NIOSH-approved Respirator large_scale->ppe_level_2 Yes end Proceed with Experiment ppe_level_1->end ppe_level_2->end

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound within the laboratory is crucial for maintaining a safe environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.[2][7]

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.[1]

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to avoid splashes.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid direct flames.

Spill Response Plan

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and exposure.

For a minor spill (less than 100 mL) within a fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8]

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[9][10]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[9]

For a major spill (greater than 100 mL) or a spill outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert your institution's emergency response team.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Report: Provide the emergency response team with the Safety Data Sheet for this compound.

The following flowchart outlines the general spill response procedure.

Spill_Response_Plan spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (<100mL, in fume hood) assess->minor_spill Minor major_spill Major Spill (>100mL or outside hood) assess->major_spill Major contain Contain with Absorbent Material minor_spill->contain evacuate Evacuate the Laboratory major_spill->evacuate absorb Absorb the Spilled Liquid contain->absorb collect Collect Waste in a Sealed Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate end Spill Response Complete decontaminate->end alert_emergency Alert Emergency Response Team evacuate->alert_emergency

Caption: Spill Response Workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including unused product and contaminated materials from spill cleanup, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2][11][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][6][13] Do not dispose of this chemical down the drain.[11][12]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6][13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]

By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely utilize this compound in their research and development endeavors, fostering a culture of safety that protects both the individual and the integrity of their scientific work.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

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